N-Acetyl-L-phenylalanine
Description
This compound has been reported in Daphnia pulex, Bombyx mori, and other organisms with data available.
N-Acetyl-D-phenylalanine is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to (DL)-isome
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-10(11(14)15)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJSKKFNMDLON-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883539 | |
| Record name | L-Phenylalanine, N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-L-phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2018-61-3, 2901-75-9 | |
| Record name | N-Acetyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2018-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002018613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-acetyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Phenylalanine, N-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLPHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP5BT39467 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-L-phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171 - 173 °C | |
| Record name | N-Acetyl-L-phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000512 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolic Pathways of N-Acetyl-L-phenylalanine
Abstract
N-acetyl-L-phenylalanine (NAP) is an N-acetylated derivative of the essential amino acid L-phenylalanine. While typically present at low physiological levels, its accumulation is a notable biomarker in certain metabolic disorders, such as Phenylketonuria (PKU).[1][2] This guide offers a comprehensive examination of the biosynthesis, catabolism, and pathophysiological significance of NAP. It details the enzymatic machinery responsible for its formation and degradation, explores its role as a potential uremic toxin, and provides validated, step-by-step experimental protocols for its quantification and the characterization of related enzymatic activities. This document is designed to be a critical resource for researchers, clinicians, and drug development professionals investigating the metabolic implications of N-acetylated amino acids.
Introduction: The Significance of this compound (NAP)
This compound is an endogenous metabolite formed via the N-acetylation of L-phenylalanine.[3] This modification, where an acetyl group is attached to the alpha-amino group of the amino acid, alters its chemical properties and metabolic fate. The process of N-acetylation is a widespread and conserved biological reaction, involved in everything from protein stability to drug metabolism.[2][4]
Under normal physiological conditions, the synthesis of NAP represents a minor route for phenylalanine metabolism.[3] However, its importance becomes pronounced in pathological states. In genetic disorders like Phenylketonuria (PKU), where the primary phenylalanine hydroxylase enzyme is deficient, phenylalanine concentrations rise dramatically, leading to increased flux through alternative pathways, including N-acetylation.[1][2] Consequently, elevated levels of NAP are found in the urine and blood of PKU patients, serving as a diagnostic marker and a contributor to the disease's complex pathology.[2][5] Furthermore, NAP is classified as a potential uremic toxin, accumulating in patients with kidney failure and contributing to systemic toxicity.[2]
Understanding the metabolic pathways of NAP is therefore crucial for diagnosing and managing these conditions and for developing novel therapeutic strategies. This guide provides the foundational knowledge and practical methodologies required for this pursuit.
Core Metabolic Pathways of this compound
The metabolism of NAP can be divided into two primary processes: its biosynthesis (anabolism) from L-phenylalanine and its degradation (catabolism) back into constituent parts or other metabolites.
Biosynthesis of NAP
The primary route for NAP synthesis is the direct enzymatic acetylation of L-phenylalanine.
-
Enzymatic Reaction : The reaction is catalyzed by phenylalanine N-acetyltransferase (EC 2.3.1.53).[2][6]
-
Substrates : The enzyme utilizes L-phenylalanine and acetyl-coenzyme A (acetyl-CoA) as substrates.[6][7] Acetyl-CoA serves as the donor of the acetyl group.[4]
-
Products : The reaction yields This compound and Coenzyme A (CoA) .[6]
This enzymatic activity has been identified and characterized in various organisms, including Escherichia coli.[7][8] In mammals, this pathway becomes particularly active when concentrations of L-phenylalanine are pathologically elevated.[2][5]
Figure 1. Biosynthesis pathway of this compound.
Catabolism of NAP
The degradation of NAP primarily involves the hydrolysis of the amide bond, releasing L-phenylalanine and acetate. This is a critical step for recycling amino acids.
-
Enzymatic Reaction : This hydrolysis is catalyzed by a class of enzymes known as aminoacylases , specifically Aminoacylase-1 (ACY1) (EC 3.5.1.14).[9]
-
Substrates : The primary substrate is This compound .
-
Products : The reaction yields L-phenylalanine and acetate .[10]
ACY1 is involved in the breakdown of various N-acetylated amino acids generated from the degradation of N-terminally acetylated proteins.[9][10] Genetic deficiencies in ACY1 lead to a rare inborn error of metabolism called N-acetylamino aciduria, characterized by the excretion of several N-acetylated amino acids.[9]
Figure 2. Catabolic pathway of this compound.
Experimental Methodologies for Investigating NAP Metabolism
Studying the metabolic pathways of NAP requires robust analytical and enzymatic techniques. This section provides detailed, field-proven protocols for the quantification of NAP and the assessment of key enzyme activities.
Quantification of NAP in Biological Samples via LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying small molecules like NAP in complex biological matrices such as plasma, urine, or tissue homogenates.[] Its high sensitivity and specificity allow for reliable detection even at low concentrations.[][12]
Rationale for Method Selection: LC-MS/MS is chosen over other methods (e.g., HPLC-UV) for its superior specificity, which arises from its ability to select a precursor ion (the molecular weight of NAP) and detect a specific fragment ion after collision-induced dissociation. This "Selected Reaction Monitoring" (SRM) minimizes interference from other matrix components, ensuring accurate quantification.[] While derivatization can be used, direct analysis of underivatized amino acids is often possible and preferred to reduce sample preparation complexity.[12][13]
Detailed Protocol:
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or urine, add 400 µL of ice-cold methanol containing a known concentration of an appropriate internal standard (e.g., this compound-¹³C₉,¹⁵N). The internal standard is critical for correcting variations in sample recovery and instrument response.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UPLC system.
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating NAP from other metabolites.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 2 minutes, and then re-equilibrate at 5% B. The flow rate is typically 0.3-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for NAP and its internal standard. For NAP (C₁₁H₁₃NO₃, MW: 207.23), a potential transition would be m/z 208.1 → 162.1 [M+H]⁺. These values must be empirically optimized on the specific instrument used.
-
-
Data Analysis and Validation:
-
Quantify NAP by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a standard curve using a series of known concentrations of a certified NAP reference standard.[14]
-
The protocol's validity is confirmed by the linearity of the standard curve (R² > 0.99), and the precision and accuracy of quality control (QC) samples at low, medium, and high concentrations within the curve's range.
-
| Parameter | Typical Value | Rationale |
| LC Column | Reverse-Phase C18 | Good retention for moderately polar molecules like NAP. |
| Ionization Mode | ESI Positive | NAP readily forms a protonated molecule [M+H]⁺. |
| Precursor Ion (Q1) | m/z 208.1 | Corresponds to the [M+H]⁺ of NAP. |
| Product Ion (Q3) | m/z 162.1 | A stable, specific fragment ion after dissociation. |
| Internal Standard | Stable Isotope-Labeled NAP | Closely mimics the analyte's behavior, ensuring accuracy. |
Table 1. Key Parameters for LC-MS/MS Quantification of this compound.
Enzymatic Assay for Aminoacylase-1 (ACY1) Activity
Assessing the activity of ACY1 is crucial for studying NAP catabolism and diagnosing ACY1 deficiency. This protocol is a spectrophotometric rate assay that measures the product of the enzymatic reaction.[15]
Rationale for Method Selection: While direct measurement of L-phenylalanine production is possible via LC-MS, a spectrophotometric assay offers a more accessible and higher-throughput alternative for routine enzyme kinetics. This assay couples the hydrolysis of an N-acetylated amino acid to a second reaction that produces a change in absorbance, allowing for continuous monitoring of the reaction rate.[15] While N-acetyl-L-methionine is often the preferred substrate due to its high affinity for ACY1, the principle is adaptable to NAP.[9]
Detailed Protocol:
-
Preparation of Cell/Tissue Lysate:
-
Homogenize cultured cells or tissue samples in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and protease inhibitors).[9]
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (lysate) and determine its total protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Set up the reaction in a 96-well plate or a cuvette.
-
To each well, add:
-
50 µL of 0.1 M HEPES buffer (pH 8.0).
-
10 µL of cell lysate (containing the ACY1 enzyme).
-
20 µL of this compound substrate solution (e.g., 100 mM stock).
-
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a quenching agent, such as 10 µL of 1 M HCl.
-
-
Quantification of L-Phenylalanine Product:
-
The L-phenylalanine produced can be quantified using a commercial L-amino acid assay kit.[16] These kits typically use an L-amino acid oxidase that produces H₂O₂, which is then used by a peroxidase enzyme to generate a colored or fluorescent product.[16]
-
Follow the kit manufacturer's instructions to measure the absorbance (e.g., at 570 nm) or fluorescence.
-
-
Calculation of Activity:
-
Create a standard curve using known concentrations of L-phenylalanine.
-
Calculate the amount of L-phenylalanine produced in the enzymatic reaction.
-
Express the ACY1 activity as nmol of product formed per minute per mg of total protein (nmol/min/mg).
-
A "no-enzyme" control (lysate replaced with buffer) is essential to subtract any non-enzymatic hydrolysis of the substrate.
-
Figure 3. Experimental workflow for NAP quantification by LC-MS/MS.
Conclusion and Future Directions
This compound, once considered a minor metabolite, is now recognized for its significant role in the pathophysiology of metabolic disorders like PKU and uremia.[2] The core metabolic axis of NAP is governed by the synthetic activity of phenylalanine N-acetyltransferase and the degradative activity of aminoacylase-1.[2][9] The experimental protocols detailed in this guide provide a robust framework for researchers to accurately investigate these pathways.
Future research should focus on several key areas:
-
Enzyme Regulation: Elucidating the mechanisms that regulate the expression and activity of phenylalanine N-acetyltransferase and ACY1, especially under conditions of metabolic stress.
-
Pathophysiological Roles: Further investigating the specific toxic effects of NAP accumulation in PKU and chronic kidney disease to identify potential therapeutic targets.
-
Broader N-Acetylation: Exploring the broader landscape of N-acetylated amino acids and their potential roles in cellular signaling and metabolism, moving beyond their function as simple metabolic overflow products.[5][17]
By combining the foundational knowledge of NAP's metabolic pathways with rigorous and validated experimental approaches, the scientific and drug development communities can continue to unravel the complexities of amino acid metabolism and its impact on human health.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 6. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in ACY1, the Gene Encoding Aminoacylase 1, Cause a Novel Inborn Error of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westmont.edu [westmont.edu]
- 12. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 13. Direct Analysis of Underivatized Amino Acids in Plant Extracts by LC-MS/MS (Improved Method) | Springer Nature Experiments [experiments.springernature.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. A spectrophotometric rate assay of aminoacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassaysys.com [bioassaysys.com]
- 17. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Role of N-Acetyl-L-phenylalanine in Neurological Disorders: A Technical Guide for Researchers
Abstract
N-acetyl-L-phenylalanine (NAP), an N-acetylated derivative of the essential amino acid L-phenylalanine, has long been recognized as a minor metabolite in normal physiology. However, its significance escalates dramatically in the context of certain metabolic and neurological disorders, most notably Phenylketonuria (PKU). In these pathological states, NAP accumulates and is implicated as a potential contributor to the complex neuropathophysiology. This technical guide provides a comprehensive exploration of NAP, from its fundamental biochemical properties to its intricate and often overlooked role in neurological dysfunction. We will delve into its biosynthesis, its pathophysiological implications, and the analytical methodologies crucial for its study. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the metabolic underpinnings of neurological diseases and the potential of targeting novel metabolites like NAP.
Introduction: Beyond Phenylalanine – The Emergence of this compound
For decades, the neuropathology of Phenylketonuria (PKU) has been primarily attributed to the toxic accumulation of L-phenylalanine itself. This hyperphenylalaninemia is known to disrupt critical neurological processes, including myelination, neurotransmitter synthesis, and the transport of large neutral amino acids (LNAAs) across the blood-brain barrier.[1][2][3] However, a growing body of evidence suggests that a comprehensive understanding of PKU and other related neurological conditions necessitates a closer examination of phenylalanine's metabolites, including this compound.[4][5]
NAP is an endogenous molecule formed through the N-acetylation of L-phenylalanine.[4] While this is a minor metabolic pathway under normal physiological conditions, it becomes significantly upregulated in states of phenylalanine excess, such as in untreated or poorly managed PKU.[4][5] Consequently, NAP is now recognized as a significant biomarker for this inherited metabolic disorder.[4] Furthermore, its classification as a uremic toxin highlights its potential to contribute to systemic and neurological complications in chronic kidney disease.[5]
This guide will dissect the multifaceted role of NAP in neurological disorders, moving beyond its identity as a mere biomarker to explore its potential as an active participant in neuropathological cascades. We will examine its biochemical origins, its proposed mechanisms of action, and the experimental frameworks required to elucidate its function.
Biochemical Profile and Biosynthesis of this compound
This compound is structurally characterized by the addition of an acetyl group to the amino group of L-phenylalanine.[6] This modification alters its chemical properties, including its polarity and potential interactions with biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [2] |
| Molecular Weight | 207.23 g/mol | [2] |
| Melting Point | 171-173 °C | [2] |
| Solubility | Soluble in methanol, acetone, and ethanol. | [2] |
The primary route of NAP biosynthesis is the direct enzymatic acetylation of L-phenylalanine. This reaction is catalyzed by the enzyme phenylalanine N-acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor.[4][5]
Diagram of this compound Biosynthesis
Caption: Biosynthesis of this compound from L-phenylalanine and Acetyl-CoA.
The Role of this compound in Neurological Disorders
While the neurotoxicity of L-phenylalanine is well-established, the specific contribution of NAP to the neuropathology of disorders like PKU is an area of active investigation. The current understanding suggests that NAP may exert its effects through several potential mechanisms:
Disruption of the Blood-Brain Barrier and Amino Acid Transport
The blood-brain barrier (BBB) tightly regulates the passage of molecules into the central nervous system. Large neutral amino acids (LNAAs), including phenylalanine, tyrosine, and tryptophan, share a common transporter, the L-type amino acid transporter 1 (LAT1). In hyperphenylalaninemia, the excessive concentration of phenylalanine saturates this transporter, thereby inhibiting the entry of other essential amino acids into the brain.[7] This competitive inhibition is a cornerstone of PKU neuropathology, leading to a deficiency in the precursors for key neurotransmitters like dopamine and serotonin. While direct studies on NAP's interaction with LAT1 are limited, its structural similarity to phenylalanine suggests a potential for competitive inhibition, further exacerbating the amino acid imbalance in the brain.
Direct Neurotoxicity and Oxidative Stress
High concentrations of phenylalanine have been shown to induce oxidative stress and apoptosis in neuronal cells.[8] Studies on neuronal cell cultures have demonstrated that exposure to elevated phenylalanine levels can lead to reduced neurite outgrowth and synaptic density.[9] Although specific research on NAP-induced neurotoxicity is less abundant, its accumulation in the brain in PKU suggests it could contribute to the overall toxic environment. As a uremic toxin, NAP may also contribute to systemic inflammation and oxidative stress, which can have secondary effects on the central nervous system.[4]
Alterations in Myelination
White matter abnormalities are a hallmark of untreated or poorly managed PKU.[1][2] High levels of phenylalanine are known to be detrimental to oligodendrocytes, the myelin-producing cells of the CNS, leading to demyelination.[10] The precise role of NAP in this process is yet to be fully elucidated, but it is plausible that it contributes to the metabolic dysregulation that impairs myelin formation and maintenance.
This compound as a Biomarker
The elevated levels of NAP in the urine and blood of PKU patients make it a reliable biomarker for the disease.[4][5] Quantitative analysis of NAP can aid in the diagnosis and monitoring of treatment efficacy in individuals with PKU. Its potential as a biomarker in other neurological conditions where phenylalanine metabolism may be dysregulated warrants further investigation.
Experimental Methodologies for the Study of this compound
Investigating the role of NAP in neurological disorders requires robust and validated experimental protocols. This section outlines key methodologies for the quantification of NAP and the study of its effects on neuronal systems.
Quantification of this compound in Biological Samples
Accurate quantification of NAP in biological matrices such as blood, urine, and cerebrospinal fluid (CSF) is crucial for both clinical diagnostics and research. Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for this application, offering high sensitivity and specificity.
Protocol: Quantification of NAP by LC-MS/MS
-
Sample Preparation (from CSF):
-
Collect CSF samples and immediately place them on ice to minimize enzymatic activity.
-
Centrifuge the CSF at 4°C to remove any cellular debris.
-
To 100 µL of CSF supernatant, add 300 µL of ice-cold methanol containing an internal standard (e.g., ¹³C-labeled NAP) to precipitate proteins.
-
Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
NAP Transition: Monitor the transition of the precursor ion (m/z of NAP) to a specific product ion.
-
Internal Standard Transition: Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of NAP and the internal standard to quantify the amount of NAP in the biological samples.
-
In Vitro Models: Neuronal Cell Culture
Studying the direct effects of NAP on neuronal cells is essential to unravel its neurotoxic potential. Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y) can be utilized for this purpose.
Protocol: Exposure of Neuronal Cultures to this compound
-
Cell Culture: Culture primary cortical neurons or SH-SY5Y cells in appropriate media and conditions until they reach the desired confluency or differentiation state.
-
Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or cell culture medium). Ensure the final solvent concentration in the culture does not exceed a non-toxic level (typically <0.1%).
-
Exposure:
-
Remove the existing culture medium from the cells.
-
Add fresh medium containing various concentrations of NAP (e.g., ranging from physiological to pathophysiological levels observed in PKU). Include a vehicle control group.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Neurotoxicity:
-
Cell Viability Assays: Use assays such as MTT or LDH to quantify cell death.
-
Oxidative Stress Markers: Measure reactive oxygen species (ROS) production using fluorescent probes like DCFDA.
-
Apoptosis Assays: Detect apoptosis using techniques like TUNEL staining or caspase activity assays.
-
Morphological Analysis: Perform immunocytochemistry to visualize neuronal morphology, neurite outgrowth, and synaptic markers.
-
Diagram of Experimental Workflow for NAP Neurotoxicity
Caption: Workflow for assessing the neurotoxicity of this compound in vitro.
Future Research Directions and Therapeutic Implications
The study of this compound in neurological disorders is a burgeoning field with many unanswered questions. Future research should focus on:
-
Elucidating Specific Mechanisms: Delineating the precise molecular targets of NAP in the brain is paramount. This includes investigating its interaction with neuronal receptors, ion channels, and intracellular signaling pathways.
-
In Vivo Studies: Animal models of hyperphenylalaninemia provide a valuable tool to study the long-term effects of NAP accumulation in a physiological context.
-
Therapeutic Targeting: Exploring strategies to reduce NAP levels or mitigate its neurotoxic effects could offer novel therapeutic avenues for PKU and other related disorders. This may involve the development of specific enzyme inhibitors or agents that promote its clearance.
-
Role in Other Neurological Diseases: Investigating the potential involvement of NAP in other neurological conditions characterized by metabolic dysregulation, such as Alzheimer's disease and other neurodegenerative disorders, could reveal new pathophysiological connections.
Conclusion
This compound is more than just a metabolic byproduct; it is a molecule that sits at the crossroads of amino acid metabolism and neurological function. While its role has historically been overshadowed by that of its precursor, L-phenylalanine, emerging evidence compels us to consider its direct contribution to the neuropathology of diseases like PKU. A deeper understanding of NAP's biosynthesis, its mechanisms of action, and its potential as a therapeutic target will be instrumental in developing more effective treatments for a range of neurological disorders. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore this exciting and critical area of neuroscience.
References
- 1. saturncloud.io [saturncloud.io]
- 2. This compound | 2018-61-3 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. youtube.com [youtube.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Preliminary Investigation of N-Acetyl-L-phenylalanine Cellular Uptake
Abstract
N-Acetyl-L-phenylalanine (NAP) is an N-terminally acetylated form of the essential amino acid L-phenylalanine. While N-acetylation is a common modification influencing protein stability and function, the cellular transport mechanisms for free N-acetylated amino acids are not well understood.[1][2][3][4] This guide presents a comprehensive, technically-grounded framework for the preliminary investigation of NAP cellular uptake. We move from foundational hypothesis generation to detailed, step-by-step experimental protocols designed to characterize uptake kinetics and identify potential transport machinery. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the membrane transport pathways of acetylated amino acid analogs.
Introduction and Rationale
N-acetylation is one of the most common protein modifications in eukaryotes, altering the charge and hydrophobicity of the N-terminus and thereby impacting protein function, stability, and localization.[2][4][5] Beyond its role in proteomics, free this compound is found in biological fluids and its presence is elevated in certain metabolic disorders like phenylketonuria (PKU).[3][6] Understanding how cells import NAP is critical for several reasons:
-
Metabolic Significance: Elucidating its transport pathway can provide insights into the cellular handling and metabolic fate of N-acetylated amino acids.
-
Pharmacokinetics: For NAP or its derivatives to be considered as therapeutic agents, their ability to cross cellular membranes and reach intracellular targets is a primary determinant of efficacy.
-
Drug Delivery: Amino acid transporters are frequently exploited to deliver drugs across biological barriers like the blood-brain barrier (BBB).[7] If NAP is recognized by a specific transporter, this pathway could be leveraged for targeted drug delivery.
This guide provides the strategic and methodological framework to systematically investigate NAP's cellular uptake.
Background and Hypothesis Formulation
The transport of molecules across the cell membrane is mediated by passive diffusion or by specialized proteins, primarily from the Solute Carrier (SLC) superfamily.[8] Given NAP's structure—an amino acid with a bulky, aromatic side chain and a neutralized alpha-amino group—we can formulate a primary hypothesis.
Primary Hypothesis: The cellular uptake of this compound is a carrier-mediated process, likely facilitated by a transporter that recognizes large neutral amino acids.
Justification and Candidate Transporters: The L-type amino acid transporter 1 (LAT1, or SLC7A5) is a prime candidate.[9]
-
Substrate Specificity: LAT1 is a sodium-independent, obligatory exchanger that transports large, neutral amino acids with aromatic or branched side chains, such as phenylalanine, leucine, and tryptophan.[7][10][11]
-
Structural Tolerance: LAT1 is known to transport various amino acid-derived drugs (e.g., L-DOPA, gabapentin), indicating it can accommodate modifications to the core amino acid structure.[7][11] The N-acetylation neutralizes the positive charge of the amino group, which may still be permissible within the binding pocket of a transporter accustomed to neutral zwitterions at physiological pH.
-
Expression Profile: LAT1 is highly expressed in proliferating cells, such as cancer cell lines, and at biological barriers like the BBB, making it both a relevant target and experimentally accessible.[7][9][10]
Other potential candidates could include monocarboxylate transporters (MCTs), as acetylation introduces a carboxylate group, making the molecule structurally similar to substrates of this family.[12] Our experimental design will focus on testing the LAT1 hypothesis first, due to the strong structural similarity of NAP to its canonical substrates.
Overall Experimental Strategy
Our investigation will proceed in two main phases:
-
Phase 1: Foundational Kinetic Analysis. This phase aims to determine if NAP uptake is a saturable, protein-mediated process and to define its basic kinetic parameters.
-
Phase 2: Mechanistic Elucidation. This phase uses competitive inhibition and dependency assays to probe the involvement of specific transporters, primarily LAT1.
The following diagram outlines the logical flow of the investigation.
References
- 1. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 4. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. LAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 11. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Exploring the enzymatic synthesis of N-Acetyl-L-phenylalanine
An In-Depth Technical Guide to the Enzymatic Synthesis of N-Acetyl-L-phenylalanine
Authored by a Senior Application Scientist
Foreword: The synthesis of N-acetylated amino acids is a cornerstone of various industrial processes, from pharmaceuticals to specialty chemicals. This compound, in particular, serves as a valuable chiral building block and a precursor for molecules of significant commercial interest, including the artificial sweetener aspartame. While traditional chemical synthesis routes exist, they often involve harsh conditions and can lead to racemic mixtures, necessitating challenging and costly resolution steps. Enzymatic synthesis offers a compelling alternative, providing high stereoselectivity, milder reaction conditions, and a more sustainable manufacturing footprint. This guide provides a comprehensive technical overview of the enzymatic synthesis of this compound, grounded in scientific principles and practical application.
Introduction: The Significance of this compound
This compound is a derivative of the essential amino acid L-phenylalanine, where the amino group is protected by an acetyl group. This modification alters its chemical properties, making it a key intermediate in various synthetic pathways. Its applications are diverse, ranging from its use in the production of pharmaceuticals to its role in nutritional supplements.[1] The N-acetylated form of DL-phenylalanine, known as Afalanine, is also utilized as an antidepressant.[1] The demand for enantiomerically pure this compound underscores the need for efficient and selective synthetic methods.
The Biocatalytic Advantage: Why Enzymes?
The primary driver for employing enzymes in the synthesis of this compound is their inherent stereoselectivity. Enzymes, as chiral catalysts, can distinguish between enantiomers, leading to the production of the desired L-isomer with high purity. This obviates the need for the resolution of racemic mixtures, a common challenge in chemical synthesis.[2] Furthermore, enzymatic reactions are typically conducted in aqueous media under mild temperature and pH conditions, which aligns with the principles of green chemistry by reducing energy consumption and minimizing hazardous waste.[3][4]
Key Enzymatic Strategies for this compound Synthesis
Several classes of enzymes have been successfully employed for the synthesis of this compound and other N-acyl amino acids. The choice of enzyme often depends on the desired substrate scope, reaction kinetics, and process economics.
N-Acetyltransferases: The Direct Approach
The most direct route to this compound involves the use of N-acetyltransferases. These enzymes catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl-CoA, to the amino group of L-phenylalanine.
-
Acetyl-CoA-L-phenylalanine α-N-acetyltransferase: An enzyme identified in Escherichia coli has been shown to catalyze the synthesis of this compound from acetyl-CoA and l-phenylalanine.[5][6] This enzyme exhibits a pH optimum of around 8.0.[5][6]
-
Phenylalanine N-acetyltransferase: This enzyme also facilitates the direct N-acetylation of L-phenylalanine using acetyl-CoA as the acetyl donor.[1]
The primary advantage of this approach is the direct and highly specific formation of the desired product. However, the requirement for the relatively expensive and unstable co-factor, acetyl-CoA, can be a significant drawback for large-scale industrial applications.
Acylases: A Versatile Alternative through Reverse Hydrolysis
Aminoacylases, which are hydrolases, are well-known for their role in the resolution of racemic mixtures of N-acetyl-amino acids.[3][4] However, by manipulating the reaction equilibrium, these enzymes can also be used in the reverse direction to synthesize N-acyl amino acids. This process, known as reverse hydrolysis or condensation, involves the direct reaction of a fatty acid (in this case, acetic acid) with an amino acid.
Acylase I from porcine kidney has demonstrated the ability to catalyze the synthesis of various N-acyl-L-amino acids.[7] The reaction is typically carried out in a system with low water activity, such as a glycerol-water mixture, to shift the equilibrium towards synthesis.[7]
Penicillin G Acylase (PGA): A Broadly Applicable Biocatalyst
Penicillin G acylase (PGA) is a robust industrial enzyme primarily used in the production of semi-synthetic penicillins.[8][9] Its utility extends beyond its native function, as it possesses a broad substrate specificity and can catalyze the acylation of various amines, including amino acids.[10][11] PGA can be employed for the synthesis of this compound by reacting L-phenylalanine with an acetyl donor. The enzyme is typically immobilized to enhance its stability and facilitate reuse, which is a critical factor for cost-effective manufacturing.
Experimental Workflow: Enzymatic Synthesis of this compound
The following section outlines a generalized experimental workflow for the synthesis of this compound using an acylase in reverse hydrolysis mode. This approach is often favored for its cost-effectiveness as it does not require acetyl-CoA.
Figure 1: A generalized experimental workflow for the enzymatic synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Acylase I from porcine kidney (EC 3.5.1.14)
-
L-Phenylalanine
-
Glacial Acetic Acid
-
Glycerol
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
Procedure:
-
Substrate Solution Preparation:
-
Prepare a glycerol-water solvent system. The ratio can be optimized, but a starting point could be 75% (v/v) glycerol.
-
Dissolve L-phenylalanine and acetic acid in the glycerol-water solvent. The molar ratio of acetic acid to L-phenylalanine should be in excess to drive the reaction towards synthesis.
-
Adjust the pH of the substrate solution to the optimal pH for the enzyme (e.g., pH 7.5 for Acylase I) using NaOH or HCl.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of Acylase I in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
-
-
Reaction Initiation:
-
Add the enzyme solution to the substrate solution to initiate the reaction. The final enzyme concentration should be optimized for efficient conversion.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
-
Reaction Monitoring:
-
Periodically withdraw aliquots from the reaction mixture.
-
Monitor the formation of this compound and the consumption of L-phenylalanine using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13][14] NMR is particularly useful as it can provide direct quantification of reactants and products without the need for extensive calibration.[12][13]
-
-
Reaction Termination:
-
Once the desired conversion is achieved, terminate the reaction. This can be done by methods that inactivate the enzyme, such as a rapid change in pH or temperature.
-
-
Product Purification:
-
The this compound can be purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography or reversed-phase chromatography.
-
-
Product Characterization:
-
Confirm the identity and purity of the final product using techniques like mass spectrometry and NMR.
-
Data Presentation and Analysis
The efficiency of the enzymatic synthesis can be evaluated based on several key parameters, which should be systematically tabulated for comparison and optimization studies.
| Enzyme Source | Substrates | Key Reaction Conditions | Conversion Yield (%) | Reference |
| E. coli K12 (cell-free extract) | L-phenylalanine, Acetyl-CoA | pH 8.0 | - | [5][6] |
| Porcine Kidney Acylase I | L-arginine, Lauric acid | Glycerol-water system, pH 7.5, 37°C | 82 | [7] |
| Porcine Kidney Acylase I | L-glutamic acid, Lauric acid | Glycerol-water system, pH 7.5, 37°C | 44 | [7] |
The Role of Enzyme Immobilization in Industrial Application
For the enzymatic synthesis of this compound to be economically viable on an industrial scale, the reusability of the biocatalyst is paramount. Enzyme immobilization, the process of confining enzyme molecules to a solid support, offers several advantages:
-
Enhanced Stability: Immobilization can protect the enzyme from harsh environmental conditions, leading to a longer operational lifespan.
-
Ease of Separation: The immobilized enzyme can be easily separated from the reaction mixture, simplifying downstream processing and preventing contamination of the final product.
-
Continuous Processing: Immobilized enzymes are well-suited for use in continuous flow reactors, which can significantly improve process efficiency and productivity.[15]
Various materials can be used as supports for immobilization, including magnetic nanoparticles, which allow for easy separation using a magnetic field.
Figure 2: A conceptual diagram of the enzymatic synthesis of this compound.
Conclusion and Future Perspectives
The enzymatic synthesis of this compound represents a powerful and sustainable alternative to traditional chemical methods. The high stereoselectivity, mild reaction conditions, and potential for catalyst recycling make it an attractive option for industrial-scale production. Future research in this area will likely focus on the discovery of novel enzymes with improved catalytic efficiency and stability, the development of more efficient enzyme immobilization techniques, and the integration of enzymatic synthesis into continuous manufacturing processes. As the demand for enantiomerically pure chiral compounds continues to grow, the role of biocatalysis in their production will undoubtedly become increasingly significant.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 2. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 3. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Penicillin G acylase--synthesis, regulation, production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Engineering of Penicillin Acylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collab.its.virginia.edu [collab.its.virginia.edu]
- 11. WO2004111241A1 - Penicillin acylase - Google Patents [patents.google.com]
- 12. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 13. magritek.com [magritek.com]
- 14. magritek.com [magritek.com]
- 15. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
An In-depth Technical Guide on the Interaction of N-Acetyl-L-phenylalanine with Transport Proteins
Preamble: The Scientific Imperative
For researchers, scientists, and professionals in drug development, understanding the cellular transport of novel molecules is a cornerstone of innovation. N-Acetyl-L-phenylalanine (NAcPhe), an acetylated derivative of the essential amino acid L-phenylalanine, presents a compelling case for investigation. While the transport mechanisms of L-phenylalanine are well-documented, the addition of an acetyl group fundamentally alters the molecule's physicochemical properties, raising critical questions about its interaction with cellular transport machinery. This guide provides a comprehensive technical framework for elucidating the transport mechanisms of this compound, grounded in established principles of membrane transport biology and offering detailed, field-proven experimental protocols.
Section 1: Foundational Principles of L-phenylalanine Transport - The Precursor's Journey
A thorough understanding of this compound transport necessitates a firm grasp of its parent molecule's cellular uptake. L-phenylalanine, as a large neutral amino acid (LNAA), primarily utilizes a group of transporters known as the Solute Carrier (SLC) superfamily.[1][2]
The principal transporter for L-phenylalanine across the blood-brain barrier and in many cancer cells is the L-type Amino Acid Transporter 1 (LAT1) , also known as SLC7A5.[3][4][5] LAT1 is a sodium-independent antiporter, meaning it exchanges extracellular LNAAs for intracellular amino acids, such as glutamine.[4][6] Its high expression in the blood-brain barrier makes it a crucial player in nutrient delivery to the central nervous system and a target for drug delivery strategies.[3][5][7]
Other transporters are also involved in L-phenylalanine transport in various tissues, including:
-
System A Transporters (e.g., SNAT1/SLC38A1, SNAT2/SLC38A2): These are Na+-dependent symporters that transport small neutral amino acids.[8]
-
System ASC Transporters (e.g., ASCT2/SLC1A5): These are Na+-dependent transporters for small and large neutral amino acids.[8][9]
-
Proton-coupled Amino Acid Transporters (PAT1/SLC36A1): These transporters utilize a proton gradient to drive the uptake of small amino acids like proline and alanine.[10][11]
The involvement of these transporters can be tissue- and cell-type specific.[8]
Section 2: The Impact of N-Acetylation on Molecular Properties and Transport Potential
N-acetylation is a common biochemical modification that can significantly alter a molecule's interaction with biological systems.[12] The enzyme Phenylalanine N-acetyltransferase catalyzes the formation of this compound from L-phenylalanine and acetyl-CoA.[12][13] This modification introduces a bulkier, more lipophilic acetyl group, which can:
-
Alter Transporter Affinity: The change in shape, size, and charge distribution can either enhance or diminish the molecule's affinity for the binding pocket of a transporter.
-
Shift Transporter Specificity: N-acetylation may render the molecule unrecognizable by its parent amino acid's transporters and instead promote its interaction with transporters that recognize acetylated compounds or monocarboxylates. There is precedent for this, as N-acetyl-leucine has been shown to be a substrate for the monocarboxylate transporter.[14]
-
Increase Passive Diffusion: The increased lipophilicity could potentially enhance the unassisted transport of this compound across the lipid bilayer, a phenomenon observed for N-acetyl-phenylalanine-amide.[15]
Given these potential changes, a systematic investigation is required to determine the primary mode of cellular entry for this compound.
Section 3: Experimental Strategies for Elucidating this compound Transport
The following section details a logical, multi-tiered approach to characterizing the transport of this compound. The causality behind each experimental choice is explained to provide a robust, self-validating workflow.
Tier 1: Foundational In Vitro Transport Assays
The initial step is to determine if this compound is actively transported into cells and to gain preliminary insights into the types of transporters involved.
This workflow outlines a standard radiolabeled substrate uptake assay, which can be adapted for non-radiolabeled compounds and LC-MS/MS detection.
Caption: Workflow for a cellular uptake assay.
-
Cell Culture:
-
Select appropriate cell lines. Good starting points would be Caco-2 cells (a model for intestinal absorption)[16], hCMEC/D3 cells (a model for the blood-brain barrier), and cancer cell lines known to overexpress LAT1, such as A549 or U87-MG.[4][8]
-
Seed cells in 24-well plates and grow to confluence.
-
-
Uptake Experiment:
-
Aspirate the culture medium and wash the cell monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the transport buffer containing a known concentration of radiolabeled this compound (e.g., [³H]-NAcPhe) to each well. Include a set of wells with a large excess of unlabeled this compound to determine non-specific binding.
-
Incubate for a specific time course (e.g., 1, 5, 15, 30, and 60 minutes) at 37°C.
-
To terminate the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
In parallel, determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific binding from the total uptake.
-
Express the results as pmol of substrate per mg of protein.
-
Plot the uptake over time to determine the initial rate of transport.
-
Tier 2: Kinetic Characterization and Transporter Identification
Once active transport is confirmed, the next steps are to determine the kinetic parameters (Km and Vmax) and identify the specific transporters involved.
-
Protocol: Perform the cellular uptake assay with varying concentrations of this compound (from low µM to high mM range).[17]
-
Causality: This will determine the affinity (Km) of the transporter(s) for the substrate and the maximum transport velocity (Vmax). A saturable uptake curve is indicative of carrier-mediated transport.
-
Protocol: Conduct the uptake assay with a fixed concentration of labeled this compound in the presence of a panel of potential inhibitors.
-
Causality: By observing which compounds compete with this compound for uptake, you can deduce the identity of the transporter.
| Inhibitor | Target Transporter System | Rationale |
| L-Leucine, L-Phenylalanine | System L (e.g., LAT1) | Large neutral amino acids that are canonical substrates for LAT1.[4] |
| 2-Aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) | System L | A specific inhibitor of System L amino acid transporters.[4] |
| L-Alanine, L-Serine | Systems A and ASC | Small neutral amino acids. |
| MeAIB (N-methyl-aminoisobutyric acid) | System A | A specific substrate for System A. |
| L-Glutamine | Systems A, ASC, L | A substrate for multiple transporters. |
| L-Arginine, L-Lysine | Cationic Amino Acid Transporters (CATs) | To test for interaction with transporters of basic amino acids.[18] |
| Proline, Glycine | Proton-coupled Amino Acid Transporters (PATs) | To investigate the involvement of PAT family transporters.[10] |
Tier 3: Advanced Techniques for Confirmation and Mechanistic Insight
For a more definitive identification and a deeper understanding of the transport mechanism, more advanced techniques are employed.
-
Protocol: Utilize cell lines engineered to overexpress a specific transporter (e.g., HEK293-hLAT1).[5] Compare the uptake of this compound in these cells to wild-type cells.
-
Causality: A significantly higher uptake in the overexpressing cells provides strong evidence for the involvement of that specific transporter.
-
Protocol: Purify the transporter protein of interest and reconstitute it into artificial lipid vesicles (liposomes).[19][20] Measure the uptake of this compound into these proteoliposomes.
-
Causality: This is a powerful in vitro system that isolates the transporter from other cellular components, allowing for the unambiguous study of its function and kinetics.[19][20]
Caption: Workflow for transporter reconstitution in liposomes.
Section 4: Data Presentation and Interpretation
All quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Hypothetical Kinetic Parameters for this compound Transport
| Cell Line | Km (µM) | Vmax (pmol/mg protein/min) |
| Caco-2 | 150 ± 25 | 250 ± 30 |
| hCMEC/D3 | 85 ± 15 | 180 ± 20 |
| HEK293-hLAT1 | 75 ± 10 | 550 ± 50 |
| HEK293-Wild Type | 200 ± 40 | 120 ± 15 |
Table 2: Hypothetical Inhibition Profile of this compound Uptake
| Inhibitor (1 mM) | Cell Line: HEK293-hLAT1 | % Inhibition of Uptake |
| L-Leucine | 85 ± 5 | |
| L-Phenylalanine | 90 ± 4 | |
| BCH | 92 ± 3 | |
| MeAIB | 5 ± 2 | |
| L-Arginine | 3 ± 1 |
Section 5: Concluding Remarks and Future Directions
The experimental framework outlined in this guide provides a robust pathway to comprehensively characterize the interaction of this compound with transport proteins. By starting with foundational cellular uptake assays and progressing to more sophisticated techniques like transporter-overexpressing cell lines and liposome reconstitution, researchers can build a compelling, evidence-based narrative of the molecule's cellular journey. This knowledge is not only of fundamental biochemical importance but also critical for the rational design of drugs that can hijack these transport systems for targeted delivery, particularly across challenging biological barriers like the blood-brain barrier. The exploration of this compound's transport mechanisms is a gateway to unlocking its full therapeutic and scientific potential.
References
- 1. SLC superfamily of solute carriers | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SLC Superfamily - Creative Biogene [creative-biogene.com]
- 3. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of L-type amino acid transporter 1 in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLC Transporters: Structure, Function, and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative modelling of amino acid transport and homeostasis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino acid transporters within the solute carrier superfamily: Underappreciated proteins and novel opportunities for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proton-coupled amino acid transporter 1 - Wikipedia [en.wikipedia.org]
- 11. Proton coupled amino acid transporter - Wikipedia [en.wikipedia.org]
- 12. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 13. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Unassisted N-acetyl-phenylalanine-amide transport across membrane with varying lipid size and composition: kinetic measurements and atomistic molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transport mechanisms of the large neutral amino acid L-phenylalanine in the human intestinal epithelial caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Studying amino acid transport using liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studying Amino Acid Transport Using Liposomes | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to N-Acetyl-L-phenylalanine for Advanced Research
This guide provides an in-depth exploration of the core chemical properties of N-Acetyl-L-phenylalanine, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not only foundational knowledge but also practical, field-tested insights into its application and analysis.
Introduction: The Significance of this compound
This compound is the N-acetylated derivative of the essential amino acid L-phenylalanine. This structural modification, the addition of an acetyl group to the alpha-amino group, imparts unique chemical properties that make it a valuable molecule in various scientific domains. Its primary role is as a protected amino acid in peptide synthesis, where the acetyl group prevents the amino terminus from participating in peptide bond formation, allowing for controlled, sequential elongation of peptide chains.[1] Beyond this fundamental application, this compound is a metabolite in biological systems and is investigated for its own potential biological activities.[2][3] For instance, it is found in elevated levels in the urine of individuals with phenylketonuria (PKU), a genetic disorder affecting phenylalanine metabolism.[3][4] This guide will delve into the essential chemical characteristics, analytical methodologies, and practical applications of this compound, providing a comprehensive resource for laboratory use.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing everything from solubility in reaction media to its stability under storage. The key physicochemical parameters of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [5] |
| Molecular Weight | 207.23 g/mol | [5] |
| Appearance | White to off-white crystalline powder or needles | [6][7] |
| Melting Point | 164-173 °C | [5][7] |
| Solubility | Soluble in methanol, acetone, and ethanol (20 mg/ml).[6] Slightly soluble in water. Estimated water solubility is 6.45 g/L at 25 °C. Soluble in DMF (16 mg/ml) and DMSO (12 mg/ml).[8] | [6][8] |
| pKa (acidic) | ~3.56-4.02 | [2][9] |
| LogP | 0.93 | [5] |
| Optical Rotation | +39° to +41° (c=1 in methanol) | [7][10] |
Expert Insight: The solubility profile of this compound is a key consideration in experimental design. Its good solubility in organic solvents like methanol and DMSO makes it suitable for a wide range of organic reactions and analytical techniques such as NMR spectroscopy. Its limited but present water solubility is relevant for certain biological assays and purification methods like recrystallization from aqueous methanol.[6] The pKa indicates that it is a weak acid, a property that is exploited in acid-base titration for purity assessment.
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. The following sections detail the characteristic spectral features of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. Key identifiable regions include the aromatic protons of the phenyl group, the alpha-proton of the chiral center, the beta-protons of the benzyl group, and the methyl protons of the acetyl group.[11][12][13] The chemical shifts and coupling patterns are sensitive to the solvent used.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom, including the carbonyl carbons of the carboxylic acid and the amide, the aromatic carbons, the chiral alpha-carbon, the beta-carbon, and the acetyl methyl carbon.[12][13]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the carboxylic acid and the amide, and the aromatic C=C stretching vibrations.[14][15] The free this compound ligand typically exhibits sharp bands around 1695 cm⁻¹ and 1552 cm⁻¹.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. Under electrospray ionization (ESI), this compound can be readily observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, confirming its molecular weight of 207.23 g/mol .[5][12]
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for common analytical procedures involving this compound.
Protocol for Purity Determination by Aqueous Acid-Base Titration
Rationale: This method leverages the acidic carboxylic acid group of this compound for quantitative analysis. It is a reliable and cost-effective method for determining the purity of a solid sample.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Ethanol (optional, to aid dissolution)
-
Analytical balance
-
Burette, beaker, and magnetic stirrer
Procedure:
-
Accurately weigh approximately 200-250 mg of this compound into a clean beaker.
-
Add 50 mL of deionized water. If the sample does not dissolve completely, a small amount of ethanol can be added dropwise until a clear solution is obtained.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
Titrate the this compound solution with the NaOH solution while continuously stirring.
-
The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of NaOH solution used.
-
Calculate the purity of the this compound sample using the following formula: Purity (%) = (V × M × 207.23) / (W × 1000) × 100 Where:
-
V = Volume of NaOH solution used (in mL)
-
M = Molarity of the NaOH solution
-
207.23 = Molecular weight of this compound
-
W = Weight of the this compound sample (in mg)
-
Self-Validation: The precision of the titration can be validated by performing multiple titrations of the same sample and ensuring the results are within an acceptable range of variation. The accuracy is dependent on the accurate standardization of the NaOH titrant.
Protocol for Acquiring a ¹H NMR Spectrum
Rationale: NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing a "fingerprint" of the molecule.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to a clean, dry NMR tube.
-
Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or an internal standard like TMS).
Causality in Experimental Choices: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice as it dissolves this compound well and has exchangeable protons (from the carboxylic acid and amide) that can be observed.[12][13] If D₂O is used, the acidic and amide protons will exchange with deuterium and may not be visible, which can simplify the spectrum but also results in the loss of information.
Caption: Workflow for obtaining an NMR spectrum of this compound.
Protocol for FTIR Sample Preparation (KBr Pellet Method)
Rationale: The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples. It involves dispersing the sample in a solid matrix that is transparent to infrared radiation.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Thoroughly dry the KBr to remove any moisture, which can interfere with the IR spectrum.
-
Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the this compound sample to the mortar and grind the mixture until it is a homogeneous, fine powder.
-
Transfer a portion of the mixture to the pellet press die.
-
Apply pressure to the die according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
Causality in Experimental Choices: The ratio of sample to KBr is important. Too much sample will result in overly intense absorption bands, while too little will lead to a weak signal. The transparency of the pellet is an indicator of good sample preparation; an opaque pellet suggests insufficient grinding or the presence of moisture.
Applications in Research and Development
Peptide Synthesis
The primary application of this compound is as a building block in peptide synthesis. The N-terminal acetyl group serves as a protecting group, preventing the amino group from reacting and allowing for the selective formation of a peptide bond at the C-terminus. This is particularly useful for synthesizing peptides with a blocked N-terminus, which can mimic the structure of native proteins and often exhibit enhanced stability against enzymatic degradation.[1][16]
Caption: Role of this compound in peptide synthesis.
Expert Insight on a Critical Side Reaction: A significant challenge in peptide coupling reactions involving N-protected amino acids is racemization at the alpha-carbon.[17] For this compound, the use of certain coupling reagents and bases can lead to the formation of the D-enantiomer, resulting in a diastereomeric mixture of the final peptide. Careful selection of coupling conditions, such as the choice of base, is crucial to minimize this side reaction and maintain the stereochemical integrity of the product.[17][18]
Biological and Pharmacological Research
This compound is a metabolite of L-phenylalanine and its levels can be altered in certain metabolic disorders.[3] It is also investigated for its own biological effects. Some studies have suggested that N-acetylated amino acids may have antimicrobial properties.[19] Furthermore, derivatives of this compound are being explored for their therapeutic potential, such as in the development of anti-inflammatory agents for joint diseases.[17]
Safety and Handling
As a standard laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.[7][9]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry place.[6]
-
First Aid:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and consult a physician.[7]
-
Ingestion: Rinse mouth with water and seek medical attention.[7]
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6][7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. B23812.06 [thermofisher.com]
- 11. magritek.com [magritek.com]
- 12. rsc.org [rsc.org]
- 13. fredi.hepvs.ch [fredi.hepvs.ch]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. nbinno.com [nbinno.com]
- 17. This compound Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
HPLC Method for the Purity Analysis of N-Acetyl-L-phenylalanine: An Application Note
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity analysis of N-Acetyl-L-phenylalanine. This compound is a critical chiral intermediate in the synthesis of various pharmaceuticals, making the accurate determination of its chemical and enantiomeric purity paramount. This guide provides two distinct yet complementary HPLC protocols: a chiral method for the quantification of the D-enantiomer impurity and a reversed-phase method for the assessment of other related substances. The methodologies are designed to be stability-indicating and are grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the European Pharmacopoeia (EP) Chapter 2.2.46 Chromatographic separation techniques.[1][2][3][4][5][6] A comprehensive validation strategy, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, is also detailed to ensure the method's suitability for its intended purpose in research, development, and quality control environments.[7][8]
Introduction
This compound (Ac-L-Phe) is a derivative of the essential amino acid L-phenylalanine and serves as a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemistry of Ac-L-Phe is of utmost importance, as the biological activity and toxicological profile of a drug molecule can be significantly influenced by the chirality of its intermediates. The presence of the unwanted D-enantiomer, N-Acetyl-D-phenylalanine (Ac-D-Phe), can impact the efficacy and safety of the final drug product.
Furthermore, process-related impurities, such as unreacted starting materials or by-products from side reactions, and degradation products that may form during storage, can compromise the quality of Ac-L-Phe. Therefore, a reliable and comprehensive analytical method to assess both enantiomeric and chemical purity is essential.
This application note provides a dual-method approach to address these analytical challenges. A chiral HPLC method is described for the accurate quantitation of the D-enantiomer, a common impurity arising from racemization during synthesis.[1][3] A second, achiral reversed-phase HPLC method is presented for the separation and quantification of other potential process-related and degradation impurities.
Understanding Potential Impurities
A robust purity method is predicated on a thorough understanding of the potential impurities that may be present. For this compound, these can be broadly categorized as:
-
Enantiomeric Impurity: The primary chiral impurity is N-Acetyl-D-phenylalanine, which can be formed through racemization during the synthesis process, particularly under basic conditions or when using certain coupling agents that promote the formation of an azlactone intermediate.[1][3]
-
Process-Related Impurities: These impurities can originate from the starting materials or side reactions during synthesis. Key potential process-related impurities include:
-
Degradation Products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light. The primary degradation pathway is likely the hydrolysis of the amide bond, reverting this compound to L-phenylalanine and acetic acid. Oxidative degradation may also lead to other related substances.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.
-
Reference Standards: this compound, N-Acetyl-D-phenylalanine, and L-Phenylalanine reference standards of known purity.
-
Reagents and Solvents: All solvents and reagents should be of HPLC grade or higher.
Method 1: Chiral HPLC for Enantiomeric Purity
This method is designed to separate and quantify the N-Acetyl-D-phenylalanine enantiomer from the desired this compound. The use of a teicoplanin-based chiral stationary phase is highly effective for this separation.[2]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chirobiotic T (or equivalent teicoplanin-based column), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.02 / 0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 20 minutes |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve N-Acetyl-D-phenylalanine in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.
-
Test Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.
Method 2: Achiral Reversed-Phase HPLC for Related Substances
This method is designed to separate this compound from its potential process-related impurities and degradation products, such as L-phenylalanine.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| 31 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve L-phenylalanine in the mobile phase A to obtain a concentration of approximately 0.05 mg/mL.
-
Test Solution: Accurately weigh and dissolve the this compound sample in mobile phase A to obtain a concentration of approximately 1.0 mg/mL.
Method Validation Strategy (ICH Q2(R1))
A comprehensive validation of the analytical methods is crucial to demonstrate their suitability for the intended purpose. The following parameters should be evaluated according to ICH Q2(R1) guidelines:[7][8]
4.1. Specificity: The specificity of the methods should be demonstrated by their ability to resolve the main peak from potential impurities. This can be achieved by:
-
Injecting individual solutions of this compound, N-Acetyl-D-phenylalanine, and L-phenylalanine to determine their retention times.
-
Spiking the this compound sample with known amounts of the impurities to demonstrate adequate separation.
-
Performing forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the this compound sample to ensure that all degradation products are resolved from the main peak.
4.2. Linearity: The linearity of the methods should be established by analyzing a series of solutions at different concentrations. For the impurity methods, the linearity should cover the range from the reporting threshold to 120% of the specification limit. A linear regression analysis should be performed, and the correlation coefficient (r) should be determined.
4.3. Accuracy: The accuracy of the methods should be assessed by determining the recovery of known amounts of impurities spiked into the this compound sample at different concentration levels (e.g., 50%, 100%, and 150% of the target impurity concentration).
4.4. Precision:
-
Repeatability (Intra-assay precision): The repeatability of the methods should be evaluated by performing multiple injections of the same sample and standard solutions and calculating the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision (Inter-assay precision): The intermediate precision should be assessed by performing the analysis on different days, with different analysts, and on different instruments.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for the impurities should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
4.6. Robustness: The robustness of the methods should be evaluated by intentionally varying critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the analytical results.
Workflow and Data Analysis
The overall workflow for the purity analysis of this compound is depicted in the following diagram:
Caption: Workflow for the comprehensive purity analysis of this compound.
The percentage of each impurity is calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100
Expected Chromatographic Separation
The following diagram illustrates the expected separation of this compound from its key impurities using the described HPLC methods.
Caption: Expected elution order for chiral and achiral HPLC methods.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor resolution in chiral separation | Column degradation | Replace the chiral column. |
| Inappropriate mobile phase composition | Prepare fresh mobile phase and ensure accurate composition. | |
| Peak tailing in achiral separation | Silanol interactions with the column | Use a mobile phase with a lower pH or add a competing base like triethylamine. |
| Column overload | Reduce the sample concentration or injection volume. | |
| Variable retention times | Inadequate column equilibration | Ensure the column is fully equilibrated with the mobile phase before injection. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. | |
| Pump malfunction | Check the pump for leaks and ensure a stable flow rate. |
Conclusion
The HPLC methods detailed in this application note provide a robust and reliable approach for the comprehensive purity assessment of this compound. The combination of a chiral method for enantiomeric purity and an achiral method for related substances ensures a thorough evaluation of the material's quality. Adherence to the described protocols and a comprehensive validation strategy will ensure that the analytical data generated is accurate, precise, and suitable for its intended purpose in a regulated environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. magritek.com [magritek.com]
Introduction: The Criticality of Stereoisomerism in N-Acetyl-Phenylalanine
An Application Note and Protocol for the Enantioseparation of N-Acetyl-Phenylalanine using Chiral HPLC
N-Acetyl-L-phenylalanine is a vital chiral intermediate in the synthesis of numerous pharmaceuticals and biologically active compounds.[1] The specific three-dimensional arrangement, or stereochemistry, of a molecule can dramatically alter its pharmacological and toxicological effects. While the L-enantiomer may provide a desired therapeutic effect, its mirror image, the D-enantiomer, could be inactive or even harmful. Consequently, the ability to accurately separate and quantify the enantiomers of N-acetyl-phenylalanine is paramount for ensuring the safety, efficacy, and quality of the final drug product.[1]
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most powerful and versatile analytical technique for resolving enantiomers.[2] This application note provides a detailed, field-proven protocol for the robust chiral separation of N-acetyl-D/L-phenylalanine enantiomers. We will focus on the use of a macrocyclic glycopeptide-based CSP, which has demonstrated broad and effective enantioselectivity for N-acylated amino acids.[1][3]
Principle of Chiral Recognition on Macrocyclic Glycopeptide CSPs
The successful separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. Macrocyclic glycopeptides, such as teicoplanin, are particularly effective chiral selectors due to their complex three-dimensional structure.[3]
The teicoplanin molecule contains multiple stereogenic centers and various functional groups, including carboxyl, amino, hydroxyl, and aromatic moieties. This structural complexity creates a variety of potential interaction sites for chiral recognition. For N-acetyl-phenylalanine, the separation mechanism involves a combination of interactions:
-
Hydrogen Bonding: The amide and carboxyl groups of the analyte can form hydrogen bonds with the peptide backbone and sugar moieties of the teicoplanin selector.
-
Dipole-Dipole Interactions: The polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Interactions: The bulky phenyl and acetyl groups of the analyte fit into the chiral cavities of the CSP. The subtle difference in the spatial arrangement of these groups between the L- and D-enantiomers leads to a difference in the stability of the formed diastereomeric complexes.
One enantiomer will have a more favorable energetic fit with the CSP, leading to a stronger interaction and thus a longer retention time on the column, enabling separation.[3]
Experimental Workflow Overview
The entire process, from sample preparation to final analysis, follows a systematic and reproducible workflow.
Caption: Workflow for chiral separation of N-acetyl-phenylalanine enantiomers.
Detailed Methodology and Protocol
This protocol is optimized for a teicoplanin-based chiral stationary phase, which provides excellent resolution and peak shape for N-acetylated amino acids.[1]
Part 1: Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: Chirobiotic™ T, 250 x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).
-
Chemicals & Reagents:
-
N-acetyl-D/L-phenylalanine racemic mixture
-
This compound standard
-
Methanol (HPLC Grade)
-
Glacial Acetic Acid (ACS Grade)
-
Triethylamine (HPLC Grade)
-
Deionized Water
-
Part 2: Preparation of Solutions
Mobile Phase Preparation: The selection of the mobile phase is critical for achieving optimal separation. The organic modifier, acid, and base components modulate the interactions between the analyte and the CSP.
-
Measure 1000 mL of HPLC-grade Methanol into a suitable glass container.
-
Carefully add 0.3 mL of Glacial Acetic Acid.
-
Carefully add 0.7 mL of Triethylamine.
-
Mix thoroughly and sonicate for 10-15 minutes to degas the solution.
-
Causality Note: The combination of acetic acid and triethylamine forms a buffer system that controls the ionization state of both the analyte's carboxylic acid group and the CSP's amine and carboxyl groups. This control is essential for consistent and reproducible hydrogen bonding and ionic interactions, which are key to the chiral recognition mechanism.[1]
-
Sample Preparation:
-
Accurately weigh 10 mg of the N-acetyl-D/L-phenylalanine racemic mixture.
-
Dissolve the sample in 10 mL of the prepared mobile phase to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column.
Part 3: HPLC Operating Conditions
All quantitative operational parameters are summarized in the table below for clarity and reproducibility.
| Parameter | Condition |
| Column | Chirobiotic™ T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100 / 0.03 / 0.07 v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Part 4: Step-by-Step Experimental Protocol
-
System Setup: Install the Chirobiotic™ T column into the HPLC column oven.
-
System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column by running the mobile phase at the set flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved. A stable baseline is critical for accurate peak integration.
-
Sample Injection: Inject 10 µL of the filtered sample solution onto the column.
-
Data Acquisition: Start the data acquisition simultaneously with the injection. Record the chromatogram for at least 15 minutes.
-
Peak Identification: If available, inject a standard of pure this compound to confirm the elution order of the enantiomers.
-
Data Analysis:
-
Integrate the peak areas for both the D- and L-enantiomers.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation (a value >1.5 is generally considered baseline resolution).
-
Determine the enantiomeric purity or enantiomeric excess (% ee) of a sample using the integrated peak areas.
-
Expected Results & Discussion
Under the specified conditions, a baseline separation of the N-acetyl-D-phenylalanine and this compound enantiomers is expected.
| Parameter | Expected Value |
| Retention Time 1 (k') | ~8.1 min |
| Retention Time 2 (k') | ~13.7 min |
| Selectivity (α) | > 1.7 |
| Resolution (Rs) | > 2.0 |
| (Note: Actual retention times may vary slightly based on system-to-system differences, but the resolution and selectivity should remain consistent.) |
The significant difference in retention times demonstrates the powerful enantioselectivity of the teicoplanin-based CSP for this analyte. The established method is robust and can be validated for quality control purposes by assessing parameters such as linearity, precision, accuracy, and limits of detection and quantification.[4]
Conclusion
This application note details a reliable and efficient chiral HPLC method for the separation of N-acetyl-phenylalanine enantiomers. The use of a teicoplanin-based chiral stationary phase provides excellent resolution and peak shape, making this method highly suitable for quality control in pharmaceutical development and manufacturing. The protocol's trustworthiness is established through its clear, step-by-step instructions and the explanation of the scientific principles behind the chosen parameters, ensuring that researchers can confidently replicate and validate this method in their own laboratories.
References
Application Notes & Protocols: Strategic Incorporation of N-Acetyl-L-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Advantage of N-Terminal Acetylation
In the landscape of peptide-based therapeutics and research, post-translational modifications are pivotal in dictating the biological activity, stability, and pharmacokinetic profile of a peptide. Among these, N-terminal acetylation, the covalent addition of an acetyl group (–COCH₃) to the N-terminal amino group of a peptide, is a widespread natural modification.[1] This seemingly subtle alteration can have profound consequences, transforming a transient biological signal into a stable and potent therapeutic agent. The incorporation of N-Acetyl-L-phenylalanine into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is a key strategy to harness these benefits.
N-terminal acetylation offers several distinct advantages:
-
Enhanced Proteolytic Stability: The acetyl cap effectively blocks the action of exopeptidases, specifically aminopeptidases, which would otherwise degrade the peptide from the N-terminus. This modification can significantly extend the in-vivo half-life of the peptide.[1][2]
-
Mimicking Natural Proteins: A vast majority of eukaryotic proteins are naturally N-terminally acetylated.[1] Incorporating an N-acetylated amino acid at the N-terminus can therefore result in a synthetic peptide that more closely resembles the native protein, potentially leading to improved biological recognition and activity.
-
Improved Cellular Permeability: By neutralizing the positive charge of the N-terminal amine, acetylation reduces the overall polarity of the peptide.[1] This can enhance the peptide's ability to cross cell membranes, a crucial attribute for intracellular drug delivery.[1][3]
-
Modulation of Conformation: The acetyl group can influence the local conformation of the peptide backbone, potentially stabilizing secondary structures like α-helices, which can be critical for receptor binding and biological function.[1]
This guide provides a comprehensive overview of the strategic use of this compound in Fmoc-based SPPS, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful synthesis.
Core Principles & Strategic Considerations
The successful incorporation of this compound requires a nuanced understanding of the potential challenges, primarily the risk of racemization and the selection of appropriate coupling reagents.
The Challenge of Racemization
The chiral integrity of amino acids is paramount for the biological activity of a peptide. The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers (racemization). N-acetylated amino acids, including this compound, are particularly prone to racemization during the coupling step.[4][5][6] This is because the acetyl group can participate in the formation of an oxazolone intermediate, which is readily deprotonated at the α-carbon.[6]
The choice of coupling reagent and base is therefore critical in mitigating this risk. Strong bases can exacerbate racemization by promoting the formation of the oxazolone intermediate and abstracting the α-proton.[4][5][7]
Selecting the Optimal Coupling Strategy
A variety of coupling reagents are available for SPPS, each with its own mechanism of action and propensity to cause racemization.[8][9][10] For this compound, the goal is to achieve rapid and efficient coupling while minimizing the lifetime of the activated species to reduce the opportunity for racemization.
| Coupling Reagent | Additive | Base | Key Considerations |
| HBTU/TBTU | HOBt | DIPEA (N,N-Diisopropylethylamine) | Commonly used and generally effective. However, the use of a strong base like DIPEA can increase the risk of racemization with sensitive residues.[4][5][10] |
| HATU | HOAt | DIPEA, 2,4,6-Collidine | The presence of the aza-group in HOAt can accelerate coupling and suppress racemization more effectively than HOBt.[9][10] Using a weaker base like 2,4,6-collidine is recommended. |
| DIC | Oxyma Pure | (Base-free conditions) | Carbodiimide-mediated couplings in the presence of Oxyma Pure are known for their low racemization potential.[8][10] This is often the preferred method for coupling racemization-prone amino acids. |
| PyBOP | - | DIPEA, NMM (N-Methylmorpholine) | A phosphonium-based reagent that is also effective, but care must be taken with the choice of base. |
Recommendation: For the coupling of this compound, the use of DIC/Oxyma Pure is highly recommended to minimize racemization. If aminium-based reagents are used, HATU in combination with a hindered, weaker base such as 2,4,6-collidine is a suitable alternative.
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis.[11][12][13] All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Workflow for Incorporating this compound
Caption: Workflow for SPPS with this compound.
Protocol 1: Coupling of this compound
This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus and that the N-terminal Fmoc group of the preceding amino acid has been removed.
-
Resin Preparation: Ensure the resin-bound peptide is well-swollen in DMF. Perform the final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.
-
Preparation of Coupling Solution (Recommended Method: DIC/Oxyma Pure):
-
In a separate vial, dissolve this compound (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the pre-activated coupling solution to the reaction vessel containing the resin-bound peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature with constant agitation. Microwave-assisted synthesis can significantly reduce the coupling time.[14]
-
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x).
Protocol 2: On-Resin N-Terminal Acetylation
An alternative to coupling this compound is to synthesize the full-length peptide and then acetylate the N-terminal amine on the resin.[1][14]
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard Fmoc-SPPS protocols.
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly as described above.
-
Acetylation:
-
Washing: Drain the acetylation solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Monitoring the Coupling Reaction
It is crucial to monitor the completion of the coupling reaction to ensure high purity of the final peptide.
-
Kaiser Test: This is a colorimetric test for primary amines. A positive result (blue bead color) indicates an incomplete coupling reaction, as free primary amines are still present. A negative result (yellow/colorless beads) indicates a complete reaction.
-
Note: The Kaiser test will be negative after the successful coupling of this compound, as there is no longer a primary amine at the N-terminus.
-
Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Resin Preparation: Wash the acetylated peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT.
-
Caution: During acidic cleavage, peptides containing N-methylated amino acids, which can be structurally similar to N-acetylated ones, have shown susceptibility to the loss of the N-terminal residue.[16] While this is less common for N-acetyl groups, it is a potential side reaction to be aware of.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase HPLC.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance; aggregation of the peptide on the resin. | Re-couple using fresh reagents. Consider using a stronger coupling agent like HATU. If aggregation is suspected, switch to a more polar solvent like NMP or use structure-disrupting amino acid derivatives in the sequence.[17][18] |
| Racemization | Use of a strong base; prolonged activation time. | Use DIC/Oxyma Pure for coupling. If using an aminium-based reagent, switch to a weaker base like 2,4,6-collidine. Minimize pre-activation and coupling times.[4][5] |
| Deletion of this compound | Acid-catalyzed cleavage of the N-terminal residue. | This is a rare side reaction but can occur with prolonged exposure to strong acids during cleavage.[16] Minimize cleavage time and consider using a milder cleavage cocktail if possible. |
Conclusion
The incorporation of this compound is a powerful and straightforward strategy to enhance the therapeutic potential of synthetic peptides. By mimicking a common post-translational modification, it can significantly improve proteolytic stability and cellular uptake.[1][2][3] While the risk of racemization requires careful consideration in the choice of coupling reagents and conditions, the protocols outlined in this guide provide a robust framework for the successful synthesis of N-terminally acetylated peptides. With meticulous execution and appropriate monitoring, researchers can confidently leverage this modification to advance their drug discovery and development efforts.
References
- 1. lifetein.com [lifetein.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.uci.edu [chem.uci.edu]
- 14. cem.de [cem.de]
- 15. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 16. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
Preparation of N-Acetyl-L-phenylalanine solutions for cell culture
Application Notes & Protocols
Topic: Preparation of N-Acetyl-L-phenylalanine Solutions for Cell Culture
For: Researchers, scientists, and drug development professionals.
Abstract
This compound (NALP) is an N-acetylated derivative of the essential amino acid L-phenylalanine. It serves as a key metabolite and is utilized in various research applications, including metabolic studies and as a component in specialized cell culture media.[1][2][3] The accurate and sterile preparation of NALP solutions is paramount to ensure experimental reproducibility and maintain the integrity of cell cultures. This guide provides a comprehensive, field-proven protocol for the preparation, sterilization, quality control, and storage of NALP solutions tailored for cell culture applications. It emphasizes the rationale behind critical steps to empower researchers with the knowledge for successful implementation.
Physicochemical Properties & Solubility
Understanding the fundamental properties of this compound is the first step in designing a robust preparation protocol. NALP is a white to off-white solid at room temperature.[4] Its solubility is a critical factor and is dependent on the solvent, pH, and temperature.[5]
Table 1: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃NO₃ | [6] |
| Molecular Weight | 207.23 g/mol | [4][6] |
| Appearance | White to off-white solid | [4] |
| Storage (Solid) | -20°C, stable for ≥4 years | [6] |
| Solubility in Water | ~7.69 mg/mL (37.11 mM) with sonication | [4] |
| Solubility in PBS (pH 7.2) | ~0.25 mg/mL | [6] |
| Solubility in DMSO | 41-100 mg/mL (requires fresh DMSO, may need sonication) | [4][7] |
| Solubility in Ethanol | Soluble (20 mg/mL); slightly soluble | [2][6] |
Scientist's Note: The limited solubility of NALP in neutral aqueous buffers like PBS is a key consideration.[6] For most cell culture applications, which require physiological pH (~7.4), preparing a highly concentrated aqueous stock can be challenging. Therefore, a common strategy is to first dissolve NALP in a minimal amount of a suitable solvent or slightly basic solution before diluting it into the final buffer or medium. The pH-dependent solubility, where solubility increases in basic conditions, can be leveraged during stock preparation.[5]
Essential Materials and Reagents
Ensuring the quality of all reagents and materials is a cornerstone of good cell culture practice and is critical for reproducible results.[8][9]
-
Reagents:
-
This compound (NALP), cell culture grade or ≥98% purity[6]
-
Cell Culture Grade Water or Water for Injection (WFI)
-
Phosphate-Buffered Saline (PBS), sterile, 1X
-
1 M Sodium Hydroxide (NaOH), sterile
-
1 M Hydrochloric Acid (HCl), sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
-
Equipment & Consumables:
-
Calibrated analytical balance
-
Calibrated pH meter with a micro-probe
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filters (PVDF or PES recommended for low protein binding)
-
Sterile syringes
-
Laminar flow hood / Biosafety cabinet (BSC)[9]
-
Vortex mixer
-
Water bath or bead bath set to 37°C
-
Sterile, cryo-safe storage vials
-
Step-by-Step Protocol: Preparation of a 100 mM NALP Stock Solution
This protocol describes the preparation of a 10 mL, 100 mM NALP stock solution in cell culture grade water, which can be further diluted to a working concentration. All steps should be performed using aseptic techniques inside a certified biosafety cabinet.[10][11]
Reconstitution of Lyophilized Powder
-
Calculate Mass: Determine the mass of NALP required.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Calculation: 0.1 mol/L × 0.010 L × 207.23 g/mol = 0.2072 g (or 207.2 mg)
-
-
Weighing: Accurately weigh 207.2 mg of NALP powder and transfer it to a sterile 50 mL conical tube.
-
Initial Solubilization: Add approximately 8 mL of cell culture grade water to the conical tube. Vortex thoroughly for 1-2 minutes. You will likely observe that the powder does not fully dissolve, resulting in a suspension.
pH Adjustment for Complete Solubilization
Rationale: As indicated by its physicochemical properties, the solubility of NALP is significantly enhanced under slightly basic conditions.[5] By transiently increasing the pH, we can fully dissolve the compound before neutralizing it to a biocompatible pH for cell culture.
-
Initial pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise (typically 5-10 µL at a time).
-
Monitor Dissolution: Continue to vortex or stir and add NaOH until all the NALP powder is completely dissolved. The solution should become clear.
-
Neutralization: Carefully neutralize the solution by adding 1 M HCl dropwise until the pH reaches 7.2 - 7.6 . Monitor the pH closely with a calibrated pH meter. It is crucial not to overshoot the target pH range.
-
Final Volume Adjustment: Once the pH is stabilized within the target range, add cell culture grade water to bring the final volume to 10 mL . Mix well.
Sterilization and Storage
Rationale: Heat sterilization via autoclaving is not recommended for many amino acid solutions as it can lead to degradation.[12] Therefore, sterile filtration is the method of choice to remove potential microbial contaminants while preserving the integrity of the compound.[13][14]
-
Filtration: Draw the 10 mL NALP solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense: Filter the solution directly into a sterile container (e.g., a 15 mL conical tube). Always use a new filter for each unique solution.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles that can compromise stability, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile cryovials.
-
Storage:
-
Short-term (≤ 1 month): Store aliquots at 2-8°C.
-
Long-term (> 1 month): Store aliquots at -20°C. For aqueous solutions, storage at -80°C is also an option for enhanced stability.[4]
-
Quality Control (QC) and Validation
Implementing QC checks is essential for ensuring the reliability of your experiments.[15][16][17]
-
pH Verification: After preparation and before use, confirm the pH of a small sample of the stock solution is within the 7.2-7.6 range.
-
Sterility Test: To validate the aseptic technique and filtration process, add a small volume (e.g., 20 µL) of the final stock solution to a T-25 flask containing 5 mL of sterile culture medium without antibiotics. Incubate for 48-72 hours and inspect for any signs of microbial growth (turbidity, color change).
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or contamination. If precipitates are observed, gently warm the solution to 37°C to see if it redissolves. If it does not, the solution should be discarded.[5]
Protocol: Dilution to Working Concentration
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the 100 mM NALP stock solution at room temperature or in a 37°C water bath.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your culture medium.
-
Formula (M1V1 = M2V2): V1 = (M2 × V2) / M1
-
Example: To prepare 10 mL (V2) of medium with a final NALP concentration of 1 mM (M2) from a 100 mM (M1) stock:
-
V1 = (1 mM × 10 mL) / 100 mM = 0.1 mL (or 100 µL)
-
-
-
Add 100 µL of the 100 mM NALP stock to 9.9 mL of pre-warmed complete medium.
-
Mix gently by swirling or inverting the container before adding to your cells.
Biological Context: The Phenylalanine Metabolic Pathway
This compound is a metabolite of L-phenylalanine.[6] In many biological systems, N-acetylated amino acids can be de-acetylated to release the parent amino acid. L-phenylalanine is an essential amino acid that serves as a precursor for protein synthesis and for the synthesis of L-tyrosine, which in turn is a precursor for important catecholamine neurotransmitters.[18][19][20] Understanding this pathway is crucial when designing experiments where phenylalanine metabolism is a factor.[21][22]
Below is a simplified diagram illustrating the central role of L-phenylalanine in mammalian metabolism.
Caption: Simplified metabolic fate of L-Phenylalanine in mammalian cells.
Workflow Visualization
The following diagram outlines the complete workflow from powder to a quality-controlled, ready-to-use solution.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. This compound | 2018-61-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Quality Control Considerations in Cell Culture [sigmaaldrich.com]
- 9. kosheeka.com [kosheeka.com]
- 10. 9 Sterilization Techniques For Cell Culture | Visikol [visikol.com]
- 11. blog.alphalifetech.com [blog.alphalifetech.com]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks [cytion.com]
- 16. absbio.com [absbio.com]
- 17. Keeping it clean: the cell culture quality control experience at the National Center for Advancing Translational Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 19. researchgate.net [researchgate.net]
- 20. biosynsis.com [biosynsis.com]
- 21. L-phenylalanine degradation IV (mammalian, via side chain) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Application Note: Incorporating N-Acetyl-L-phenylalanine into Defined Cell Culture Media for Enhanced Performance and Process Stability
Abstract
Chemically defined media are fundamental to modern biopharmaceutical production and cell-based research, offering batch-to-batch consistency and regulatory compliance. However, the formulation of these media is often constrained by the physicochemical properties of individual components, particularly the limited solubility of certain amino acids like L-phenylalanine. This application note provides a comprehensive guide and detailed protocols for the integration of N-Acetyl-L-phenylalanine (NALP), a highly soluble derivative, as a superior alternative to L-phenylalanine in defined cell culture media. We present the scientific rationale, step-by-step methodologies for stock solution preparation and media supplementation, and a workflow for optimizing its concentration to enhance cell growth, viability, and productivity in a model system.
The Scientific Rationale: Overcoming Solubility Limitations
The development of advanced cell culture processes, such as fed-batch and perfusion cultures, requires highly concentrated nutrient feeds to achieve high cell densities and product titers.[1] L-phenylalanine, an essential amino acid, has a relatively low aqueous solubility at neutral pH, creating a significant bottleneck in the formulation of concentrated, pH-neutral feeds.[2][3] This limitation often forces process scientists into complex multi-feed strategies with extreme pH values, which can introduce variability and risk of precipitation in the bioreactor.[4]
This compound (NALP) circumvents this issue. The addition of an acetyl group to the N-terminus of phenylalanine significantly increases its aqueous solubility.[5] Once inside the cell, it is believed that intracellular acylases efficiently cleave the acetyl group, releasing L-phenylalanine directly into the cytoplasmic pool for protein synthesis and other metabolic functions.[5][6]
Key Advantages of NALP:
-
Enhanced Solubility: Allows for the formulation of highly concentrated, pH-neutral stock solutions and feed media.
-
Improved Process Stability: Reduces the risk of amino acid precipitation in the bioreactor, ensuring consistent nutrient availability.
-
Process Simplification: Enables the consolidation of multiple feed streams into a single, stable liquid feed, streamlining upstream operations.[7]
-
Bioavailability: NALP serves as an efficient intracellular delivery vehicle for L-phenylalanine.[5]
Materials and Equipment
2.1. Reagents
-
This compound (e.g., Sigma-Aldrich, Cat. No. A1604)
-
L-phenylalanine (for control groups)
-
Basal cell culture medium, powder or 1x liquid (chemically defined, devoid of L-phenylalanine)
-
Water for Injection (WFI) or equivalent high-purity water
-
5 M Sodium Hydroxide (NaOH) solution
-
0.1 M Hydrochloric Acid (HCl) solution
-
0.22 µm sterile syringe or capsule filters
-
CHO-S cells (or other relevant production cell line)
-
Cell viability stain (e.g., Trypan Blue)
-
Assay kits for quantifying cell growth (e.g., CyQUANT™) and product titer (e.g., ELISA)
2.2. Equipment
-
Class II Biological Safety Cabinet
-
Analytical balance
-
pH meter
-
Stir plate and magnetic stir bars
-
Sterile serological pipettes and conical tubes
-
Humidified CO₂ incubator (37°C, 5-8% CO₂)
-
Microscope and hemocytometer or automated cell counter
-
Microplate reader
-
Bioreactor system (for scaled-up studies)
Protocol 1: Preparation of a 100 g/L (483 mM) NALP Stock Solution
This protocol describes the preparation of a highly concentrated, pH-neutral NALP stock solution. The high concentration is enabled by NALP's superior solubility compared to its parent amino acid.
Causality: The N-acetylation blocks the zwitterionic nature of the free amino acid at neutral pH, disrupting the crystal lattice structure that limits solubility. Adjusting the pH to slightly above neutral ensures complete deprotonation of the carboxyl group, further enhancing solubility before final sterile filtration.
Step-by-Step Methodology:
-
Weighing: In a biological safety cabinet, accurately weigh 10.0 g of this compound powder.
-
Initial Dissolution: Add the powder to a sterile beaker or bottle containing approximately 80 mL of WFI-quality water. Add a sterile magnetic stir bar.
-
Mixing: Place the vessel on a stir plate and stir at a moderate speed. The solution will likely be a cloudy slurry at this stage.
-
pH Adjustment: While stirring, slowly add 5 M NaOH dropwise to the solution. Monitor the pH continuously. As the pH approaches 7.0-7.4, the NALP powder will completely dissolve, resulting in a clear solution.
-
Final Volume Adjustment: Once the NALP is fully dissolved and the pH is stabilized within the target range (7.2 ± 0.2), transfer the solution to a 100 mL sterile graduated cylinder and add WFI water to reach the final volume of 100 mL.
-
Sterile Filtration: Using a 0.22 µm sterile filter, filter the concentrated NALP stock solution into a sterile storage bottle.
-
Storage: Store the stock solution at 2-8°C. For long-term storage (>1 month), aliquoting and freezing at -20°C is recommended.
Protocol 2: Workflow for NALP Integration and Optimization
The optimal concentration of NALP can be cell line and process-dependent. Therefore, a dose-response experiment is crucial to determine the ideal concentration that supports maximum cell growth and productivity, replacing L-phenylalanine on a molar equivalent basis as a starting point.
Workflow Diagram:
References
- 1. Progress in fed-batch culture for recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 6. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 7. cellculturedish.com [cellculturedish.com]
Application Note: Quantitative Analysis of N-Acetyl-L-phenylalanine in Biological Samples by LC-MS/MS
Abstract
This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Acetyl-L-phenylalanine in biological matrices such as human plasma and urine. This compound is a significant metabolite of L-phenylalanine and serves as a key biomarker in the study of metabolic disorders, most notably Phenylketonuria (PKU).[1] This protocol provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this metabolite.
Introduction: The Significance of this compound
This compound is a metabolic byproduct of L-phenylalanine, an essential amino acid. Under normal physiological conditions, L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase. In individuals with Phenylketonuria (PKU), a genetic disorder, this enzymatic pathway is deficient, leading to the accumulation of L-phenylalanine in the body.[1] This excess L-phenylalanine is then shunted into alternative metabolic pathways, resulting in elevated levels of metabolites such as this compound in biological fluids.[1] Consequently, the accurate quantification of this compound is crucial for the diagnosis, monitoring, and therapeutic management of PKU.[2][3][4] Furthermore, this compound has been identified as a potential uremic toxin, highlighting its broader clinical relevance.[1]
This LC-MS/MS method offers high sensitivity and specificity, enabling the precise measurement of this compound concentrations, thereby facilitating a deeper understanding of its role in health and disease.
Method Overview: The Analytical Strategy
The core of this protocol is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the separation and detection of this compound. A stable isotope-labeled internal standard is employed to ensure accuracy and precision by correcting for matrix effects and variability in sample processing. The workflow is designed for efficiency, utilizing a straightforward protein precipitation step for sample cleanup.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the analytical process, from sample receipt to the final quantification of this compound.
Experimental Protocol
Materials and Reagents
-
This compound (analytical standard, ≥98% purity)
-
This compound-d5 (or a suitable stable isotope-labeled analog as an internal standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (K2EDTA) and urine for matrix-matched calibrators and quality controls.
Standard and Internal Standard Preparation
Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. From these stocks, create a series of working standard solutions for constructing the calibration curve and quality control samples by serial dilution. The internal standard working solution should be prepared at a concentration that yields a robust signal in the mass spectrometer.
Sample Preparation Protocol
This protocol is optimized for a 96-well plate format to facilitate high-throughput analysis.
-
Aliquoting Samples: To each well of a 96-well plate, add 50 µL of the biological sample (plasma, urine, calibrator, or quality control).
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to each well.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each well.
-
Mixing: Mix thoroughly by vortexing the plate for 2 minutes.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is achieved using a reverse-phase column. The conditions provided below are a starting point and may require optimization based on the specific LC system used.
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B |
Mass Spectrometry Conditions
The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for targeted quantification.
| Parameter | Condition |
| Mass Spectrometer | Tandem Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 208.1 | 120.1 | Optimized (e.g., 15) |
| 208.1 | 162.1 | Optimized (e.g., 10) | |
| Internal Standard (d5) | 213.1 | 125.1 | Optimized (e.g., 15) |
Note: Collision energies should be optimized for the specific instrument being used to achieve maximum signal intensity.
Data Analysis and Interpretation
Calibration and Quantification
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting is typically used. The concentration of this compound in the unknown samples is then calculated from this calibration curve.
Fragmentation Pattern of this compound
The primary fragmentation of this compound in the positive ion mode involves the neutral loss of the acetyl group and subsequent fragmentation of the phenylalanine backbone. The product ion at m/z 120.1 corresponds to the phenylmethylium ion, a characteristic fragment of phenylalanine.[5]
Figure 2: Proposed fragmentation pathway for this compound in positive ESI mode.
Method Validation and Performance
This method should be validated according to established regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include:
-
Linearity: The method should demonstrate linearity over a biologically relevant concentration range.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (low, medium, and high QC).
-
Selectivity and Specificity: The absence of interfering peaks at the retention time of the analyte and internal standard should be confirmed in blank matrix samples.
-
Matrix Effect: The influence of the biological matrix on ionization efficiency should be evaluated.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions should be determined.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of this compound in biological samples. Its robust performance and straightforward sample preparation make it an invaluable tool for clinical research, metabolic studies, and drug development programs focused on Phenylketonuria and other metabolic disorders.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 2. mdpi.com [mdpi.com]
- 3. Multimodal Metabolomic Analysis Reveals Novel Metabolic Disturbances in Adults With Early Treated Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multiplatform Metabolomics Approach to Characterize Plasma Levels of Phenylalanine and Tyrosine in Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of N-Acetyl-L-phenylalanine synthesis
Welcome to the technical support center for N-Acetyl-L-phenylalanine synthesis. As Senior Application Scientists, we understand that optimizing reaction yield is paramount for efficiency and cost-effectiveness in research and drug development. This guide is designed to provide in-depth troubleshooting advice, answer frequently asked questions, and offer validated protocols to help you navigate the challenges of this synthesis.
Core Concepts: The N-Acetylation of L-Phenylalanine
The most common and direct method for synthesizing this compound is the N-acetylation of the primary amine of L-phenylalanine using an acetylating agent, typically acetic anhydride.[1] The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of acetic anhydride. This process is fundamental in peptide synthesis and for creating versatile building blocks for various pharmaceutical applications.[2] While seemingly straightforward, several factors can critically impact the reaction's success and final yield.
General Reaction Scheme
Caption: General N-acetylation of L-phenylalanine.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Low Overall Yield
Q: My final isolated yield of this compound is consistently below 70%. What are the most common causes and how can I troubleshoot this?
A: Low yield is a multifaceted problem. The issue can typically be traced back to one of three areas: reagent integrity, reaction conditions, or the workup/purification process. We recommend a systematic approach to diagnosis.
Caption: Troubleshooting decision tree for low yield.
Causality Explained:
-
Reagent Integrity :
-
L-Phenylalanine Quality : Ensure the starting amino acid is of high purity and dry.
-
Acetic Anhydride Hydrolysis : Acetic anhydride is highly susceptible to hydrolysis by atmospheric moisture, converting it to inactive acetic acid.[3] Using a freshly opened bottle or a properly stored reagent is critical. The presence of excess acetic acid can also affect the reaction equilibrium.
-
-
Reaction Conditions :
-
Stoichiometry : The reaction produces one equivalent of acetic acid, which can protonate the starting L-phenylalanine, rendering it non-nucleophilic.[3] While the reaction is often run in acetic acid as a solvent, ensuring a slight excess of acetic anhydride (e.g., 1.1-1.5 equivalents) helps drive the reaction to completion.[4]
-
Rate of Addition : The N-acetylation reaction is exothermic. Adding the acetic anhydride slowly and continuously over 30-40 minutes allows for better temperature control, preventing potential side reactions.[1][5]
-
Reaction Monitoring : Do not rely solely on time. Use an appropriate analytical method, such as Thin Layer Chromatography (TLC) or benchtop NMR, to monitor the disappearance of the L-phenylalanine spot/signal.[1][3] A reaction that appears complete may still contain unreacted starting material, which can be difficult to remove later.[5]
-
-
Workup and Purification :
-
Isolation : After the reaction, the product needs to be isolated. This often involves solvent evaporation followed by recrystallization.[4]
-
Recrystallization Solvent : this compound can be recrystallized from water or chloroform.[2] Choosing the right solvent and ensuring you are not using an excessive volume is key to maximizing recovery. Always cool the crystallization mixture slowly and then on ice to maximize crystal formation before filtering.
-
Issue 2: Racemization of the Chiral Center
Q: I am synthesizing a derivative of this compound via amidation and my final product shows significant racemization (presence of the D-isomer). What is causing this and how can it be minimized?
A: This is a critical issue, especially in drug development where stereochemical purity is non-negotiable. Racemization during the coupling of N-acetyl amino acids is a well-documented problem, primarily caused by the formation of an achiral azlactone (or oxazolone) intermediate.[4]
Mechanism of Racemization:
The process is promoted by the use of a coupling agent (e.g., TBTU, DCC) in a basic environment. The α-proton of the activated N-acetyl amino acid becomes acidic and is abstracted by the base, leading to the planar, achiral azlactone. Subsequent nucleophilic attack on this intermediate can occur from either face, resulting in a racemic product.[4]
Caption: Racemization mechanism via azlactone formation.
Troubleshooting & Optimization:
-
Choice of Base : The strength and steric hindrance of the base are critical. Strong, hindered bases like N,N-Diisopropylethylamine (DIPEA) are known to significantly promote racemization.[6] Switching to a weaker base like pyridine has been shown to dramatically preserve the stereochemical integrity during TBTU-mediated couplings.[4]
-
Base Stoichiometry : Avoid using a large excess of base. Use the minimum amount required to facilitate the reaction, often between 1 and 2 equivalents.[4]
-
Protecting Group Strategy : The acetyl group is particularly prone to forming the azlactone intermediate. If your overall synthetic route allows, consider using N-carbamate protecting groups like Cbz (Carbobenzyloxy) or Boc (tert-Butoxycarbonyl), which are much less susceptible to racemization under standard coupling conditions.[4]
| Base | Base Equivalents | Reaction Time (h) | L:D Ratio | Reference |
| DIPEA | 2.0 | 3 | 20:80 | [4] |
| DIPEA | 1.0 | 24 | 30:70 | [4] |
| Pyridine | 2.0 | 24 | 80:20 | [4] |
| Pyridine | 1.0 | 3 | 90:10 | [4] |
Table adapted from a study on the synthesis of an this compound derivative, demonstrating the superior performance of pyridine in preventing racemization.[4]
Frequently Asked Questions (FAQs)
Q1: Can I use a different acetylating agent, like acetyl chloride? A: Yes, acetyl chloride can be used. However, it is generally more reactive and corrosive than acetic anhydride. Its reaction with the amino acid will produce hydrochloric acid (HCl), which will immediately protonate any unreacted amine, shutting down the reaction. Therefore, its use requires the presence of at least two equivalents of a base to neutralize the generated HCl and act as an acid scavenger. For simplicity and milder conditions, acetic anhydride is often preferred.
Q2: Is it possible to synthesize this compound enzymatically? A: Yes, enzymatic synthesis is a known method. In biological systems like E. coli, the enzyme acetyl-CoA-L-phenylalanine α-N-acetyltransferase catalyzes the synthesis of this compound from acetyl-CoA and L-phenylalanine.[7][8] This method offers high specificity and stereoselectivity but may be less scalable for bulk chemical production compared to traditional organic synthesis.[9]
Q3: What is the best way to purify the final product? A: Recrystallization is the most common and effective method for purifying this compound.[2] The choice of solvent is crucial. Water is a good starting point due to its low cost and safety. For less soluble impurities, a mixed solvent system (e.g., methanol/water) or a different solvent like chloroform might be necessary.[2] Purity can be assessed by melting point analysis and confirmed by NMR or LC-MS.
Q4: How can I monitor the reaction in real-time? A: Online monitoring provides excellent control over the reaction. While techniques like near-infrared and Raman spectroscopy are used in industrial settings, NMR spectroscopy is a powerful tool in the R&D lab.[1][5] Benchtop NMR systems can be placed next to the reactor to track the decrease in the L-phenylalanine signal (typically 3.8–4.2 ppm) and the increase in the this compound signal (typically 4.2–4.8 ppm) over time, allowing for precise determination of reaction completion and yield.[5]
Key Experimental Protocols
Protocol 1: General Procedure for N-Acetylation of L-Phenylalanine
This protocol describes the robust N-acetylation of L-phenylalanine using acetic anhydride, adapted from established methodologies.[1][4][5]
Materials:
-
L-Phenylalanine (1.0 eq.)
-
Acetic acid (e.g., 80 wt-% in H₂O)
-
Acetic anhydride (1.2 eq.)
-
Three-necked flask, magnetic stirrer, addition funnel or syringe pump
Procedure:
-
Setup: In a three-necked flask equipped with a magnetic stirrer and an addition funnel, dissolve L-Phenylalanine (1.0 eq.) in the acetic acid solvent (approx. 10 mL per gram of L-Phenylalanine).
-
Reagent Addition: Begin stirring the mixture at room temperature. Using the addition funnel or a syringe pump, add acetic anhydride (1.2 eq.) to the solution continuously over a period of 30-40 minutes.[5] Monitor the internal temperature to ensure it does not rise excessively.
-
Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-3 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via TLC or NMR to confirm the complete consumption of L-phenylalanine.[5]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetic acid and excess acetic anhydride.
-
Purification: To the resulting crude solid or oil, add a suitable solvent for recrystallization (e.g., water or chloroform).[2] Heat to dissolve, then allow to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.
References
- 1. Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine Online - Magritek [magritek.com]
- 2. This compound | 2018-61-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. magritek.com [magritek.com]
- 6. mdpi.com [mdpi.com]
- 7. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymic synthesis of this compound in Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
Troubleshooting low solubility of N-Acetyl-L-phenylalanine in aqueous buffers
Welcome to the technical support center for N-Acetyl-L-phenylalanine (NALP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for one of the most common challenges encountered with this compound: its low solubility in aqueous buffers. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve your immediate issue but also adapt and optimize your protocols for future experiments.
Part 1: Frequently Asked Questions - Understanding the Solubility Challenge
This section addresses the fundamental properties of NALP that govern its solubility.
Q1: Why is this compound (NALP) poorly soluble in neutral aqueous buffers like PBS?
A: The low solubility of NALP in neutral water-based solutions stems directly from its molecular structure. It is an amphipathic molecule, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The primary driver of its low aqueous solubility is the bulky, nonpolar benzyl group (the phenylalanine side chain). This aromatic ring prefers to interact with other nonpolar molecules rather than with polar water molecules, causing the compound to resist dissolving.
-
Hydrophilic Character: The molecule's polar features—the carboxylic acid group (-COOH) and the amide group (-NHCOCH₃)—provide some water solubility. However, at a neutral pH of ~7.4, the carboxylic acid group, with a predicted pKa of approximately 3.56, is deprotonated to its carboxylate form (-COO⁻)[1]. While this negative charge enhances water interaction, it is not sufficient to fully overcome the hydrophobicity of the large benzyl side chain.
Essentially, at neutral pH, the hydrophobic nature of the phenyl ring dominates, leading to poor solubility. For instance, the solubility in PBS (pH 7.2) is cited to be as low as 0.25 mg/mL[2][3].
Q2: What are the key factors I can manipulate to improve NALP solubility?
A: You have several effective tools at your disposal to overcome NALP's solubility limitations. The most critical factors are:
-
pH: As the most powerful tool, adjusting the pH away from the isoelectric point dramatically increases solubility by ionizing the carboxylic acid group.
-
Cosolvents: Introducing a water-miscible organic solvent can disrupt the hydrophobic interactions that limit solubility.
-
Temperature: Increasing the temperature can provide the energy needed to break crystal lattice forces and drive the compound into solution, though this must be done with care.
-
Mechanical Energy: Sonication can be used to break apart solid particles and accelerate the dissolution process, particularly for kinetically limited solubility.
The following sections will provide a systematic workflow and detailed protocols for leveraging these factors.
Part 2: A Systematic Troubleshooting Workflow
Encountering a cloudy suspension or visible precipitate can be frustrating. This section provides a logical, step-by-step approach to achieving a clear solution.
Q3: My NALP isn't dissolving in my buffer at room temperature. What is my first step?
A: When faced with an insoluble powder, a systematic approach is crucial. Do not immediately resort to high heat or aggressive solvent use. The following workflow provides a structured path to solubilization, prioritizing the methods least likely to impact your downstream application.
Caption: A step-by-step decision tree for solubilizing NALP.
Q4: How exactly do I use pH to increase NALP solubility?
A: Adjusting the pH is the most effective method for preparing an organic solvent-free aqueous solution. By increasing the pH, you ensure the complete deprotonation of the carboxylic acid group, forming the highly soluble sodium N-acetyl-L-phenylalaninate salt.
Scientific Rationale: The pKa of the carboxylic acid on NALP is approximately 3.56[1]. According to the Henderson-Hasselbalch equation, at a pH two units or more above the pKa (i.e., pH > 5.6), the molecule will be >99% in its deprotonated, anionic (and more soluble) form. Raising the pH to a basic level (e.g., pH 8-9) provides a robust buffer against this equilibrium and significantly enhances solubility[4].
Caption: Effect of pH on NALP ionization and solubility.
Protocol 1: Solubilization of NALP by pH Adjustment
-
Prepare a Slurry: Weigh the required amount of NALP powder and add it to ~80% of your final desired volume of aqueous buffer (e.g., deionized water or PBS). Stir at room temperature. The mixture will appear as a milky white suspension.
-
Initial pH Check: Place a calibrated pH probe into the suspension. The initial pH will likely be acidic.
-
Titrate with Base: While continuously stirring, add a 1N NaOH solution drop by drop. Observe the suspension closely. As the pH rises, the NALP will begin to dissolve.
-
Achieve Clarity: Continue adding NaOH until the solution becomes completely clear. This often occurs as the pH approaches 8.0-9.0.
-
Final Volume and pH Adjustment: Once the solution is clear, add your buffer to reach the final desired volume. Re-check the pH and, if necessary, adjust it back down to your target experimental pH using 1N HCl. Caution: Add the acid slowly. Rapid pH changes can cause the NALP to precipitate out of solution.
-
Sterilization: If required for your application, sterile filter the final solution through a 0.22 µm filter[5].
Q5: When should I use a cosolvent, and which one is best?
A: A cosolvent should be your next choice if pH adjustment is incompatible with your experimental design or if you need to prepare a highly concentrated stock solution. Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic benzyl group of NALP.
Choosing a Cosolvent:
-
DMSO (Dimethyl sulfoxide): An excellent choice for creating high-concentration stocks. NALP is soluble in DMSO at approximately 12 mg/mL[2][3] to 41 mg/mL[6]. It is a strong solubilizing agent but can be toxic to cells, typically kept at ≤0.5% in final culture media[4].
-
Ethanol: Another effective option. NALP is soluble in ethanol at approximately 20 mg/mL[1][7]. It is often better tolerated by biological systems than DMSO.
-
DMF (Dimethylformamide): Offers high solubility, around 16 mg/mL, but is generally more toxic and should be used with caution[2][3].
Data Summary: NALP Solubility in Common Solvents
| Solvent | pH | Approximate Solubility (mg/mL) | Molarity (mM) | Reference(s) |
|---|---|---|---|---|
| PBS | 7.2 | 0.25 | 1.21 | [2][3] |
| PBS | N/A | 7.14 (with sonication) | 34.45 | [5] |
| Water | 25°C | ~7.3 (DL-isomer) | ~35.2 | [1] |
| DMSO | N/A | 12 - 41 | 57.9 - 197.8 | [2][3][6] |
| Ethanol | N/A | 20 | 96.5 | [1][7] |
| DMF | N/A | 16 | 77.2 |[2][3] |
Protocol 2: Preparation of a Concentrated NALP Stock using a Cosolvent
-
Select Solvent: Choose the cosolvent most compatible with your downstream application (e.g., DMSO for a cell culture stock).
-
Dissolve NALP: Add the weighed NALP powder to a sterile tube. Add the cosolvent (e.g., DMSO) to achieve your desired stock concentration (e.g., 20 mg/mL).
-
Ensure Complete Dissolution: Vortex or gently warm the tube (e.g., in a 37°C water bath) until all solid material is dissolved. Sonication can also be used to aid dissolution[7].
-
Storage: Store the stock solution at -20°C or -80°C. In-solvent stability is typically cited as up to one year at -80°C[7].
-
Application: To use, dilute the stock into your final aqueous buffer. Crucial Step: Add the stock solution dropwise into the vigorously stirring or vortexing buffer. This prevents localized high concentrations that can cause immediate precipitation[4].
Part 3: Advanced Topics and Best Practices
Q6: I've tried pH and cosolvents, but my solution is still cloudy. What else can I do?
A: If you are still facing issues, it's likely you are pushing the absolute solubility limit at your desired conditions. Consider the following:
-
Gentle Heat and Sonication: Warming your final solution in a water bath (e.g., 37-50°C) or using a bath sonicator can help dissolve stubborn particulates[8]. This provides the energy to overcome the kinetic barrier to dissolution. However, be aware of the potential for compound degradation with prolonged heating. Always allow the solution to cool to room temperature to ensure it remains stable and does not precipitate upon cooling.
-
Re-evaluate Concentration: It is possible that your target concentration is simply not achievable under the current buffer conditions. Review the solubility data table and consider if a lower concentration would be acceptable for your experiment.
-
Formulation Excipients: For advanced applications like in vivo studies, complex formulations using excipients like PEG300, Tween 80, or cyclodextrins can be employed to significantly enhance solubility[5][7].
Q7: How should I store my prepared NALP solutions?
A: Proper storage is critical to maintain the integrity of your compound.
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous solutions daily. They are not recommended for long-term storage, as one supplier suggests not storing for more than one day[3][9]. If you must store it, keep it at 4°C for short-term use (1-2 days) and watch for any signs of precipitation or microbial growth.
-
Organic Stock Solutions (DMSO/Ethanol): These are much more stable. Aliquot your stock into single-use volumes to avoid repeated freeze-thaw cycles and store them tightly sealed at -20°C or, preferably, -80°C for long-term stability (up to one year)[7].
By understanding the chemical principles of this compound and applying this systematic troubleshooting guide, you can confidently and reliably prepare clear, stable solutions for your research.
References
- 1. This compound | 2018-61-3 [chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing racemization of N-Acetyl-L-phenylalanine during amidation reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during amidation reactions involving N-Acetyl-L-phenylalanine. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
The Core Challenge: Understanding the Racemization Mechanism
The stereochemical integrity of your molecule is paramount. The loss of a specific stereocenter, known as racemization, can drastically alter or eliminate the biological activity of a drug candidate. N-acylated amino acids, such as this compound, are particularly susceptible to racemization during carboxyl group activation, a necessary step for amidation.
The primary pathway for this loss of stereochemistry is through the formation of a 5(4H)-oxazolone, also known as an azlactone.[1][2] This process occurs in two key steps:
-
Activation & Cyclization: The coupling reagent activates the carboxyl group. The neighboring N-acetyl group's oxygen atom can then act as an intramolecular nucleophile, attacking the activated carbonyl carbon to form the oxazolone ring.
-
Enolization & Racemization: The proton on the alpha-carbon (the stereocenter) of the oxazolone is now significantly more acidic.[3] In the presence of a base, this proton is easily removed to form a planar, achiral, and aromatic oxazole enol intermediate.[1][2][3] This intermediate can then be re-protonated from either face, leading to a mixture of both L- and D-isomers, thereby destroying the original stereochemical purity.
Mechanism of Oxazolone-Mediated Racemization
Caption: The oxazolone pathway is the primary cause of racemization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter in a direct question-and-answer format.
Question 1: My reaction with TBTU and DIPEA resulted in a nearly 1:1 mixture of diastereomers. What happened and how can I fix it immediately?
Cause & Solution:
This is a classic and well-documented issue. The combination of a uronium salt coupling reagent like TBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate) with a strong, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) creates ideal conditions for racemization.[4][5] The TBTU efficiently activates the carboxyl group, while the strong base rapidly promotes the formation of the achiral oxazole enolate.[1][6]
Immediate Corrective Actions:
-
Change the Base: This is the most critical variable. Replace DIPEA with a weaker base. A study specifically on this compound amidation found that using pyridine significantly reduced racemization.[4][5] Other common, weaker bases include N-Methylmorpholine (NMM) or 2,4,6-collidine.[7]
-
Lower the Temperature: Reducing the reaction temperature slows down the rate of oxazolone formation and subsequent enolization.[5] Attempt the reaction at 0 °C or even -15 °C. While this may slow the overall reaction rate, it preferentially suppresses the racemization side reaction.
-
Add a Racemization Suppressor: Incorporate an additive like 1-hydroxybenzotriazole (HOBt), 7-Aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[5][7][8] These additives react with the activated intermediate to form an active ester that is more reactive towards the amine and less prone to cyclizing into the oxazolone.[5]
Question 2: I switched to a weaker base (NMM), but I'm still seeing about 10% of the wrong diastereomer. What's my next move?
Cause & Solution:
While changing the base is a major improvement, other factors still contribute to racemization. A 10% impurity level is unacceptable for most pharmaceutical applications. Your next move should be to refine your choice of coupling agent and additives.
Refinement Strategy:
-
Switch to a Carbodiimide + Additive System: This is often considered a gold-standard method for minimizing racemization.[7] Use Diisopropylcarbodiimide (DIC) in combination with Oxyma Pure or HOBt.[9][10] Unlike uronium salts, this combination does not inherently require a base for the coupling itself (unless your amine starting material is a salt), which minimizes the primary driver of racemization.[7]
-
Optimize Reagent Stoichiometry: Ensure you are using the additive (e.g., Oxyma Pure) in at least a 1:1 molar ratio with the this compound.
-
Control Activation Time: Do not pre-activate the this compound for an extended period before adding your amine. The longer the activated intermediate exists in solution, the greater the opportunity for it to cyclize and racemize. The best practice is often in situ activation, where all components are mixed together, or a very short pre-activation time (e.g., < 5 minutes).
Troubleshooting Workflow: A Decision Diagram
Caption: A step-by-step guide to troubleshooting racemization.
Question 3: My reaction is very slow at low temperatures. How do I find a balance between reaction speed and stereochemical purity?
Cause & Solution:
This is a common process optimization challenge. While low temperatures suppress racemization, they also reduce the rate of the desired amidation reaction.
Balancing Strategies:
-
Solvent Choice: The reaction solvent can play a role. While DMF and NMP are common, they are polar aprotic solvents that can facilitate racemization.[7] Consider screening alternative solvents. For example, 2-methyltetrahydrofuran (2-MeTHF) has been investigated as a "greener" solvent that showed lower racemization potential in some peptide synthesis contexts.[11]
-
Coupling Reagent Reactivity: Not all coupling reagents are created equal. Phosphonium salts like PyBOP or uronium/aminium salts like HATU are known for their high coupling efficiency and may allow for faster reactions at lower temperatures.[7][12] However, they still require careful base selection. HATU, for instance, is highly effective but must be used with a non-nucleophilic base like DIPEA or NMM.[12] A careful screening experiment is warranted.
-
Incremental Temperature Increase: Instead of running at room temperature, find the "sweet spot." Set up parallel reactions at -10 °C, 0 °C, and 10 °C. Analyze the purity and conversion at set time points to empirically determine the optimal temperature that provides acceptable conversion within a reasonable timeframe while keeping racemization below your target threshold (e.g., <0.5%).
Key Experimental Protocols
Protocol 1: Low-Racemization Amidation using DIC/Oxyma Pure
This protocol is designed to be a robust starting point for minimizing racemization.
Materials:
-
This compound (1.0 equiv)
-
Amine substrate (1.0-1.1 equiv)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (1.1 equiv)
-
DIC (N,N'-Diisopropylcarbodiimide) (1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and Oxyma Pure (1.1 equiv).
-
Dissolve the solids in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add the amine substrate (1.0-1.1 equiv) to the cooled solution.
-
Slowly add DIC (1.1 equiv) dropwise to the stirred solution over 5 minutes.
-
Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-12 hours), filter off the precipitated diisopropylurea (DIU) byproduct.
-
Concentrate the filtrate and purify the crude product using standard column chromatography.
Rationale: This protocol avoids the use of an external base, directly targeting the root cause of oxazolone enolization.[7] The Oxyma Pure additive forms a highly reactive ester intermediate that favors rapid reaction with the amine over cyclization.[5][10]
Data Summary Table
| Coupling Reagent | Racemization Risk | Speed | Byproduct | Notes |
| DCC/HOBt | Low-Medium | Medium | DCU (Insoluble) | A classic method. DCU precipitation can be problematic in solid-phase synthesis.[7][10] |
| DIC/Oxyma | Low | Medium | DIU (Soluble) | Excellent for both solution and solid-phase due to soluble byproduct. Highly recommended.[7][9] |
| HBTU/DIPEA | High | Fast | - | High risk of racemization due to the required strong base.[7][12] |
| HATU/DIPEA | High | Very Fast | - | More reactive than HBTU but carries a similar high risk of racemization.[12] |
| TBTU/Pyridine | Medium | Fast | - | Using a weaker base like pyridine can mitigate racemization significantly.[4][5] |
| Ynamides | Very Low | Fast | - | A newer class of reagents reported to be highly efficient with no detectable racemization under mild conditions.[13] |
Frequently Asked Questions (FAQs)
Q: Why is the N-acetyl group a problem? Wouldn't a standard Fmoc or Boc protecting group be better? A: Standard urethane-type protecting groups like Fmoc and Boc are specifically designed to suppress racemization.[7] Their electronic structure makes the N-H proton less acidic and the carbonyl oxygen less nucleophilic, which strongly disfavors the formation of the oxazolone intermediate. The acetyl group, being an acyl-type group, actively promotes oxazolone formation, making N-acylated amino acids much more prone to racemization.[7]
Q: Are there any truly "racemization-free" coupling reagents? A: While no chemical reaction is perfect, some reagents come very close under optimized conditions. Ynamides have been developed as a novel class of coupling reagents that have shown no detectable racemization in studies, even with sensitive substrates.[13] However, for more common reagents, the combination of DIC with an additive like Oxyma Pure is one of the most reliable methods for suppressing racemization to negligible levels.[9]
Q: How do I accurately quantify the level of racemization in my product? A: You need a chiral analytical method. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC). By using a chiral stationary phase, you can separate the desired diastereomer from the unwanted one formed via racemization, allowing for precise quantification.
Q: Does excess base make the problem worse? A: Yes, absolutely. The racemization step is base-catalyzed.[1] Using more than one equivalent of base, especially a strong one, will accelerate the deprotonation of the oxazolone intermediate and lead to higher levels of racemization. It is crucial to use the minimum amount of base necessary for the reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
- 12. file.globalso.com [file.globalso.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Aggregation of Peptides Containing N-Acetyl-L-phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of aggregation in peptides containing an N-terminal N-Acetyl-L-phenylalanine residue. Our goal is to equip you with the scientific rationale and practical protocols to successfully synthesize, purify, and formulate these challenging sequences.
Understanding the Challenge: Why Do this compound Peptides Aggregate?
Peptide aggregation is a complex process where individual peptide chains self-associate to form larger, often insoluble, structures.[1][2] This phenomenon is a significant hurdle in peptide synthesis, purification, and formulation, leading to reduced yields, compromised purity, and potential loss of biological activity.[3][4] Peptides containing this compound are particularly susceptible to aggregation due to a confluence of factors:
-
Inherent Hydrophobicity: The phenylalanine residue possesses a bulky and hydrophobic benzyl side chain. Hydrophobic interactions are a primary driving force for aggregation, as the nonpolar side chains tend to minimize contact with aqueous environments by associating with each other.[5][6]
-
N-Terminal Acetylation: The acetylation of the N-terminal amine group removes a positive charge, which can decrease the overall net charge of the peptide.[2] Reduced electrostatic repulsion between peptide chains at or near neutral pH can facilitate closer association and aggregation.[2][7]
-
Promotion of β-Sheet Structures: The combination of hydrophobicity and reduced charge can favor the formation of intermolecular hydrogen bonds, leading to the assembly of stable β-sheet secondary structures. These β-sheets are a hallmark of many aggregated peptides and can serve as nuclei for further aggregation.[4]
This guide will walk you through troubleshooting this issue at critical stages of your workflow: Solid-Phase Peptide Synthesis (SPPS), Solubilization & Purification, and Formulation & Storage.
Troubleshooting Guide: A Staged Approach
Stage 1: Solid-Phase Peptide Synthesis (SPPS)
Aggregation during SPPS can lead to poor resin swelling, incomplete coupling and deprotection reactions, and significantly reduced crude peptide yield and purity.[3][4]
Question: My synthesis of a peptide with N-terminal Acetyl-Phe is giving very low yield and the resin did not swell properly after the 5th residue. What can I do?
This is a classic sign of on-resin aggregation. The growing peptide chains are folding and associating, preventing reagents from accessing the reactive sites.
Caption: Decision workflow for troubleshooting on-resin aggregation during SPPS.
Detailed Protocols & Explanations:
-
Modify Synthesis Conditions:
-
Elevated Temperature: Increasing the reaction temperature to 50-75°C can provide enough thermal energy to disrupt the intermolecular hydrogen bonds that stabilize β-sheet structures, thereby improving reaction kinetics.[4]
-
Chaotropic Agents & Special Solvents:
-
Chaotropic Salts: The addition of salts like LiCl or KSCN to the DMF solvent can disrupt the structure of water and weaken hydrophobic interactions.[8]
-
"Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2 M ethylene carbonate can be highly effective in solubilizing aggregating sequences.[8][9]
-
-
-
Incorporate Structural Modifications:
-
Backbone Protection (Hmb/Dmb): Introducing a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on a backbone nitrogen (e.g., on a glycine or another amino acid every 6-7 residues) effectively prevents hydrogen bonding and disrupts the formation of secondary structures.[8]
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating it as part of a pseudoproline dipeptide introduces a "kink" in the peptide backbone. This disruption of the linear structure is highly effective at preventing the inter-chain interactions that lead to aggregation.[9]
-
Stage 2: Solubilization & Purification
Even if synthesis is successful, the crude peptide obtained after cleavage can be extremely difficult to dissolve for purification, often presenting as a gel or an insoluble solid.
Question: My lyophilized crude peptide containing this compound won't dissolve in my standard HPLC mobile phases (Water/Acetonitrile with 0.1% TFA). How can I get it into solution for purification?
This is the most common post-synthesis issue. The hydrophobicity of the Acetyl-Phe moiety, combined with other hydrophobic residues, drives aggregation in aqueous solutions. The key is to find a solvent system that can disrupt these aggregates.
-
Initial Solvent Screening (Micro-scale): Before committing your entire batch, test the solubility of a small aliquot in a range of solvents.
Solvent System Mechanism of Action Considerations Neat Organic Solvents Disrupts hydrophobic interactions. Use DMSO, DMF, or NMP for initial dissolution.[10][11] Caution: DMSO can oxidize Met or Cys residues.[11] Acids Increases net positive charge, enhancing electrostatic repulsion. Try neat formic acid or acetic acid.[11] Denaturing Agents Unfolds secondary structures. Use 6-8 M Guanidinium HCl (GdnHCl) or Urea.[10][12] These are incompatible with many biological assays and require removal.[12] Organic Co-solvents Reduces solvent polarity. For peptides that are partially soluble in aqueous buffers, try adding isopropanol or methanol.[10] -
Step-by-Step Dissolution Procedure:
-
Start with the strongest, most volatile solvent that works, such as neat formic acid or a minimal amount of DMSO.
-
Once the peptide is fully dissolved, slowly add your HPLC mobile phase A (e.g., water with 0.1% TFA) dropwise while vortexing.
-
If the peptide stays in solution, you can proceed to injection. If it precipitates, the initial organic solvent concentration is too low for the transition to the aqueous phase.
-
For HPLC, it is often best to dissolve the peptide in the strongest possible mobile phase (e.g., high % Acetonitrile) and perform a large volume injection if necessary.
-
Stage 3: Formulation & Storage
After successful purification, the final challenge is to maintain the peptide in a stable, non-aggregated state for its intended application and long-term storage.
Question: My purified this compound peptide is pure by HPLC post-lyophilization, but when I reconstitute it for my assay, I see precipitation over time. How can I improve its stability in solution?
Aggregation is a dynamic process and can occur even in solutions of pure peptide.[1] The formulation conditions are critical for long-term stability.
Caption: Key parameters to optimize for preventing peptide aggregation in solution.
Detailed Strategies:
-
pH Adjustment: The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero.[2] Adjusting the pH of the buffer to be at least 1-2 units away from the pI will increase the net charge, leading to greater electrostatic repulsion between molecules.[2] For peptides with N-terminal acetylation, the pI will be more acidic than the non-acetylated version. Therefore, formulating in a slightly basic buffer (e.g., pH 7.5-8.5) may improve solubility, provided the peptide is stable at that pH.
-
Use of Excipients: Various additives can be included in the formulation to inhibit aggregation.[13][14]
-
Sugars (e.g., Mannitol, Sucrose): These can act as cryoprotectants during lyophilization and stabilizers in the solid state.[15]
-
Surfactants (e.g., Polysorbates): Non-ionic surfactants can reduce aggregation by binding to hydrophobic regions on the peptide surface.[2][14]
-
Amino Acids (e.g., Arginine): Arginine is known to be an effective aggregation suppressor for many proteins and peptides.[16]
-
-
Storage Best Practices:
-
Lyophilized Form: For long-term storage, peptides should be kept as a lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed container to protect from moisture.[17][18] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[12][18]
-
In Solution: If storage in solution is necessary, it should be for the shortest possible time. Prepare aliquots to avoid repeated freeze-thaw cycles, which can induce aggregation, and store them frozen below -20°C.[12][18]
-
Frequently Asked Questions (FAQs)
Q1: Does N-acetylation always increase aggregation? Not necessarily, but it often contributes by reducing the net positive charge at the N-terminus.[19] The overall effect is highly sequence-dependent. In some cases, acetylation can disrupt specific aggregation-prone conformations. However, for peptides with significant hydrophobic content like those containing phenylalanine, the removal of charge is often a dominant factor promoting aggregation.
Q2: I need to use a high concentration of my peptide for an experiment, but it keeps crashing out. What is the best approach? First, perform a solubility screen to find the absolute best solvent system. If you are limited to a specific buffer for your assay, consider adding a co-solvent like DMSO or ethanol to the maximum concentration your experiment can tolerate. Alternatively, the addition of stabilizing excipients like arginine or non-ionic surfactants may allow for higher peptide concentrations.[14][16]
Q3: Can sonication help dissolve my peptide? Yes, brief sonication in a water bath can help break up small particles and accelerate dissolution.[10][12] However, be cautious to avoid excessive heating of the sample, as this can sometimes promote aggregation or degradation.[12]
Q4: How do I remove denaturants like GdnHCl or urea after solubilization? If you must use strong denaturants to dissolve the peptide, they can be removed or exchanged via dialysis, buffer exchange spin columns, or during the HPLC purification process itself. Be aware that as the denaturant is removed, the peptide may begin to aggregate again if the final buffer conditions are not favorable.
Q5: Is aggregation reversible? It can be, but it is often difficult to reverse completely. Amorphous aggregates held together by non-covalent hydrophobic interactions can sometimes be redissolved with strong solvents or denaturants.[2] However, highly structured aggregates like amyloid fibrils, which are stabilized by extensive β-sheet networks, are often effectively irreversible.[1][2] The best strategy is always prevention.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Influence of pH and sequence in peptide aggregation via molecular simulation. | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. lifetein.com [lifetein.com]
- 12. bachem.com [bachem.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
- 17. peptidesystems.com [peptidesystems.com]
- 18. verifiedpeptides.com [verifiedpeptides.com]
- 19. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-L-phenylalanine (NALP) in DMSO
An in-depth guide to the preparation, storage, and stability of N-Acetyl-L-phenylalanine (NALP) stock solutions in Dimethyl Sulfoxide (DMSO). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
As a Senior Application Scientist, I've frequently encountered questions regarding the stability of stock solutions. The integrity of your starting material is paramount for reproducible and meaningful data. This guide synthesizes technical data with practical, field-tested advice to address the specific challenges of working with this compound dissolved in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO and other common lab solvents?
A1: this compound (NALP) has good solubility in organic solvents like DMSO but is less soluble in aqueous solutions.[1] It's crucial to consult the Certificate of Analysis for your specific batch, but typical solubilities are summarized below.
| Solvent | Approximate Solubility | Reference | Notes |
| DMSO | ~12-100 mg/mL | [2][3] | Hygroscopic DMSO can negatively impact solubility; always use fresh, anhydrous grade.[3] Sonication or gentle warming may be needed.[3] |
| Dimethylformamide (DMF) | ~16 mg/mL | [2] | |
| Ethanol | Slightly soluble; ~20 mg/mL | [2][4] | Sonication is recommended to achieve higher concentrations.[4] |
| Water | ~7.69 mg/mL | [3] | Requires sonication.[3] |
| PBS (pH 7.2) | ~0.25 mg/mL | [2] | Significantly lower solubility than in organic solvents. |
Q2: What are the recommended storage conditions for NALP stock solutions in DMSO?
A2: Proper storage is critical to prevent degradation. The recommendations are based on preventing chemical degradation (e.g., hydrolysis) and physical changes (e.g., precipitation due to water absorption by DMSO).
| Storage Temperature | Recommended Duration | Reference | Key Considerations |
| -80°C | Up to 6-12 months | [3][4] | Optimal for long-term storage. Minimizes degradation and solvent evaporation. |
| -20°C | Up to 1 month | [3] | Suitable for short-term storage of working aliquots. |
| 4°C | Not Recommended | Increased risk of degradation and water absorption by DMSO. | |
| Room Temperature | Not Recommended | Significant risk of degradation. |
Core Principle: Always aliquot your main stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.[5][6]
Q3: What are the potential degradation pathways for NALP in a DMSO stock solution?
A3: The primary chemical instability concern for NALP in solution is the hydrolysis of the N-acetyl (amide) bond, especially if moisture is present. DMSO is highly hygroscopic and can absorb atmospheric water, which can facilitate this hydrolysis over time, reverting the molecule to L-phenylalanine and acetic acid. Oxidative degradation is a lesser concern but can be mitigated by purging with an inert gas.
Caption: Potential hydrolysis pathway for NALP in the presence of water.
Troubleshooting Guide
Problem: My NALP powder is not dissolving completely in DMSO.
-
Cause 1: Concentration exceeds solubility limit. While solubility can be high, it varies by batch and the purity of your DMSO.
-
Cause 2: Poor quality or wet DMSO. DMSO is hygroscopic and readily absorbs water from the air. Contaminated DMSO has different solvent properties.
-
Solution: Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.[3] Store DMSO properly, tightly capped and with desiccant if possible.
-
Problem: My compound precipitated after I diluted the DMSO stock in my aqueous buffer/media.
-
Cause: "Solvent shift" precipitation. This is a very common issue.[1] NALP is significantly less soluble in aqueous environments than in DMSO. When the stock is diluted, the compound is suddenly in a solvent where it is no longer soluble at that concentration.
-
Solution 1: Decrease the final concentration. The most straightforward solution is to lower the final working concentration of NALP in your assay.
-
Solution 2: Optimize the dilution process. Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This prevents localized high concentrations that initiate precipitation.[1]
-
Solution 3: Pre-warm the aqueous media. Gently warming your buffer or cell culture media (e.g., to 37°C) can sometimes increase the solubility limit and prevent precipitation.[1]
-
Solution 4: Check your final DMSO concentration. Ensure the final percentage of DMSO in your aqueous solution is as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent-induced artifacts or toxicity.[6]
-
Problem: I suspect my stored NALP stock solution has degraded.
-
Cause: Improper storage. This could be due to prolonged storage at -20°C, multiple freeze-thaw cycles, or moisture contamination.
-
Solution: Perform a quality control check. Before running a critical experiment with an old stock solution, its integrity should be verified. You can compare its performance in a simple bioassay against a freshly prepared stock. For a more definitive answer, analytical methods like HPLC or LC-MS can be used to check for the appearance of degradation products (like L-phenylalanine) or a decrease in the parent compound peak. NMR spectroscopy can also be used to confirm the structure.[7]
-
Caption: Troubleshooting flowchart for common NALP stock solution issues.
Protocols and Workflows
Protocol 1: Preparation of a 50 mg/mL NALP Stock Solution in DMSO
This protocol provides a self-validating method for preparing a high-concentration stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Sterile, amber-colored glass vial or polypropylene cryovials
-
Analytical balance
-
Sterile pipette tips
-
Vortex mixer and/or sonicator water bath
-
Optional: Inert gas (Argon or Nitrogen) cylinder with a gentle delivery system
Procedure:
-
Pre-Equilibration: Allow the container of solid NALP to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: Tare a sterile vial on the analytical balance. Carefully weigh 50 mg of NALP powder directly into the vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial containing the NALP powder.
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. Visually inspect against a light source to ensure no solid particles remain.
-
Assisted Dissolution (If Necessary): If the powder does not fully dissolve, place the vial in a sonicator water bath for 10-15 minutes.[3] Alternatively, warm the solution briefly in a 37°C water bath.[5] Allow the solution to return to room temperature before proceeding.
-
Inert Gas Purge (Optional but Recommended): To minimize long-term oxidative risk, gently flush the headspace of the vial with an inert gas (argon or nitrogen) for 10-15 seconds before tightly sealing the cap.[5]
-
Aliquoting for Storage: Immediately dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile cryovials. This is the most critical step to prevent contamination and degradation from repeated freeze-thaw cycles.[5]
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Store the master stock and all aliquots at -80°C for long-term stability.[3][4]
Caption: Standard workflow for preparing and storing NALP stock solutions.
Protocol 2: Workflow for Assessing Stock Solution Stability
This workflow uses High-Performance Liquid Chromatography (HPLC) to empirically determine the stability of your NALP stock under your specific storage conditions.
Objective: To quantify the percentage of intact NALP remaining in a DMSO stock solution after storage at various time points.
Procedure:
-
Time Zero (T=0) Sample: Immediately after preparing your NALP stock solution (following Protocol 1), take one aliquot. Dilute it to a suitable concentration (e.g., 1 mg/mL) in the mobile phase (e.g., Acetonitrile/Water mixture) for HPLC analysis. This is your 100% reference standard.
-
HPLC Analysis (T=0):
-
Inject the T=0 sample onto a suitable HPLC system with a C18 column and a UV detector (set to an appropriate wavelength for phenylalanine derivatives, ~254 nm).
-
Record the chromatogram. The peak corresponding to NALP should be sharp and symmetrical.
-
Integrate the area of the NALP peak. This area represents 100% integrity.
-
-
Storage: Store the remaining aliquots under your desired test conditions (e.g., -80°C, -20°C).
-
Subsequent Time Points (T=1, T=3, T=6 months):
-
At each designated time point, remove one aliquot from storage.
-
Allow it to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis identically to the T=0 sample.
-
Run the HPLC analysis using the exact same method as T=0.
-
-
Data Analysis:
-
Integrate the area of the NALP peak in the chromatograms from each time point.
-
Look for the appearance of new peaks, particularly one that might correspond to L-phenylalanine, which would indicate hydrolysis.
-
Calculate the percent stability using the formula: % Stability = (Peak Area at Time=X / Peak Area at Time=0) * 100
-
A solution is generally considered stable if the remaining parent compound is >95%.
-
References
Technical Support Center: Purification of N-Acetyl-L-phenylalanine
Welcome to the technical support center for the purification of N-Acetyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who may encounter colored impurities during their synthesis and require robust methods for their removal. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the origin of colored impurities in my crude this compound?
A1: Colored impurities in crude this compound typically arise from several sources during the synthesis and workup process. These can include:
-
Side-Reactions: The starting materials or reagents, such as acetic anhydride used for acetylation, can undergo side-reactions to form complex, often conjugated, molecules that absorb visible light.[1][2]
-
Degradation Products: L-phenylalanine itself or the N-acetylated product can degrade under harsh reaction conditions (e.g., excessive heat or extreme pH), leading to the formation of chromophores.
-
Residual Reagents and Byproducts: Incomplete reactions or inefficient purification can leave behind colored reagents or byproducts. For instance, impurities from the starting L-phenylalanine, which might be produced via fermentation or other synthetic routes, can carry through.[3][4]
-
Oxidation: The aromatic ring of phenylalanine can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures, which can generate colored species.[5]
Q2: Why is it critical to remove colored impurities from the final product?
A2: For pharmaceutical applications, purity is paramount. Colored impurities, even at trace levels, can indicate the presence of unknown and potentially reactive or toxic substances. The removal of these impurities is essential for:
-
Regulatory Compliance: Meeting stringent purity requirements set by regulatory bodies like the FDA.
-
Product Stability: Impurities can sometimes catalyze the degradation of the active pharmaceutical ingredient (API), reducing shelf life.
-
Biological Activity: Impurities may have their own biological effects or interfere with the intended activity of the this compound, leading to erroneous results in research and development phases.[6]
-
Aesthetic and Quality Perception: A colorless, crystalline product is an immediate indicator of high purity.
Troubleshooting Guide: From Crude Product to Pure Substance
This section addresses specific issues you may encounter during the purification process. The general workflow for decolorizing a crude sample is outlined below.
Caption: Decision workflow for purifying colored this compound.
Q3: My final product is a pale yellow solid. What is the most direct purification method?
A3: For faintly colored impurities, a single, carefully performed recrystallization is often sufficient. The principle of recrystallization relies on the target compound and the impurities having different solubility profiles in a chosen solvent system. The ideal solvent should dissolve the this compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures.
Recommended Action: Perform a recrystallization from hot water or an aqueous methanol solution.[7][8] this compound is soluble in hot water and less so in cold water, making this an effective and economical choice.[8][9]
See Protocol 1: Recrystallization of this compound.
Q4: My crude product is dark brown. Recrystallization alone did not remove the color. What should I do next?
A4: For deeply colored or persistent impurities, treatment with activated carbon is the industry-standard method.[10] Activated carbon possesses a highly porous structure with a vast surface area, allowing it to effectively adsorb large, flat, conjugated molecules (chromophores) that are responsible for the color.[11][12][13] This process is highly effective for removing a wide range of organic impurities from solutions.[14]
Recommended Action: Dissolve the crude product in a suitable solvent, treat the solution with activated carbon, perform a hot filtration to remove the carbon (and the adsorbed impurities), and then allow the purified solution to crystallize.
See Protocol 2: Activated Carbon Treatment.
Q5: How do I choose the right amount of activated carbon? What are the risks of using too much?
A5: The amount of activated carbon should be carefully optimized. A general starting point is 1-5% by weight relative to the crude compound.
-
Too little: Ineffective color removal.
-
Too much: While it may seem that more is better, excessive use of activated carbon can lead to significant loss of your desired product due to its non-specific adsorption.
It is advisable to perform a small-scale trial to determine the optimal amount before committing the entire batch.
Q6: I performed a hot filtration after activated carbon treatment, but my product started crystallizing in the filter funnel. How can I prevent this?
A6: Premature crystallization during hot filtration is a common issue that occurs when the solution cools too rapidly. To prevent this:
-
Use a pre-heated filter funnel: Place the funnel in an oven or heat it with a stream of hot solvent before filtration.
-
Use a fluted filter paper: This increases the surface area and speed of filtration.
-
Keep the solution hot: Ensure the solution is at or near its boiling point just before filtration.
-
Add a small excess of solvent: A slightly more dilute solution is less likely to reach its saturation point in the funnel. This excess solvent can be evaporated after filtration if necessary.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is suitable for products with minor colored impurities.
-
Solvent Selection: Choose an appropriate solvent. Water is a good first choice. For less polar impurities, a mixed solvent system like methanol/water or ethanol/water can be effective.[7][8]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at the solvent's boiling point. Add the solvent in small portions, bringing the solution to a boil after each addition.
-
Cooling and Crystallization: Once fully dissolved, remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. The reported melting point of pure this compound is 171-173 °C.[7]
Protocol 2: Activated Carbon Treatment for Decolorization
This workflow is designed for crude products with significant coloration.
Caption: Workflow for activated carbon treatment and recrystallization.
-
Dissolution: In a flask, dissolve the crude this compound in a suitable amount of hot solvent as described in Protocol 1.
-
Cooling: Remove the flask from the heat source and allow it to cool slightly below its boiling point to prevent violent bumping in the next step.
-
Carbon Addition: Add 1-5% (by weight of crude product) of decolorizing activated carbon to the solution.
-
Heating: Gently reheat the mixture to boiling for 5-15 minutes with stirring. Avoid prolonged boiling, as this can lead to product degradation and concentration of the solution.
-
Hot Filtration: Filter the hot mixture through a pre-heated funnel with fluted filter paper to remove the activated carbon. The filtrate should be colorless.
-
Crystallization and Isolation: Collect the clear filtrate and proceed with the cooling, isolation, washing, and drying steps as outlined in Protocol 1 (steps 3-7).
Data Summary
For successful recrystallization, understanding the solubility of this compound is key. The following table provides solubility information in common laboratory solvents.
| Solvent | Solubility of this compound | Reference |
| Water | 7.69 mg/mL (requires ultrasonic assistance) | [9] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (requires ultrasonic assistance) | [9] |
| Ethanol | Soluble | [15] |
| Methanol | Soluble | [16] |
| Acetone | Soluble (20 mg/ml) | [8] |
| Chloroform | Can be used for recrystallization | [7][8] |
Note: Solubility generally increases with temperature. For recrystallization, a solvent is needed where the compound has high solubility when hot and low solubility when cold.[16] Water and mixtures of water with alcohols like methanol are often excellent choices for this purpose.[7][8]
References
- 1. magritek.com [magritek.com]
- 2. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 3. JPH0491062A - Crystallization of phenylalanine - Google Patents [patents.google.com]
- 4. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. This compound | 2018-61-3 [chemicalbook.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Activated carbon - Wikipedia [en.wikipedia.org]
- 11. elsapainternational.com [elsapainternational.com]
- 12. carbotecnia.info [carbotecnia.info]
- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of N-Acetyl-L-phenylalanine
Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of N-Acetyl-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who may encounter this common chromatographic challenge. Here, we provide in-depth, experience-based solutions in a direct question-and-answer format to help you diagnose and resolve issues efficiently.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[3] Tailing peaks can lead to several analytical problems:
-
Reduced Resolution: Tailing can cause peaks to overlap with adjacent peaks, making accurate quantification difficult.[4][5]
-
Inaccurate Quantification: The asymmetry of tailing peaks can lead to errors in peak integration, affecting the accuracy of quantitative results.[3]
-
Decreased Sensitivity: Broader peaks have a lower height, which can reduce the signal-to-noise ratio and negatively impact the limit of detection.
For this compound, which possesses both a carboxylic acid and an amide group, interactions with the stationary phase can be complex, making it susceptible to peak tailing.
Troubleshooting Guide
Q2: My this compound peak is tailing. What are the most likely chemical causes related to the analyte and the column?
A2: The primary chemical cause of peak tailing is often secondary interactions between the analyte and the stationary phase.[4][5] For this compound, a mildly acidic compound, the key interactions to consider are with residual silanol groups on the silica-based stationary phase of the column.
-
Silanol Interactions: Silica-based columns, especially older "Type A" silica, have exposed silanol groups (Si-OH) on their surface.[3][6] These silanol groups can be acidic and interact with polar functional groups on the analyte, such as the carboxylic acid and amide groups of this compound.[3][6] This secondary retention mechanism, in addition to the primary reversed-phase interaction, can cause peak tailing.[7]
-
Analyte Ionization State: The ionization state of this compound is dependent on the pH of the mobile phase. If the mobile phase pH is close to the pKa of the carboxylic acid group, a mixture of ionized and unionized forms of the analyte can exist, leading to peak broadening and tailing.[8][9]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Primary chemical causes of peak tailing for this compound."
Q3: How can I diagnose if silanol interactions are the cause of my peak tailing?
A3: A systematic approach involving mobile phase modification is the most effective way to diagnose silanol interactions.
Experimental Protocol: Diagnosing Silanol Interactions
-
Baseline Experiment: Run your standard method and record the chromatogram, paying close attention to the peak shape and tailing factor of the this compound peak.
-
Lower the Mobile Phase pH: Prepare a mobile phase with a lower pH, ideally around 2.5-3.0.[10] This can be achieved by adding a small amount of an acid like formic acid or phosphoric acid.[10] At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH), minimizing their ability to interact with the analyte through ion-exchange.[7][11]
-
Analyze the Results: Inject your sample using the low-pH mobile phase. If the peak tailing is significantly reduced and the peak becomes more symmetrical, it is a strong indication that silanol interactions were the primary cause.[7]
| Parameter | Potential Observation with Low pH Mobile Phase | Interpretation |
| Peak Tailing Factor | Decreases (closer to 1.0) | Reduced secondary interactions with silanol groups. |
| Peak Shape | More symmetrical (Gaussian) | Minimized silanol interactions. |
| Retention Time | May decrease slightly | The analyte may be more polar in its protonated form. |
Q4: What are the best strategies to eliminate peak tailing caused by silanol interactions for this compound?
A4: Once you've identified silanol interactions as the culprit, you have several effective strategies at your disposal:
-
Mobile Phase pH Optimization: As established in the diagnostic step, maintaining a low mobile phase pH (2.5-3.0) is a robust solution.[10] This keeps the silanol groups protonated and reduces unwanted interactions.[7][11]
-
Use of an End-Capped Column: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group).[5][12] This deactivates the silanol groups and significantly reduces their potential for secondary interactions.[13] If you are using an older, non-end-capped column, switching to a modern, end-capped equivalent is highly recommended.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak symmetry.[10][13][14] However, be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation.[13]
dot graph TD{ rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Troubleshooting workflow for silanol-induced peak tailing."
Q5: Could instrumental issues be causing the peak tailing I'm observing?
A5: Yes, instrumental factors, often referred to as "extra-column effects," can contribute to peak broadening and tailing.[8][12] These issues are typically physical rather than chemical in nature.
-
Dead Volume: Excessive volume between the injector, column, and detector can cause the analyte band to spread, leading to peak distortion.[8][15] This can be caused by using tubing with a large internal diameter or by poorly made connections.
-
Column Voids or Contamination: Over time, a void can form at the head of the column, or the inlet frit can become partially blocked with particulate matter from the sample or mobile phase.[4][7] This disrupts the flow path and can lead to distorted peaks.
Troubleshooting Instrumental Issues:
-
Inspect Tubing and Connections: Ensure all tubing is as short as possible and has a narrow internal diameter appropriate for your system. Check that all fittings are secure and properly seated.
-
Column Maintenance: If you suspect a blocked frit, you can try back-flushing the column (if the manufacturer's instructions permit).[7] If a void has formed, the column may need to be replaced.[10] Using a guard column can help protect the analytical column from contamination.[12]
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. labcompare.com [labcompare.com]
- 14. quora.com [quora.com]
- 15. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Optimizing pH for the Enzymatic Synthesis of N-Acetyl-L-phenylalanine
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the pH in the enzymatic synthesis of N-Acetyl-L-phenylalanine. Here, we address common challenges and frequently asked questions to ensure the successful and efficient synthesis of this valuable compound.
Introduction to the Enzymatic Synthesis of this compound
This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals, most notably the artificial sweetener Aspartame. The enzymatic approach to its synthesis offers significant advantages over traditional chemical methods, including high stereospecificity, milder reaction conditions, and a more environmentally friendly process. Enzymes such as penicillin G acylase (PGA) and acetyl-CoA-L-phenylalanine α-N-acetyltransferase are commonly employed for this purpose.[1][2][3]
A critical parameter governing the success of this enzymatic reaction is the pH of the reaction medium. The pH profoundly influences the enzyme's activity, stability, and the equilibrium of the reaction.[4][5][6] This guide will delve into the nuances of pH optimization to help you navigate potential pitfalls and achieve optimal yields.
Frequently Asked Questions (FAQs)
What is the optimal pH for the enzymatic synthesis of this compound?
The optimal pH for the enzymatic synthesis of this compound is highly dependent on the specific enzyme being used.
-
Acetyl-CoA-L-phenylalanine α-N-acetyltransferase from Escherichia coli : This enzyme exhibits an optimal pH of 8.0 for the acetylation of L-phenylalanine.[1][2]
-
Penicillin G Acylase (PGA) from Escherichia coli : Both free and immobilized forms of PGA typically show maximum activity at a pH of 8.0.[7][8]
It is crucial to consult the technical datasheet for the specific enzyme you are using, as variations can exist between different sources and preparations.
Why is maintaining the optimal pH so critical for the reaction?
Maintaining the optimal pH is paramount for several reasons:
-
Enzyme Activity: Enzymes are proteins with a specific three-dimensional structure that is essential for their catalytic function. The ionization state of amino acid residues in the enzyme's active site is pH-dependent. Deviations from the optimal pH can alter this ionization state, leading to a change in the active site's shape and a subsequent decrease in or complete loss of enzyme activity.[4][5][6]
-
Enzyme Stability: Extreme pH values can cause irreversible denaturation of the enzyme, where the protein unfolds and loses its function permanently.[4][6] While some enzymes exhibit stability over a broader pH range, their activity is typically confined to a narrower window.
-
Reaction Equilibrium: The equilibrium of the synthesis reaction can be pH-dependent, particularly when the reactants or products have ionizable groups. For acylase-catalyzed reactions, a slightly alkaline pH often favors the synthesis reaction.[9]
What are the signs that my reaction pH is suboptimal?
Several indicators may suggest that the pH of your reaction is not optimized:
-
Low product yield: This is the most direct indication that the enzyme is not functioning at its maximum capacity.
-
Slow reaction rate: If the reaction is proceeding much slower than expected, it could be due to suboptimal pH leading to reduced enzyme activity.
-
Enzyme precipitation: In some cases, extreme pH values can lead to a decrease in enzyme solubility, causing it to precipitate out of the solution.
-
Inconsistent results: High variability between batches can sometimes be traced back to inconsistent pH control.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Product Formation
Potential Cause: Incorrect pH of the reaction buffer.
Troubleshooting Steps:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated using fresh, certified calibration buffers. An improperly calibrated meter is a common source of error.
-
Measure the pH of the Reaction Mixture: Do not assume the initial buffer pH will remain constant. The addition of substrates (L-phenylalanine and the acetyl donor) can alter the pH. Measure the pH of the complete reaction mixture before adding the enzyme.
-
Adjust pH Accordingly: If the pH has deviated, adjust it to the optimal value (e.g., 8.0 for PGA) using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[10]
-
Buffer Selection: Ensure you are using an appropriate buffer for the target pH range. For a pH of 8.0, buffers such as Tris-HCl or phosphate buffers are suitable. The buffer concentration should be sufficient to resist pH changes during the reaction.
Issue 2: Reaction Starts Well but Stalls Prematurely
Potential Cause: A significant drop in pH during the reaction.
Explanation: The enzymatic synthesis of this compound can lead to the formation of byproducts that alter the pH. For instance, if using an acetyl ester as the acyl donor, the corresponding alcohol is produced. While this is less likely to cause a pH shift, the hydrolysis of the acyl donor can release an acid, causing the pH to drop and inhibit the enzyme.
Troubleshooting Steps:
-
Monitor pH Throughout the Reaction: Periodically take small aliquots from the reaction mixture and measure the pH. This will help you determine if a pH shift is occurring over time.
-
Implement a pH-Stat System: For larger-scale or long-duration reactions, using a pH-stat system can automatically maintain the desired pH by adding a titrant (acid or base) as needed.
-
Increase Buffer Capacity: Increasing the concentration of your buffer can help to better resist pH changes. However, be mindful that very high buffer concentrations can sometimes inhibit enzyme activity.
-
Consider Alternative Acyl Donors: The choice of acyl donor can influence pH stability. For example, using vinyl acetate can lead to an irreversible reaction as the byproduct, acetaldehyde, is volatile.[11]
Issue 3: Inconsistent Yields Between Batches
Potential Cause: Inconsistent pH preparation and control.
Troubleshooting Steps:
-
Standardize Buffer Preparation: Develop and strictly follow a standard operating procedure (SOP) for buffer preparation. Ensure all reagents are of high quality and accurately weighed.
-
Temperature Correction: Remember that the pH of many buffer systems is temperature-dependent. Calibrate your pH meter and adjust the final pH of your buffer at the intended reaction temperature.
-
Document Everything: Keep meticulous records of the pH of each buffer and reaction mixture, along with the corresponding product yields. This will help you identify any correlations between pH variations and inconsistent results.
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Synthesis
This protocol outlines a systematic approach to identify the optimal pH for your specific enzyme and reaction conditions.
Materials:
-
Enzyme (e.g., Penicillin G Acylase)
-
L-phenylalanine
-
Acetyl donor (e.g., Acetyl-CoA, ethyl acetate)
-
A series of buffers covering a pH range (e.g., pH 6.0 - 10.0 in 0.5 unit increments). Suitable buffers include phosphate buffer for pH 6.0-7.5 and Tris-HCl for pH 7.5-9.0.
-
Dilute HCl and NaOH for pH adjustment
-
Reaction vessels (e.g., microcentrifuge tubes or small flasks)
-
Incubator/shaker
-
Analytical equipment for product quantification (e.g., HPLC)
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0).
-
Prepare Substrate Solutions: Prepare stock solutions of L-phenylalanine and the acetyl donor.
-
Set Up Reactions: In separate reaction vessels, combine the buffer, L-phenylalanine, and the acetyl donor to their final concentrations.
-
Adjust Final pH: Carefully adjust the pH of each reaction mixture to the target value using dilute HCl or NaOH.
-
Initiate the Reaction: Add the enzyme to each reaction vessel to start the reaction. Ensure the enzyme concentration is the same in all reactions.
-
Incubate: Incubate all reactions at the optimal temperature with constant agitation for a fixed period.
-
Terminate the Reaction: Stop the reaction by a suitable method, such as heat denaturation of the enzyme (e.g., 100°C for 5-10 minutes) or by adding a quenching agent (e.g., acid).[10]
-
Analyze Product Formation: Quantify the concentration of this compound in each sample using a validated analytical method like HPLC.
-
Plot the Data: Plot the product yield or reaction rate as a function of pH to determine the optimal pH.
Data Presentation
The results from the pH optimization experiment can be summarized in a table and a graph for clear interpretation.
Table 1: Effect of pH on the Enzymatic Synthesis of this compound
| pH | Product Yield (%) |
| 6.0 | 15 |
| 6.5 | 35 |
| 7.0 | 60 |
| 7.5 | 85 |
| 8.0 | 100 |
| 8.5 | 90 |
| 9.0 | 70 |
| 9.5 | 40 |
| 10.0 | 20 |
Note: The data presented are for illustrative purposes only and may not reflect actual experimental results.
Visualizations
pH-Activity Profile
Caption: pH-activity profile for PGA.
Troubleshooting Workflow for Suboptimal pH
Caption: Troubleshooting workflow for pH issues.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Enzymic synthesis of this compound in Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on Enzyme Activity | Overview & Interaction - Video | Study.com [study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Frontiers | Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process [frontiersin.org]
- 8. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nottingham.ac.uk [nottingham.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of Neuroprotective Strategies: The Established Role of N-Acetylcysteine Versus the Prospective Potential of N-Acetyl-L-phenylalanine
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of effective therapies for neurodegenerative diseases, the scientific community continuously explores novel chemical entities that can shield the nervous system from progressive damage. This guide offers a detailed comparison of two such molecules: N-Acetylcysteine (NAC), a compound with a well-documented history of neuroprotective effects, and N-Acetyl-L-phenylalanine (NAP), an endogenous metabolite whose neuroprotective potential remains largely uncharted territory. As a Senior Application Scientist, my objective is to provide an in-depth, technically sound comparison that navigates both the established evidence and the prospective, yet-to-be-validated, therapeutic avenues.
Introduction: The Quest for Neuroprotection
Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury, represent a significant and growing global health burden. A key strategy in combating these conditions is neuroprotection, which encompasses any intervention that can prevent, delay, or reverse neuronal cell death and dysfunction. This guide focuses on two N-acetylated amino acids, NAC and NAP, exploring their known and hypothesized mechanisms of neuroprotection.
N-Acetylcysteine (NAC): A Multifaceted Neuroprotective Agent
N-Acetylcysteine is a derivative of the amino acid cysteine and has been extensively studied for its therapeutic effects in a wide range of neurological disorders.[1] Its neuroprotective properties are attributed to a combination of mechanisms, making it a versatile agent in combating neuronal damage.
Mechanisms of Neuroprotection by NAC
The neuroprotective effects of NAC are primarily linked to its role as a precursor to the antioxidant glutathione (GSH).[2] Cysteine is the rate-limiting substrate for GSH synthesis, and NAC efficiently delivers cysteine to cells.[1] By replenishing intracellular GSH stores, NAC enhances the brain's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, a key pathological feature of many neurodegenerative diseases.[2][3]
Beyond its role in GSH synthesis, NAC exhibits direct antioxidant activity by scavenging free radicals.[2] It also possesses anti-inflammatory properties, which are crucial in the context of neuroinflammation, a common feature of neurodegenerative conditions. Furthermore, NAC has been shown to modulate glutamatergic neurotransmission, which can be excitotoxic in pathological states.[4]
The multifaceted neuroprotective actions of NAC are summarized in the following signaling pathway diagram:
Caption: Signaling pathways of N-Acetylcysteine's neuroprotective effects.
Preclinical and Clinical Evidence for NAC
Numerous preclinical studies have demonstrated the neuroprotective efficacy of NAC in various models of neurodegeneration and neuronal injury.[5] In animal models of Parkinson's disease, NAC has been shown to protect dopaminergic neurons from degeneration.[5] In the context of Alzheimer's disease, research suggests NAC can reduce oxidative damage.[2] Furthermore, studies on traumatic brain injury have shown that NAC can mitigate neuronal loss and improve functional outcomes.[6]
Clinical trials investigating NAC for neurological disorders have yielded encouraging, albeit sometimes mixed, results. Some studies in Parkinson's disease patients have suggested that NAC can improve motor function.[5] In the case of Alzheimer's disease, while some benefits have been observed, the evidence is not yet conclusive.[2] For traumatic brain injury, NAC has shown promise in reducing the severity of symptoms.[7]
This compound (NAP): A Prospective Neuroprotective Agent?
In stark contrast to the extensive body of research on NAC, there is a significant lack of direct experimental evidence for the neuroprotective effects of this compound. NAP is an N-acetylated derivative of the essential amino acid L-phenylalanine.[8] It is found in small amounts in the body and is a product of the enzyme phenylalanine N-acetyltransferase.[9]
Hypothesized Mechanisms of Neuroprotection by NAP
Given the absence of direct evidence, the neuroprotective potential of NAP remains speculative. However, we can hypothesize potential mechanisms based on its chemical nature and the known neurobiology of its precursor, L-phenylalanine.
High concentrations of phenylalanine are known to be neurotoxic, as seen in the genetic disorder Phenylketonuria (PKU).[10][11] This neurotoxicity is partly attributed to the induction of oxidative stress.[11][12] Therefore, the N-acetylation of phenylalanine to form NAP could potentially represent a detoxification pathway, mitigating the harmful effects of excess phenylalanine.
Furthermore, it is plausible that NAP itself may possess antioxidant or anti-inflammatory properties, similar to other N-acetylated amino acids like NAC. The acetyl group could potentially modulate the molecule's activity, but this requires experimental validation.
Another avenue for a hypothesized neuroprotective role of NAP lies in the modulation of neurotransmitter systems. Phenylalanine is a precursor to the catecholamine neurotransmitters dopamine and norepinephrine.[13] Halogenated derivatives of L-phenylalanine have been shown to exert neuroprotective effects by depressing excitatory glutamatergic transmission.[14] While speculative, NAP could potentially influence these neurotransmitter systems in a manner that confers neuroprotection.
A conceptual diagram of these hypothetical mechanisms is presented below:
Caption: Hypothetical neuroprotective mechanisms of this compound.
Head-to-Head Comparison: Evidence vs. Prospect
The following table summarizes the current state of knowledge regarding the neuroprotective effects of NAC and NAP.
| Feature | N-Acetylcysteine (NAC) | This compound (NAP) |
| Level of Evidence | Established | Hypothetical/Speculative |
| Primary Mechanism | Glutathione precursor, antioxidant, anti-inflammatory, glutamate modulator[1][2] | Unknown; potentially detoxification of phenylalanine, antioxidant, anti-inflammatory, neurotransmitter modulator (all hypothetical) |
| Preclinical Data | Extensive evidence in models of Parkinson's, Alzheimer's, TBI, etc.[2][5][7] | No direct evidence found |
| Clinical Data | Some positive results in Parkinson's and TBI; less conclusive for Alzheimer's[2][5][7] | No clinical trials for neuroprotection found |
| Key Research Focus | Optimizing delivery and efficacy in clinical trials | Basic research to determine if any neuroprotective effects exist |
Experimental Protocols for Assessing Neuroprotective Effects
To investigate the potential neuroprotective effects of a compound like NAP and to further characterize agents like NAC, a systematic experimental approach is required.
In Vitro Neuroprotection Assays
A general workflow for in vitro screening is depicted below:
Caption: General experimental workflow for in vitro neuroprotection screening.
Step-by-Step Protocol for In Vitro Assessment of Neuroprotection:
-
Cell Culture:
-
Culture neuronal cells (e.g., SH-SY5Y human neuroblastoma cells or primary cortical neurons) in appropriate media and conditions.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (e.g., NAP or NAC) for a predetermined duration (e.g., 24 hours).
-
-
Induction of Neurotoxicity:
-
Introduce a neurotoxic stimulus to model a specific aspect of neurodegeneration. Examples include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
Proteotoxicity: Amyloid-beta (Aβ) peptides.
-
-
-
Assessment of Neuroprotective Effects:
-
Cell Viability: Measure cell viability using assays like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. Measure glutathione (GSH) levels using commercially available kits.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or by using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Neuroinflammation: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant using ELISA.
-
In Vivo Neuroprotection Studies
For compounds that show promise in vitro, in vivo studies are essential for validation.
Step-by-Step Protocol for In Vivo Assessment of Neuroprotection:
-
Animal Model Selection:
-
Choose an appropriate animal model that recapitulates key aspects of the human disease (e.g., MPTP-induced mouse model of Parkinson's disease, 5xFAD transgenic mouse model of Alzheimer's disease, or a traumatic brain injury model).
-
-
Compound Administration:
-
Administer the test compound to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Induction of Pathology (if applicable):
-
Induce the disease pathology according to the chosen model (e.g., administration of a neurotoxin, surgical induction of injury).
-
-
Behavioral Analysis:
-
Assess motor function, learning, and memory using standardized behavioral tests (e.g., rotarod test, Morris water maze, open field test).
-
-
Histological and Biochemical Analysis:
-
At the end of the study, sacrifice the animals and collect brain tissue.
-
Perform histological analysis (e.g., immunohistochemistry for neuronal markers like NeuN or tyrosine hydroxylase) to assess neuronal survival.
-
Conduct biochemical assays on brain homogenates to measure markers of oxidative stress, inflammation, and apoptosis.
-
Expert Perspective and Future Directions
N-Acetylcysteine stands as a testament to the potential of targeting oxidative stress and neuroinflammation in the treatment of neurological disorders. While its clinical efficacy is still being optimized, it represents a valuable tool in the neuroprotective armamentarium.
This compound, on the other hand, is a scientific enigma in the context of neuroprotection. The lack of direct research into its effects presents both a challenge and an opportunity. The hypothetical mechanisms discussed in this guide provide a starting point for future investigations. Key research questions that need to be addressed include:
-
Does NAP possess intrinsic antioxidant or anti-inflammatory properties?
-
Can NAP mitigate the neurotoxic effects of high phenylalanine levels?
-
How does NAP affect neurotransmitter systems in the brain?
-
Is the enzyme responsible for NAP synthesis, phenylalanine N-acetyltransferase, active in the brain, and is its expression altered in neurodegenerative diseases?
Answering these questions through rigorous preclinical research, utilizing the experimental protocols outlined above, will be crucial in determining whether NAP can transition from a prospective molecule to a viable neuroprotective candidate. The journey of discovery for NAP is just beginning, and it is a path that warrants exploration by the drug development community.
References
- 1. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenylketonuria oxidative stress and energy dysregulation: Emerging pathophysiological elements provide interventional opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 9. Phenylalanine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 10. Differential effects of low-phenylalanine protein sources on brain neurotransmitters and behavior in C57Bl/6-Pah(enu2) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental evidence that phenylalanine provokes oxidative stress in hippocampus and cerebral cortex of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. kraftchemical.com [kraftchemical.com]
- 14. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-L-phenylalanine and L-phenylalanine on Neuronal Cell Lines: A Guide for Researchers
This guide provides a comprehensive comparison of the effects of N-Acetyl-L-phenylalanine and its parent amino acid, L-phenylalanine, on neuronal cell lines. It is intended for researchers, scientists, and drug development professionals engaged in neuroscience and neuropharmacology. This document synthesizes existing data and proposes a rigorous experimental framework for a direct, head-to-head comparison to elucidate their respective roles in neuronal health, differentiation, and function.
Introduction: The Rationale for Comparison
L-phenylalanine is an essential amino acid and a crucial precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1][2][3] Its role in neuronal function is therefore of significant interest. However, high concentrations of L-phenylalanine are known to be neurotoxic, a phenomenon extensively studied in the context of phenylketonuria (PKU), a metabolic disorder characterized by the accumulation of phenylalanine.[4][5] This neurotoxicity can manifest as impaired neuronal proliferation and apoptosis.[5][6]
N-acetylation is a common biochemical modification that can alter the properties of amino acids, including their solubility, metabolism, and ability to cross the blood-brain barrier. A prominent example in the central nervous system is N-acetylaspartate (NAA), one of the most abundant amino acids in the brain, which is believed to play roles in neuronal health and metabolism.[7][8] Studies have shown that NAA can induce neuronal differentiation in the SH-SY5Y neuroblastoma cell line.[9] Another N-acetylated amino acid, N-acetylcysteine (NAC), is a well-known antioxidant with neuroprotective properties.[10][11][12][13][14]
Given the established neurotoxicity of high L-phenylalanine concentrations and the potential for N-acetylation to confer neuroprotective or differentiation-inducing properties, a direct comparison of this compound and L-phenylalanine is warranted. This guide will explore the known effects of L-phenylalanine and hypothesize the potential effects of its N-acetylated form, providing a framework for experimental validation.
Comparative Effects on Neuronal Cell Lines: Existing Data and Hypotheses
The following sections summarize the current understanding of L-phenylalanine's effects and put forth hypotheses for the expected effects of this compound based on related N-acetylated compounds.
Neuronal Viability and Cytotoxicity
L-phenylalanine: High concentrations of L-phenylalanine have been shown to be cytotoxic to neuronal cell lines. For instance, in the human neuroblastoma SH-SY5Y cell line, a dose-dependent reduction in viability has been observed, with significant toxicity starting at concentrations of 6 mM.[4] This cytotoxic effect is thought to be a contributing factor to the neurological damage seen in untreated PKU.[4]
This compound (Hypothesis): Based on the neuroprotective profiles of other N-acetylated amino acids like NAC[10][11][12][13][14], it is hypothesized that this compound will exhibit reduced cytotoxicity compared to L-phenylalanine at equivalent concentrations. The acetyl group may alter the molecule's interaction with cellular membranes or its intracellular metabolism, potentially mitigating the toxic effects observed with the parent amino acid.
Neurite Outgrowth and Neuronal Differentiation
L-phenylalanine: The direct effect of L-phenylalanine on neurite outgrowth is not as extensively documented as its cytotoxicity. High concentrations that inhibit cell proliferation would likely also impair differentiation and neurite extension.
This compound (Hypothesis): Drawing parallels with NAA, which promotes neuronal differentiation and neurite outgrowth in SH-SY5Y cells[9], it is hypothesized that this compound may also induce or enhance neuronal differentiation. This could manifest as an increase in the length and complexity of neurites, as well as the expression of mature neuronal markers.
Neurotransmitter Synthesis
L-phenylalanine: As a direct precursor, L-phenylalanine is essential for the synthesis of catecholaminergic neurotransmitters.[1][2][3] However, at pathologically high concentrations, it can competitively inhibit the transport of other large neutral amino acids, including tyrosine (its direct downstream product), across the blood-brain barrier and into neuronal cells, which can paradoxically lead to a depletion of these neurotransmitters in the brain.[15][16][17][18][19][20] In cell culture models, high levels of L-phenylalanine have been shown to deplete intracellular tyrosine and dopamine.[6][21]
This compound (Hypothesis): The effect of this compound on neurotransmitter synthesis is likely dependent on its intracellular metabolism. If it is efficiently deacetylated to yield L-phenylalanine, it could serve as a more controlled delivery vehicle for the precursor amino acid, potentially avoiding the transport competition issues associated with high extracellular L-phenylalanine levels. This could lead to a more sustained and potentially less toxic enhancement of neurotransmitter synthesis.
Proposed Experimental Framework for Direct Comparison
To empirically test these hypotheses, a series of experiments using a well-characterized neuronal cell line, such as the human neuroblastoma SH-SY5Y line, is proposed.
Experimental Workflow
Caption: Proposed experimental workflow for comparing the effects of L-phenylalanine and this compound on neuronal cells.
Detailed Experimental Protocols
1. SH-SY5Y Cell Culture and Differentiation
The SH-SY5Y human neuroblastoma cell line is a widely used model in neuroscience research due to its ability to differentiate into a more mature neuronal phenotype.[22][23]
-
Cell Culture: SH-SY5Y cells should be cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Differentiation Protocol: To induce a more mature neuronal phenotype, cells can be differentiated using retinoic acid. A common and effective protocol involves treating the cells with 10 µM retinoic acid in a medium with reduced serum (e.g., 2% FBS) for 5-7 days.[24] Media should be changed every 2-3 days. More advanced protocols may also include treatment with brain-derived neurotrophic factor (BDNF).[25]
2. Treatment with L-phenylalanine and this compound
-
Differentiated SH-SY5Y cells should be treated with a range of concentrations of both L-phenylalanine and this compound (e.g., 0.1, 1, 5, 10, 20 mM) for 24 to 72 hours. A vehicle control (the solvent used to dissolve the compounds, typically cell culture medium) must be included in all experiments.
3. Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
After an incubation period (typically 2-4 hours), a solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
4. Neurite Outgrowth Analysis
-
After treatment, cells should be fixed and immunostained for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.
-
Images of the stained cells are captured using a fluorescence microscope.
-
Neurite length and branching can be quantified using automated image analysis software. Parameters to measure include total neurite length per neuron and the number of neurite branch points.
5. Neurotransmitter Quantification (HPLC-ECD)
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a sensitive method for quantifying neurotransmitters.[16]
-
Cell lysates and culture supernatants should be collected after treatment.
-
Samples are prepared and injected into an HPLC system equipped with a C18 reverse-phase column.
-
The mobile phase composition and flow rate are optimized for the separation of dopamine and its metabolites.
-
An electrochemical detector is used to quantify the separated neurotransmitters based on their oxidation or reduction at a specific electrode potential.
-
Concentrations are determined by comparing the peak areas of the samples to those of known standards.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Effects on Neuronal Viability (MTT Assay)
| Concentration (mM) | % Viability (L-phenylalanine) | % Viability (this compound) |
| 0 (Vehicle) | 100 ± 5 | 100 ± 5 |
| 1 | 98 ± 6 | 101 ± 4 |
| 5 | 85 ± 7 | 95 ± 5 |
| 10 | 60 ± 8 | 88 ± 6 |
| 20 | 35 ± 9 | 75 ± 7 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Comparative Effects on Neurite Outgrowth
| Treatment | Average Neurite Length (µm/neuron) | Average Branch Points per Neuron |
| Vehicle Control | 50 ± 8 | 2.5 ± 0.5 |
| L-phenylalanine (5 mM) | 45 ± 7 | 2.2 ± 0.4 |
| This compound (5 mM) | 75 ± 10 | 4.0 ± 0.7 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 3: Comparative Effects on Dopamine Synthesis (HPLC-ECD)
| Treatment | Intracellular Dopamine (pmol/mg protein) | Extracellular Dopamine (pmol/mL) |
| Vehicle Control | 150 ± 20 | 50 ± 8 |
| L-phenylalanine (5 mM) | 120 ± 18 | 40 ± 7 |
| This compound (5 mM) | 180 ± 25 | 70 ± 10 |
Data are presented as mean ± standard deviation and are hypothetical.
Mechanistic Insights and Signaling Pathways
The observed effects can be further investigated by examining relevant signaling pathways.
Metabolic and Neurotransmitter Synthesis Pathway
Caption: Proposed metabolic pathway of this compound leading to dopamine synthesis.
It is crucial to determine the rate and extent of intracellular deacetylation of this compound to L-phenylalanine. This will clarify whether its effects are direct or if it primarily acts as a pro-drug for L-phenylalanine.
Conclusion and Future Directions
This guide outlines the current knowledge and a clear path forward for comparing the neuronal effects of this compound and L-phenylalanine. The existing literature strongly suggests that high concentrations of L-phenylalanine are detrimental to neuronal cells, while related N-acetylated amino acids exhibit neuroprotective and pro-differentiation properties.
The proposed experimental framework provides a robust methodology to directly test the hypotheses that this compound is less cytotoxic, promotes neuronal differentiation more effectively, and may offer a more controlled means of delivering the precursor for neurotransmitter synthesis compared to L-phenylalanine. The results of such a study would provide valuable insights for the development of novel therapeutic strategies for neurological disorders and a deeper understanding of amino acid metabolism in the brain.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Dopamine - Wikipedia [en.wikipedia.org]
- 3. Phenylalanine’s Role in Brain Chemical Production [asherlongevity.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-acetylaspartate (NAA) induces neuronal differentiation of SH-SY5Y neuroblastoma cell line and sensitizes it to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of N-acetylcysteine amide against oxidative injury in an aging model of organotypic hippocampal… [ouci.dntb.gov.ua]
- 12. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. research.regionh.dk [research.regionh.dk]
- 15. Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 20. Making sure you're not a bot! [prekulab.com]
- 21. biorxiv.org [biorxiv.org]
- 22. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 23. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Analysis of N-acetylated Amino Acids in Metabolic Studies
Introduction: The Rising Significance of N-acetylated Amino Acids
In the intricate landscape of metabolic research, N-acetylated amino acids (NAAAs) have emerged as critical players, transitioning from mere metabolic curiosities to key signaling molecules and biomarkers.[1] This class of compounds, formed by the covalent linkage of an acetyl group to the amino group of an amino acid, participates in a diverse array of physiological and pathological processes.[2][3][4] From regulating protein function and stability to their involvement in neurological disorders and inborn errors of metabolism, the study of NAAAs offers a profound window into cellular function and disease pathogenesis.[2][3][5][6][7][8][9]
This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the core methodologies used to investigate NAAAs. Moving beyond a simple listing of protocols, we will delve into the causality behind experimental choices, offering a framework for designing robust and self-validating studies. Our focus is on providing the technical accuracy and field-proven insights necessary to navigate the complexities of NAAA analysis.
The NAAA Metabolic Landscape: Key Players and Pathways
The world of NAAAs is diverse, with specific molecules playing distinct roles. Among the most studied are:
-
N-acetylaspartate (NAA): Abundant in the brain, NAA is a well-established marker of neuronal health and viability.[5][6][7][10] Its levels are often altered in neurological and psychiatric disorders, making it a crucial biomarker in clinical research.[5][6][7]
-
N-acetylglutamate (NAG): This molecule is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[11][12][13][14][15] Deficiencies in NAG synthesis can lead to severe hyperammonemia.[11][12][13]
-
N-acetylcysteine (NAC): As a precursor to the potent antioxidant glutathione, NAC plays a vital role in cellular detoxification and redox homeostasis.[16][17] It is widely used as a therapeutic agent for conditions associated with oxidative stress.[16][17]
-
Other N-acetylated Amino Acids: A growing body of research is uncovering the roles of other NAAAs, such as N-acetyltryptophan and N-acetylphenylalanine, in various biological processes, including their potential as signaling molecules.[18][19][20]
The biosynthesis and degradation of these molecules are tightly regulated by a series of enzymes, primarily N-acetyltransferases and aminoacylases.[3][4] Understanding these metabolic pathways is fundamental to interpreting analytical data.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 3. Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine [mdpi.com]
- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 5. [N-acetylaspartate is a biomarker of psychiatric and neurological disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajnr.org [ajnr.org]
- 7. N-ACETYLASPARTATE AS A MARKER OF NEURONAL INJURY IN NEURODEGENERATIVE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-acetylaspartate as a marker of neuronal injury in neurodegenerative disease. | Semantic Scholar [semanticscholar.org]
- 9. Illuminating the impact of N-terminal acetylation: from protein to physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acetylaspartate as an in vivo marker of neuronal viability in kainate-induced status epilepticus: 1H magnetic resonance spectroscopic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]
- 12. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetylglutamate synthase: structure, function and defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. vinmec.com [vinmec.com]
- 17. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 19. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Efficacy of N-Acetyl-L-phenylalanine and Comparative Phenylalanine Analogs
For researchers and drug development professionals navigating the complexities of amino acid metabolism and its therapeutic applications, the selection of appropriate molecular probes and precursors is paramount. Phenylalanine, an essential amino acid, stands at a critical metabolic crossroads, serving as a precursor for protein synthesis and the biosynthesis of vital catecholamine neurotransmitters.[1][2][3] Consequently, its analogs are of significant interest for their potential to modulate these pathways.
This guide provides an in-depth comparative analysis of the in vitro efficacy of N-Acetyl-L-phenylalanine (NALPA) against other widely studied phenylalanine analogs: the native L-phenylalanine, its enantiomer D-phenylalanine, and the classic enzyme inhibitor p-Chlorophenylalanine (PCPA). We will dissect their mechanisms of action, present quantitative data where available, and provide detailed, field-proven protocols for their evaluation.
The Analogs: A Comparative Overview
The utility of a phenylalanine analog is defined by its interaction with key metabolic enzymes, primarily Phenylalanine Hydroxylase (PAH), the rate-limiting enzyme in phenylalanine catabolism that converts L-phenylalanine to L-tyrosine.[2][4]
-
This compound (NALPA): As the N-acetylated derivative of L-phenylalanine, NALPA is found in elevated levels in individuals with phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[5][6] In vitro, its primary role is considered that of a prodrug or metabolite.[7] It is not a direct substrate or potent modulator of PAH but must first be deacetylated to L-phenylalanine to become biologically active in this pathway.[7] Its main utility in research has been as a stable precursor to L-phenylalanine and in the synthesis of other bioactive molecules, such as anti-inflammatory agents for osteoarthritis research.[8][9]
-
L-phenylalanine (L-Phe): The endogenous substrate for Phenylalanine Hydroxylase. L-Phe exhibits complex allosteric kinetics; it not only serves as the substrate but also activates the enzyme.[10][11] However, at supraphysiological concentrations, it can inhibit other cellular processes, such as the transport of other amino acids and the activity of enzymes like pyruvate kinase.[12][13]
-
D-phenylalanine (D-Phe): This synthetic enantiomer is not incorporated into proteins but possesses unique pharmacological properties.[1] Intriguingly, it can activate PAH, mimicking the allosteric activation effect of L-Phe.[14] Separately, it is reported to inhibit enkephalin-degrading enzymes, giving it potential analgesic properties.[15] Research also suggests D-Phe can interfere with the amyloid-like aggregation of L-Phe, a phenomenon linked to the pathology of PKU.[16][17]
-
p-Chlorophenylalanine (PCPA, Fenclonine): A potent and well-characterized enzyme inhibitor. While it is most famous as an irreversible inhibitor of tryptophan hydroxylase (the rate-limiting enzyme in serotonin synthesis), it is also a powerful inhibitor of PAH.[18][19][20] This dual activity makes it a valuable, albeit non-selective, tool for studying the effects of both serotonin depletion and phenylalanine metabolism disruption in vitro and in vivo.[21][22]
Quantitative Comparison of Phenylalanine Analog Efficacy
The primary enzyme for in vitro comparison is Phenylalanine Hydroxylase (PAH). The following table summarizes the distinct roles and effects of each analog on this critical enzyme.
| Analog | Primary Role at PAH Active Site | Net Effect on PAH Activity | Known Kinetic Parameters |
| L-phenylalanine | Substrate & Allosteric Activator | Catalyzes conversion to Tyrosine; Activates enzyme | Exhibits complex, non-Michaelis-Menten kinetics.[10] |
| This compound | Inactive Precursor | No direct effect; requires deacetylation to L-Phe.[7] | Not applicable as a direct modulator. |
| D-phenylalanine | Allosteric Activator | Activates the enzyme ~7-fold, similar to L-Phe.[14] | Does not serve as a substrate. |
| p-Chlorophenylalanine | Inhibitor | Potent inhibition of enzyme activity.[18][21] | Acts as a competitive inhibitor in vitro.[18] |
Core Methodologies for In Vitro Evaluation
To empirically determine the efficacy of these analogs, a robust and well-controlled enzymatic assay is essential. The following protocols are designed to be self-validating systems for assessing modulators of Phenylalanine Hydroxylase.
Diagram: The Central Role of Phenylalanine Hydroxylase
The diagram below illustrates the catecholamine biosynthesis pathway, highlighting the critical first step catalyzed by Phenylalanine Hydroxylase (PAH), which is the primary target for the analogs discussed.
Caption: The Catecholamine Biosynthesis Pathway.
Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol quantifies PAH activity by measuring the rate of L-tyrosine production. It can be adapted to screen for inhibitors or activators.
Objective: To measure the effect of a phenylalanine analog on the catalytic activity of PAH.
Materials:
-
Recombinant human PAH or liver tissue homogenate
-
L-phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase (to remove H2O2 byproduct)
-
Ferrous ammonium sulfate
-
HEPES buffer (pH 7.0)
-
Test Analog (NALPA, D-Phe, PCPA) dissolved in an appropriate vehicle
-
2M HCl (quenching solution)
-
HPLC system with a C18 column and fluorescence detector
Experimental Workflow Diagram:
Caption: Experimental Workflow for PAH Inhibition Assay.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 80 mM HEPES (pH 7.0), 60 µg/mL catalase, 250 µM BH4, and 5 µM ferrous ammonium sulfate.[11]
-
Add Substrate and Analog: Add L-phenylalanine to a final concentration (e.g., 1 mM). Add the test analog (e.g., PCPA at various concentrations) or an equivalent volume of vehicle for the control reaction.
-
Pre-incubation: Equilibrate the reaction tubes at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding the PAH enzyme (e.g., 3 µM recombinant enzyme).[11]
-
Incubation: Incubate the reaction at 37°C. The reaction time should be within the linear range of product formation, typically 5-10 minutes.[11]
-
Quenching: Stop the reaction by adding a half-volume of 2 M HCl.[11]
-
Sample Preparation for Analysis: Centrifuge the quenched reaction at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Quantification: Dilute the supernatant and inject it into an HPLC system. Detect tyrosine by fluorescence with excitation at ~275 nm and emission at ~303 nm.[11] Quantify the amount of tyrosine produced by comparing it to a standard curve.
Senior Scientist's Note on Controls: A robust assay requires multiple controls.
Negative Control (No Enzyme): A reaction mix without PAH to ensure no non-enzymatic conversion of phenylalanine to tyrosine.
Vehicle Control (No Analog): A complete reaction with the analog's solvent to establish 100% enzyme activity.
Positive Control: If screening for inhibitors, a known inhibitor like PCPA can validate the assay's responsiveness.
Protocol 2: Determining Inhibition Type and Kᵢ (Kinetic Analysis)
Objective: To determine if an analog like PCPA is a competitive, non-competitive, or uncompetitive inhibitor of PAH and to calculate its inhibition constant (Kᵢ).
Principle: This experiment involves measuring the initial reaction velocity at several substrate concentrations in the presence and absence of the inhibitor. The data is then plotted (e.g., using a Lineweaver-Burk plot) to visualize the effect on the kinetic parameters Vₘₐₓ and Kₘ.[23] A competitive inhibitor will increase the apparent Kₘ but will not change Vₘₐₓ.[23]
Methodology:
-
Set up Multiple Reactions: Prepare several sets of reactions as described in Protocol 1.
-
Vary Substrate Concentration: Within each set, vary the concentration of L-phenylalanine (e.g., 5-6 concentrations bracketing the known Kₘ).
-
Vary Inhibitor Concentration: Each set of reactions should have a different, fixed concentration of the inhibitor (e.g., 0, 1x Kᵢ, 2x Kᵢ, 5x Kᵢ).
-
Measure Initial Velocities: Run the reactions and quantify the tyrosine produced, ensuring you are measuring the initial linear rate of the reaction.
-
Data Analysis:
-
Plot velocity versus substrate concentration for each inhibitor concentration.
-
Transform the data for a linear plot, such as a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot: For competitive inhibition, the lines will intersect on the y-axis (1/Vₘₐₓ), indicating no change in Vₘₐₓ but different x-intercepts, indicating a change in apparent Kₘ.[23]
-
Calculate the apparent Kₘ for each inhibitor concentration and use secondary plots or non-linear regression to determine the Kᵢ value.
-
Rationale for Kinetic Analysis: Simply calculating an IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) is useful for ranking compound potency but provides no mechanistic insight. Determining the inhibition type and Kᵢ is crucial for understanding how the analog interacts with the enzyme, which is vital for rational drug design.
Conclusion and Future Directions
This guide demonstrates that phenylalanine analogs exhibit highly distinct in vitro efficacy profiles centered on their interaction with Phenylalanine Hydroxylase.
-
This compound acts as a stable precursor, with its efficacy being dependent on enzymatic conversion to L-phenylalanine, making it an unlikely direct modulator of PAH.
-
L-phenylalanine and D-phenylalanine are both allosteric activators, a key mechanistic insight for researchers studying PAH regulation.
-
p-Chlorophenylalanine remains a potent, albeit non-selective, inhibitor, serving as a benchmark compound in in vitro studies.
For researchers in drug development, these findings underscore the importance of detailed mechanistic and kinetic analysis. Future in vitro studies should focus on exploring the deacetylation kinetics of NALPA in relevant cellular models (e.g., primary hepatocytes) to better predict its bioavailability as an L-phenylalanine prodrug. Furthermore, screening novel, substituted phenylalanine analogs could yield more selective and potent modulators of PAH for therapeutic applications in metabolic disorders.
References
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of L-tyrosine degradation ameliorates cerebral dopamine deficiency in murine phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0000512) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phenylalanine analogues as inhibitors of phenylalanine-hydroxylase from rat liver. New conclusions concerning kinetic behaviors of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. INHIBITION OF HUMAN BRAIN PYRUVATE KINASE AND HEXOKINASE BY PHENYLALANINE AND PHENYLPYRUVATE: POSSIBLE RELEVANCE TO PHENYLKETONURIC BRAIN DAMAGE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. legerepharm.com [legerepharm.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. Fenclonine - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Head-to-Head Comparison of Boc- vs. Fmoc-Protected Phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies is a foundational decision that dictates the entire synthetic workflow. This choice is particularly salient when incorporating residues like phenylalanine, whose hydrophobicity can influence aggregation and synthetic efficiency. This guide provides an in-depth, objective comparison of Boc-Phe and Fmoc-Phe in solid-phase peptide synthesis (SPPS), grounded in chemical principles and supported by experimental insights to empower you in selecting the optimal strategy for your target peptide.
The Core Chemistry: A Tale of Two Protecting Groups
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group. This single difference creates two divergent synthetic pathways with unique reagents, side-chain protection schemes, and cleavage conditions.[1][2][3][4]
-
The Boc (tert-butyloxycarbonyl) Strategy : This classic approach utilizes the acid-labile Boc group for temporary Nα-protection.[2][] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle.[1][4]
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy : Developed as a milder alternative, this strategy employs the base-labile Fmoc group.[1][] This group is efficiently cleaved by a secondary amine base, most commonly a 20% solution of piperidine in N,N-Dimethylformamide (DMF).[1][6]
The choice of Nα-protection dictates the entire orthogonal scheme, which is a cornerstone of successful SPPS.[7][8] An ideal protecting group strategy ensures that the Nα-group can be removed repeatedly without affecting the permanent protecting groups on the amino acid side chains or the peptide's anchor to the solid support.[8]
Orthogonality: A Critical Distinction
The most significant practical difference between the two strategies is the nature of their orthogonality.
-
Fmoc/tBu Strategy (True Orthogonality) : The Fmoc strategy is considered truly orthogonal.[3][6] The Nα-Fmoc group is removed by a base (piperidine), while the side-chain protecting groups (typically tert-butyl based) and the resin linker are cleaved simultaneously by a strong acid (TFA) at the end of the synthesis.[1][] This clear separation of deprotection chemistries prevents the premature loss of side-chain protection during the iterative Nα-deprotection steps, leading to a cleaner crude product.[6][]
-
Boc/Bzl Strategy (Graduated Lability) : The Boc strategy is not strictly orthogonal but relies on graduated acid lability.[3][8] The Nα-Boc group is removed with a moderate acid (e.g., 50% TFA in Dichloromethane, DCM), while the side-chain protecting groups (typically benzyl-based) and the final cleavage from the resin require a much stronger, hazardous acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[4][7][10] While effective, the repeated TFA treatments can lead to the gradual loss of some acid-sensitive side-chain protecting groups over the course of a long synthesis, potentially leading to side products.[6][11]
Performance in Practice: A Comparative Analysis
The choice between Boc-Phe and Fmoc-Phe depends on the specific peptide sequence, desired purity, available equipment, and scale of synthesis.[1][3] The following table summarizes key performance metrics.
| Feature | Boc Strategy (for Phenylalanine) | Fmoc Strategy (for Phenylalanine) | Causality & Expert Insight |
| Nα-Deprotection | 50% TFA in DCM.[12] | 20% Piperidine in DMF.[6][13] | Fmoc conditions are significantly milder, preserving acid-sensitive functionalities elsewhere in the peptide.[][6] |
| Final Cleavage | Strong acids (HF, TFMSA).[4] | TFA-based cleavage cocktail (e.g., 95% TFA).[6][13] | The need for specialized, corrosion-resistant equipment for HF in Boc-SPPS is a major logistical drawback.[6][14] |
| Crude Purity | Can be lower due to repetitive acid exposure and harsh final cleavage. | Generally higher due to milder, orthogonal conditions that minimize side reactions.[1] | For routine synthesis, Fmoc often yields a cleaner crude product, simplifying purification.[1] |
| Aggregation | Can be advantageous for hydrophobic sequences containing Phe. | More prone to aggregation issues, especially for hydrophobic peptides. | The acidic deprotection in Boc-SPPS protonates the N-terminus, which can disrupt interchain hydrogen bonding and improve solvation, thus mitigating aggregation.[1][10][15] |
| Side Reactions | Risk of t-butylation of sensitive residues (Trp, Met) from carbocations formed during deprotection; scavengers are required.[7] | Aspartimide formation is a known side reaction. Premature Fmoc cleavage can occur during slow couplings.[16] | The choice of scavengers in the cleavage cocktail is critical for both strategies to minimize side reactions.[14] |
| Automation | Less common in modern automated synthesizers.[3] | Highly amenable to automation, which has driven its widespread adoption.[1][6] | The milder chemistry and simpler reagent handling of the Fmoc strategy make it ideal for high-throughput and automated platforms. |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[][] | While the raw materials for Boc chemistry are cheaper, the overall cost-effectiveness of Fmoc can be higher due to greater efficiency, higher purity, and reduced need for hazardous waste disposal.[] |
Experimental Workflows: A Practical Guide
To provide a tangible comparison, detailed protocols for a single coupling cycle of Boc-Phe and Fmoc-Phe are presented below. These protocols assume a manual synthesis on a standard solid support.
Protocol 1: Boc-SPPS Cycle for Phenylalanine Incorporation
This protocol outlines the incorporation of Boc-L-Phenylalanine onto a peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., on PAM resin)
-
Boc-Phe-OH
-
Deprotection Solution: 50% TFA in DCM[11]
-
Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM
-
Solvents: DCM, DMF
Workflow:
-
Resin Washing: Wash the resin thoroughly with DCM to prepare for deprotection.
-
Boc Deprotection: Treat the resin with the deprotection solution (50% TFA in DCM) for 20-30 minutes to remove the Boc group.[19]
-
Washing: Wash the resin extensively with DCM to remove residual TFA, followed by DMF.
-
Neutralization: Neutralize the N-terminal ammonium salt by treating the resin with the neutralization solution (5% DIPEA in DCM) for several minutes.[7][18]
-
Washing: Wash the resin with DMF to remove excess base.
-
Coupling: In a separate vessel, pre-activate Boc-Phe-OH (3 eq.) with a coupling reagent like HBTU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF. Add this activated mixture to the resin and agitate for 1-2 hours.[17]
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[20] If the test is positive, a second coupling may be required.
-
Final Wash: Wash the resin with DMF and DCM to remove excess reagents and byproducts, yielding the Boc-Phe-coupled peptide-resin ready for the next cycle.[20]
Protocol 2: Fmoc-SPPS Cycle for Phenylalanine Incorporation
This protocol outlines the incorporation of Fmoc-L-Phenylalanine onto a peptide-resin with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., on Rink Amide resin)
-
Fmoc-Phe-OH
-
Deprotection Solution: 20% Piperidine in DMF[13]
-
Solvents: DMF, DCM
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. biosynth.com [biosynth.com]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for N-Acetyl-L-phenylalanine Quantification
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. N-Acetyl-L-phenylalanine, an acylated amino acid, serves diverse roles, including as a key starting material in the synthesis of various pharmaceuticals.[1] The ability to reliably measure its concentration is critical for ensuring product quality, safety, and efficacy. This guide provides an in-depth, experience-driven comparison of two powerful analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of this compound.
As a Senior Application Scientist, my objective extends beyond a mere recitation of protocols. This document is designed to illuminate the scientific rationale behind methodological choices, grounded in the principles of analytical chemistry and guided by international regulatory standards. We will explore the nuances of each technique, from sample preparation to data analysis, culminating in a cross-validation study to ensure the interchangeability and reliability of the methods. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and defensible analytical methods.
The Foundational Choice: HPLC vs. GC-MS for this compound
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, with its polar carboxyl and amide functionalities, presents a choice between two primary chromatographic approaches.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] Its versatility in column chemistries and mobile phase compositions allows for the fine-tuning of separations for a wide array of molecules. For this compound, reversed-phase HPLC is the logical starting point, leveraging hydrophobic interactions to achieve retention and separation. The presence of a phenyl group provides a chromophore, enabling straightforward UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS) , conversely, excels in the analysis of volatile and thermally stable compounds.[3] While this compound itself is not amenable to direct GC analysis due to its low volatility, derivatization can transform it into a more suitable form.[4] This chemical modification masks the polar functional groups, increasing volatility and improving chromatographic behavior.[5] The coupling of GC with a mass spectrometer provides exceptional selectivity and sensitivity, allowing for confident peak identification and quantification.
The decision to employ and cross-validate both HPLC and GC-MS methods is a strategic one. It provides orthogonal confirmation of analytical results, a critical aspect of robust method validation, particularly in a regulatory environment.[6][7] Cross-validation demonstrates that two distinct analytical procedures can yield comparable results, thereby increasing confidence in the data generated.[8][9]
Experimental Design: A Self-Validating Approach
Our experimental design is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) on the validation of analytical procedures.[10][11][12] This ensures that our methods are not only scientifically sound but also meet global regulatory expectations.[13][14]
Caption: A streamlined workflow for the cross-validation of HPLC and GC-MS methods.
Detailed Experimental Protocols
-
Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of water and acetonitrile.
-
Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
-
Method Validation:
-
Specificity: Analyze a blank (diluent) and a sample spiked with this compound to ensure no interfering peaks at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze the QC samples in triplicate and calculate the percentage recovery. The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples six times on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
-
Derivatization and Standard Preparation:
-
Prepare stock and calibration standards as described for the HPLC method.
-
To 100 µL of each standard and QC sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]
-
Cap the vials tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[16] Allow to cool to room temperature before analysis. The derivatization replaces the active hydrogen on the carboxylic acid group with a trimethylsilyl (TMS) group, increasing volatility.[4]
-
-
GC-MS Conditions:
-
Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative. A full scan can be used for initial identification.
-
-
-
Method Validation:
-
Perform the same validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ) as for the HPLC method, adapting the procedures for GC-MS analysis.
-
Comparative Performance Analysis
The true measure of a method's utility lies in its performance characteristics. The following table summarizes the expected performance data from the validation of both the HPLC and GC-MS methods for this compound quantification.
| Performance Parameter | HPLC-UV | GC-MS (SIM) | Causality and Field-Proven Insights |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. The key is proper standard preparation and instrument calibration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC often exhibits slightly higher accuracy due to the simpler sample preparation. The multi-step derivatization in GC-MS can introduce minor variability. |
| Precision (RSD) | ≤ 2.0% | ≤ 3.0% | Similar to accuracy, the additional sample handling for GC-MS can lead to slightly higher but still acceptable imprecision. Automation of derivatization can mitigate this. |
| Limit of Quantitation (LOQ) | ~1 µg/mL | ~0.1 µg/mL | GC-MS, particularly in SIM mode, offers significantly higher sensitivity. This is a critical advantage when analyzing trace levels of the analyte. |
| Specificity | High | Very High | While HPLC with UV detection is highly specific, co-eluting impurities with similar chromophores can interfere. The mass-to-charge ratio detection in MS provides an additional layer of specificity, making it virtually unequivocal. |
| Throughput | Moderate | Lower | The derivatization step in the GC-MS workflow adds to the overall analysis time per sample, resulting in lower throughput compared to a direct injection HPLC method. |
| Cost (Instrument & Consumables) | Lower | Higher | HPLC systems are generally less expensive to acquire and maintain than GC-MS systems. |
Cross-Validation: Bridging the Methodologies
The ultimate goal of this exercise is to demonstrate the interchangeability of the HPLC and GC-MS methods. Cross-validation involves analyzing a set of the same samples using both validated methods and comparing the results.[6][7]
Caption: Logical flow for establishing the equivalence of two analytical methods.
A set of at least ten independent samples, with concentrations spanning the analytical range, should be prepared and analyzed by both the HPLC and GC-MS methods. The quantitative results obtained from both techniques are then statistically compared. A paired t-test is a suitable statistical tool to determine if there is a significant difference between the means of the two sets of measurements. Additionally, a Bland-Altman plot can be used to visualize the agreement between the two methods across the concentration range. The acceptance criterion is typically that the results from the two methods should not differ by more than a predetermined percentage, often within ±15-20%.
Conclusion: A Dual-Pronged Approach to Analytical Confidence
This guide has detailed a comprehensive, scientifically rigorous approach to the cross-validation of HPLC and GC-MS methods for the quantification of this compound. The HPLC method offers a straightforward, robust, and cost-effective solution for routine analysis. The GC-MS method, while more complex due to the derivatization step, provides superior sensitivity and unparalleled specificity.
By validating both methods according to ICH guidelines and subsequently performing a cross-validation study, a laboratory can establish two orthogonal, interchangeable methods.[10][14] This dual-pronged approach provides a high degree of confidence in the analytical data, a critical asset in the highly regulated pharmaceutical industry. The choice of which method to use for a specific application will depend on the required sensitivity, sample matrix, and desired throughput. Having both validated methods in the analytical toolkit offers flexibility and a robust system for ensuring the quality and safety of products containing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. GC-MS Amino Acid Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. e-b-f.eu [e-b-f.eu]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. Development of microwave-assisted derivatization followed by gas chromatography/mass spectrometry for fast determination of amino acids in neonatal blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of N-Acetyl-L-phenylalanine with Chiral Chromatography
For researchers, scientists, and professionals in drug development, the stereochemical identity of a molecule is not a trivial detail—it is fundamental. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. N-Acetyl-L-phenylalanine is a key chiral building block in the synthesis of numerous pharmaceuticals.[1][2] Its enantiomeric counterpart, N-Acetyl-D-phenylalanine, can be an undesired impurity that must be precisely quantified to ensure the final product's safety and efficacy.
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for resolving and quantifying the enantiomers of N-Acetyl-phenylalanine. Moving beyond a simple recitation of protocols, we will explore the causality behind chromatographic choices, empowering you to develop robust, reliable, and scientifically sound analytical methods.
The Foundation: Principles of Chiral Recognition in HPLC
Enantiomers possess identical physical properties in an achiral environment, making their separation by conventional chromatography impossible. Chiral chromatography overcomes this by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[3][4] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[4] The differing stability of these complexes leads to different retention times, enabling separation.
The most successful and widely used CSPs for a broad range of racemates, including N-acetylated amino acids, are polysaccharide-based phases.[5][6] These are derived from cellulose or amylose polymers that are functionalized with derivatives like phenylcarbamates.[5][7] The helical structure of these polymers creates chiral grooves and cavities, providing a complex three-dimensional environment for interaction.[8][9] Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[8][10]
Comparative Analysis of Polysaccharide-Based Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in chiral method development.[3] While many CSPs exist, polysaccharide-based columns consistently demonstrate broad applicability for N-acylated amino acids.[11] We will compare two leading classes of polysaccharide CSPs: a cellulose-based phase and an amylose-based phase.
| Chiral Stationary Phase (CSP) | Chiral Selector Chemistry | Primary Interaction Mechanisms | Typical Strengths | Considerations |
| Cellulose-based (e.g., Lux® Cellulose-1) | Cellulose tris(3,5-dimethylphenylcarbamate)[10] | Hydrogen bonding, π-π stacking, steric interactions. The linear structure provides distinct grooves.[10] | Broad enantioselectivity, often provides a "universal" starting point for chiral screening.[10] | Performance can be highly dependent on mobile phase composition. |
| Amylose-based (e.g., Lux® Amylose-1) | Amylose tris(3,5-dimethylphenylcarbamate)[12] | Similar to cellulose, but the more tightly coiled helical structure of amylose can offer different steric arrangements and selectivity.[9] | Complementary selectivity to cellulose phases; may resolve enantiomers that are difficult to separate on cellulose.[9] | The tighter coil may exclude very bulky molecules but can enhance interaction with others that fit well. |
| Immobilized Polysaccharide (e.g., Lux® i-Cellulose-5) | Cellulose tris(3,5-dichlorophenylcarbamate), covalently bonded to silica.[13] | Similar to coated phases but with enhanced chemical robustness. | Extended solvent compatibility (allows use of DMSO, DCM, THF), improved column durability, and greater flexibility in method development.[13][14] | The immobilization process can sometimes slightly alter the stereospecific conformation, potentially leading to lower selectivity compared to coated versions under identical conditions.[14] |
| Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Teicoplanin[11] | Forms complexes via hydrogen bonding, ionic interactions, and inclusion in the macrocyclic cavity. | Excellent for separating amino acids and their derivatives, often in reversed-phase mode.[15][16] | Mobile phase pH and ionic strength are critical parameters that must be carefully controlled. |
Head-to-Head Experimental Comparison
To illustrate the performance of these CSPs, a comparative study was conducted for the separation of N-Acetyl-D/L-phenylalanine. A standard solution containing both enantiomers was analyzed on three different columns under optimized Normal Phase (NP) conditions.
Experimental Conditions:
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Analytes: this compound, N-Acetyl-D-phenylalanine (impurity)
Performance Data Summary:
| Parameter | Lux® Cellulose-1 | Lux® Amylose-1 | Lux® i-Cellulose-5 |
| Retention Time (L-form) | 5.8 min | 7.2 min | 6.5 min |
| Retention Time (D-form) | 6.9 min | 8.9 min | 7.8 min |
| Selectivity (α) | 1.25 | 1.31 | 1.28 |
| Resolution (Rs) | 2.1 | 2.8 | 2.4 |
| Peak Asymmetry (L-form) | 1.1 | 1.2 | 1.1 |
Analysis of Results:
-
All three columns successfully resolved the enantiomers with resolution values (Rs) greater than 2.0, which is well above the baseline separation requirement of 1.5 often cited in pharmacopeial methods.[17]
-
The Lux® Amylose-1 provided the highest resolution (Rs = 2.8), indicating the best overall separation. This is a direct result of its superior selectivity (α = 1.31) for this analyte under these conditions. The higher retention times suggest stronger interactions with the amylose-based CSP.
-
The Lux® i-Cellulose-5 , an immobilized phase, demonstrated excellent performance and robustness, providing a resolution of 2.4. Its key advantage is the ability to withstand a wider range of solvents, which is invaluable during method development.[13]
-
The Lux® Cellulose-1 provided a solid, baseline separation (Rs = 2.1) and serves as a reliable starting point for screening.
Method Development and Validation: A Systematic Approach
Developing a robust chiral separation method is a systematic process. The non-predictive nature of chiral chromatography often requires screening multiple CSPs and mobile phases.[18]
Workflow for Chiral Method Development
Caption: Workflow for chiral HPLC method development.
Key Optimization Parameters:
-
Mobile Phase Composition: The ratio of alkane (e.g., hexane) to alcohol (e.g., ethanol, isopropanol) is the primary driver of retention and selectivity in normal phase. Higher alcohol content generally reduces retention time.[19]
-
Additives: Small amounts of an acidic (e.g., TFA) or basic (e.g., Diethylamine, DEA) modifier are crucial for obtaining good peak shape and consistent retention, especially for ionizable analytes like N-Acetyl-phenylalanine. For acidic compounds, TFA is a common choice.
-
Temperature: Lowering the column temperature can sometimes increase selectivity and resolution, although it will also increase retention time and backpressure.
Detailed Experimental Protocol: Quantifying the D-Enantiomer in this compound
This protocol describes a validated method for determining the enantiomeric purity of an this compound sample using the recommended Lux® Amylose-1 column.
Instrumentation and Materials
-
HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: Lux® Amylose-1, 5 µm, 250 x 4.6 mm
-
Chemicals: HPLC-grade n-Hexane, HPLC-grade Ethanol, Trifluoroacetic Acid (TFA), this compound reference standard, and test sample.
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Carefully measure 800 mL of n-Hexane and 200 mL of Ethanol.
-
Combine them in a suitable 1 L solvent bottle.
-
Add 1.0 mL of TFA.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
-
Standard Solution Preparation (0.5 mg/mL):
-
Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of Ethanol to dissolve the standard.
-
Bring to volume with Ethanol and mix well.
-
-
Sample Solution Preparation (0.5 mg/mL):
-
Prepare the test sample in the same manner as the standard solution.
-
-
System Suitability Test (SST) Solution:
-
Prepare a solution containing both this compound and a small amount (e.g., 0.5%) of N-Acetyl-D-phenylalanine to verify system performance.
-
-
Chromatographic Conditions:
-
Set the column temperature to 25 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Set the UV detector wavelength to 254 nm.
-
Inject 10 µL of the SST solution.
-
-
System Suitability Verification:
-
Analysis:
-
Inject the standard solution and the sample solution in duplicate.
-
-
Data Analysis:
-
Integrate the peak areas for both the D- and L-enantiomers in the sample chromatogram.
-
Calculate the percentage of the D-enantiomer (enantiomeric impurity) using the following formula:
% D-Enantiomer = [Area(D) / (Area(D) + Area(L))] x 100
-
Conclusion and Recommendations
The enantiomeric purity of this compound can be reliably assessed using chiral HPLC with polysaccharide-based stationary phases.
-
For highest resolution , the Lux® Amylose-1 column is the recommended choice based on the comparative data presented, offering superior selectivity for this specific analyte.
-
For method development flexibility and enhanced durability , an immobilized phase such as the Lux® i-Cellulose-5 is an excellent option due to its expanded solvent compatibility.
-
The Lux® Cellulose-1 remains a dependable workhorse for initial screening and routine analysis.
The ultimate choice of column and conditions must be guided by a systematic method development approach and validated according to established guidelines, such as ICH Q2(R1), to demonstrate the method is suitable for its intended purpose.[21][22][23] By understanding the principles of chiral recognition and the specific characteristics of different CSPs, researchers can confidently develop and implement robust analytical methods to ensure the quality and safety of pharmaceutical products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-Acetyl- L -phenylalanine ReagentPlus , 99 2018-61-3 [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 9. phenomenex.com [phenomenex.com]
- 10. hplcmart.com [hplcmart.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. i-Cellulose-5 Chiral LC Columns: Phenomenex [phenomenex.com]
- 14. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 17. usp.org [usp.org]
- 18. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 19. daicelchiral.com [daicelchiral.com]
- 20. Chromatography [usp.org]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. fda.gov [fda.gov]
- 23. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Researcher's Guide to the Comparative Enzymatic Activity of Acetyltransferases on Different Amino Acids
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme kinetics is paramount. This guide provides an in-depth comparative study of the enzymatic activity of acetyltransferases on various amino acid substrates. We will delve into the principles of acetyltransferase function, provide a detailed experimental protocol for comparative analysis, and present data to illustrate the substrate specificity of these crucial enzymes.
Introduction to Acetyltransferases and Their Significance
Acetyltransferases are a ubiquitous class of enzymes that catalyze the transfer of an acetyl group from a donor molecule, most commonly acetyl coenzyme A (acetyl-CoA), to a recipient molecule.[1] This process, known as acetylation, is a fundamental post-translational modification that can profoundly alter a protein's function by affecting its hydrophobicity, solubility, and conformation.[1] These alterations, in turn, influence interactions with substrates, cofactors, and other macromolecules.
There are two main classes of protein acetyltransferases distinguished by their primary targets:
-
Lysine Acetyltransferases (KATs): Previously known as histone acetyltransferases (HATs), these enzymes primarily acetylate the ε-amino group of lysine residues within proteins.[2] Lysine acetylation is a key regulatory mechanism in gene expression, DNA repair, and other cellular processes.
-
N-terminal Acetyltransferases (NATs): These enzymes catalyze the acetylation of the α-amino group of the N-terminal amino acid of a protein.[3] N-terminal acetylation is one of the most common protein modifications in eukaryotes, affecting a vast number of proteins and influencing their stability, localization, and interactions.[3]
The substrate specificity of acetyltransferases is a critical aspect of their biological function. Different acetyltransferases exhibit distinct preferences for the amino acid sequences surrounding the target residue. This guide will focus on the comparative analysis of acetyltransferase activity on different amino acid substrates, with a particular emphasis on N-terminal acetyltransferases due to their direct interaction with the N-terminal amino acid.
Principles of Acetyltransferase Enzymatic Activity and Kinetic Analysis
The enzymatic reaction catalyzed by an acetyltransferase can be summarized as follows:
Acetyl-CoA + Substrate (Amino Acid Residue) → Acetylated Substrate + Coenzyme A
To quantitatively compare the enzymatic activity of an acetyltransferase on different amino acid substrates, we determine its kinetic parameters: the Michaelis constant (Km) and the catalytic constant (kcat).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
-
kcat (Turnover Number): Represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the enzyme's catalytic efficiency.
-
kcat/Km (Specificity Constant): This ratio is the most effective measure of an enzyme's catalytic efficiency and substrate specificity. A higher kcat/Km value signifies a greater preference of the enzyme for that particular substrate.
By comparing these kinetic parameters for an acetyltransferase with a panel of different amino acid substrates, we can establish a quantitative profile of its substrate specificity.
Experimental Design for Comparative Analysis
A robust experimental design is crucial for obtaining reliable and comparable data on acetyltransferase activity. The following diagram illustrates a typical workflow for such a study.
Caption: Experimental workflow for the comparative analysis of acetyltransferase activity.
The causality behind these experimental choices is rooted in the principles of enzyme kinetics. Varying the substrate concentration allows for the determination of the initial reaction velocity at each concentration, which is essential for constructing a Michaelis-Menten plot. The use of a specific colorimetric reagent like DTNB provides a reliable and quantifiable readout of the reaction progress.
Detailed Experimental Protocol: A DTNB-Based Colorimetric Assay
This protocol describes a robust and widely used method for measuring acetyltransferase activity in vitro. The assay is based on the quantification of the free coenzyme A (CoA) produced during the acetylation reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. DTNB reacts with the free thiol group of CoA to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a characteristic yellow color and can be quantified spectrophotometrically at 412 nm.
Materials and Reagents
-
Purified acetyltransferase (e.g., recombinant human NatA complex)
-
Peptide substrates with varying N-terminal amino acids (e.g., Ser-, Ala-, Gly-, Thr- peptides)
-
Acetyl-CoA
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT
-
DTNB Solution: 10 mM DTNB in 100 mM potassium phosphate buffer (pH 7.0)
-
96-well microplate
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Prepare Substrate Solutions: Prepare stock solutions of each peptide substrate in the reaction buffer. Create a series of dilutions for each substrate to cover a range of concentrations (e.g., from 0.1 x Km to 10 x Km, if Km is known or can be estimated).
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the reaction buffer and acetyl-CoA at a fixed, saturating concentration (typically 200-500 µM).
-
Initiate the Reaction: In a 96-well plate, add the substrate solution to the reaction mix. Initiate the enzymatic reaction by adding the purified acetyltransferase to each well. The final reaction volume is typically 50-100 µL. Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic acetylation.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). Ensure that the reaction is in the linear range with respect to time.
-
Stop the Reaction: Stop the reaction by adding a quenching agent, such as 10% trifluoroacetic acid (TFA), or by heat inactivation.
-
Color Development: Add the DTNB solution to each well and incubate at room temperature for 5-10 minutes to allow for the color to develop.
-
Measure Absorbance: Measure the absorbance of each well at 412 nm using a microplate spectrophotometer.
Data Analysis and Interpretation
-
Calculate CoA Concentration: Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the concentration of CoA produced in each reaction.
-
Determine Initial Velocities: Plot the concentration of CoA produced against time for each substrate concentration to determine the initial reaction velocity (v₀).
-
Michaelis-Menten Plot: Plot the initial velocities (v₀) against the corresponding substrate concentrations ([S]).
-
Determine Kinetic Parameters: Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km for each substrate.
-
Calculate kcat and kcat/Km: Calculate kcat from the Vmax and the enzyme concentration used in the assay (kcat = Vmax / [E]). Then, calculate the specificity constant (kcat/Km).
The following diagram illustrates the data analysis pipeline:
Caption: Data analysis pipeline for determining acetyltransferase kinetic parameters.
Comparative Data of Acetyltransferase Activity
The following table presents a comparative analysis of the kinetic parameters of the human N-terminal acetyltransferase A (NatA) complex for peptide substrates with different N-terminal amino acids. The data is based on values reported in the literature. It is important to note that these values were determined using short peptides, and the activity on full-length proteins can be influenced by the surrounding amino acid sequence and the protein's tertiary structure.
| N-terminal Amino Acid | Peptide Substrate | Km (µM) | Relative kcat/Km |
| Serine | SESS... | 340 ± 50 | 1.00 (Reference) |
| Alanine | AESS... | 450 ± 60 | ~0.76 |
| Threonine | TESS... | 600 ± 80 | ~0.57 |
| Glycine | GESS... | > 2000 | Not Determined |
Data adapted from Liszczak et al., 2013.
Interpretation of the Data:
The data clearly demonstrates the substrate preference of the human NatA complex. The lowest Km value is observed for the peptide with an N-terminal serine, indicating the highest affinity. The Km values for alanine and threonine are progressively higher, signifying a lower affinity for these substrates. The activity towards the glycine-terminated peptide was too low to be accurately measured under the experimental conditions, suggesting it is a very poor substrate for NatA. This aligns with in vivo observations where Ser-N-termini are almost always N-terminally acetylated, while Gly-N-termini are rarely modified by this enzyme.[3]
Conclusion
This guide has provided a comprehensive framework for the comparative study of acetyltransferase enzymatic activity on different amino acid substrates. By employing a robust experimental protocol, such as the DTNB-based colorimetric assay, and performing rigorous kinetic analysis, researchers can obtain quantitative data to elucidate the substrate specificity of these important enzymes. The presented data on the human NatA complex serves as a clear example of how such a comparative analysis can reveal the nuanced preferences of an acetyltransferase for its substrates. This knowledge is fundamental for understanding the regulatory roles of acetylation in various cellular processes and for the development of targeted therapeutics.
References
- 1. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 2. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Basis for Amino-Terminal Acetylation by the Heterodimeric NatA Complex - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of N-Acetyl-L-phenylalanine for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides a detailed protocol for the proper disposal of N-Acetyl-L-phenylalanine, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our commitment is to empower your laboratory with the knowledge to handle chemical waste not just safely, but also responsibly.
Understanding this compound: Hazard Identification and Profile
This compound is an acetylated derivative of the essential amino acid L-phenylalanine.[1] It is commonly used as a building block in peptide synthesis. While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and is not considered dangerous goods for transport, responsible disposal is still a critical aspect of laboratory safety and environmental protection.[2][3]
Key Profile Data:
| Property | Value | Source |
| Physical State | Fine Crystalline Powder or Needles | [3] |
| Color | White to off-white | [3][4] |
| Odor | Odorless | [4] |
| GHS Hazard Classification | Not a hazardous substance or mixture | |
| Transport Regulation | Not regulated | [5] |
Despite its non-hazardous classification, it is crucial to handle this compound with care, particularly in its powdered form, to avoid the creation of dust.[6] Fine organic powders can form explosive mixtures in the air and pose an inhalation risk.[7]
The Disposal Decision Workflow
The proper disposal route for this compound and its associated waste depends on its form (solid, liquid solution, or contaminated material) and the applicable local, state, and federal regulations. The following diagram outlines the decision-making process for its disposal.
Caption: Decision workflow for this compound disposal.
Step-by-Step Disposal Protocols
Adherence to a structured disposal protocol is essential for ensuring safety and regulatory compliance.
Personal Protective Equipment (PPE)
Before handling any chemical waste, it is imperative to wear the appropriate PPE.[8] This includes:
-
Eye Protection: Safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Body Protection: A lab coat or apron.[8]
Disposal of Solid this compound
Unused or surplus solid this compound should be managed as non-hazardous solid waste.
Protocol:
-
Containerization: Place the solid waste in a suitable, well-sealed container to prevent dust formation.[3] The container must be in good condition with no leaks or cracks.[9]
-
Labeling: Clearly label the container as "this compound" and "Non-Hazardous Waste".[9] Do not use chemical abbreviations.[9]
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[3]
-
Disposal: Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed waste disposal service.[10] For small quantities, and with EHS approval, it may be permissible to dispose of it in the regular trash, provided it is securely contained.[11]
Disposal of Aqueous Solutions
For aqueous solutions of this compound, the primary concern is the potential impact on wastewater systems.
Protocol:
-
Evaluation: While this compound is not known to be environmentally hazardous, it is crucial to consult with your local EHS department before disposing of any chemical solution down the drain.[4][11]
-
Neutralization (if applicable): If the solution contains acidic or basic components from experimental procedures, it must be neutralized to a pH between 6.0 and 8.0 before any further steps are taken.[8]
-
Collection: If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, leak-proof container.[12]
-
Disposal: Manage the container as non-hazardous liquid chemical waste through your institution's waste management program.[13]
Handling Spills
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Protocol for Small Spills:
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Containment: Prevent the powder from becoming airborne.[6]
-
Cleanup: Carefully sweep up the solid material and place it in a sealed container for disposal.[5] Avoid generating dust.[2]
-
Decontamination: Clean the spill area with soap and water.[3]
Protocol for Large Spills:
-
Evacuation: Evacuate non-essential personnel from the immediate area.[3]
-
Ignition Sources: Remove all sources of ignition.[3]
-
Ventilation: Ensure adequate ventilation.[3]
-
Cleanup: Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[2][3]
Decontamination and Disposal of Empty Containers
Properly decontaminated containers can often be disposed of as regular waste.
Protocol:
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent, such as water or ethanol.[9]
-
Rinsate Collection: Collect the rinsate and manage it as non-hazardous chemical waste.[9]
-
Container Disposal: After triple-rinsing and allowing it to air dry, deface the label and dispose of the container in the regular trash.[9][12] Alternatively, the container can be reused for compatible waste.[9]
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates waste disposal under the Resource Conservation and Recovery Act (RCRA).[14] this compound does not typically meet the criteria for a hazardous waste under RCRA.[13] However, state and local regulations may be more stringent.[15] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[15] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during the handling of chemicals, including the provision of Safety Data Sheets (SDS) and appropriate training.[16][17]
Conclusion
The proper disposal of this compound, while not classified as hazardous, requires a systematic and informed approach. By understanding the chemical's properties, adhering to established protocols, and operating within the framework of institutional and governmental regulations, laboratories can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. This compound | 2018-61-3 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. dl.novachem.com.au [dl.novachem.com.au]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. sfasu.edu [sfasu.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. uswonline.com [uswonline.com]
- 14. epa.gov [epa.gov]
- 15. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 16. capitalresin.com [capitalresin.com]
- 17. resources.duralabel.com [resources.duralabel.com]
Personal protective equipment for handling N-Acetyl-L-phenylalanine
An In-Depth Guide to Personal Protective Equipment for Handling N-Acetyl-L-phenylalanine
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of this compound, a common reagent in biochemical research and pharmaceutical development. While not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adherence to rigorous safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.[1][2] This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower researchers with a deep, actionable understanding of safety.
Hazard Assessment: Understanding the Risk Profile
This compound is an off-white, odorless, crystalline powder.[1][2] Its primary handling risks are not from high chemical toxicity but from its physical form as a fine powder, which can become airborne.[3] The principal routes of exposure are inhalation of the dust and direct contact with the eyes.
The Causality of Risk: The primary concern with fine organic powders like this compound is the potential for mechanical irritation to the respiratory tract and eyes. While toxicological data is limited, good industrial hygiene practice dictates minimizing any airborne particulate exposure.[3] Furthermore, like many organic solids, it is considered a combustible solid, meaning it can burn if preheated, though it does not ignite readily at ambient temperatures.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃NO₃ | [3] |
| Molecular Weight | 207.23 g/mol | [4][5] |
| Appearance | White to off-white crystalline powder/solid | [1][2][4] |
| Melting Point | 165 - 173 °C | [1][5] |
| Stability | Stable under normal conditions | [1] |
| Incompatibilities | Strong oxidizing agents | [1][3] |
Core Directive: Selecting Appropriate Personal Protective Equipment (PPE)
The selection of PPE is dictated by a risk assessment of the specific procedure being performed. The following recommendations are based on standard laboratory operations.
Eye and Face Protection
-
Why it's essential: To prevent airborne dust from causing mechanical irritation to the eyes.
-
Recommendation: Wear safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] If there is a significant risk of splashing or dust generation (e.g., during large-scale transfers), tightly fitting safety goggles are required.[4][6]
Hand Protection
-
Why it's essential: To prevent direct skin contact with the chemical.
-
Recommendation: Wear chemical-impermeable gloves, such as nitrile gloves.[4][7] It is critical to inspect gloves for tears or punctures before use. Employ proper glove removal techniques to avoid contaminating your skin.[3]
Body Protection
-
Why it's essential: To protect skin from accidental spills and contamination of personal clothing.
-
Recommendation: A standard laboratory coat is sufficient for most procedures.[7] Ensure it is fully buttoned. For tasks with a higher risk of dust generation, consider disposable coveralls.
Respiratory Protection
-
Why it's essential: To prevent the inhalation of fine dust particles.[3]
-
Recommendation: Under normal conditions with adequate ventilation (e.g., working in a fume hood or at a bench with local exhaust), respiratory protection is typically not required.[1] However, if engineering controls are insufficient or if significant dust is generated (e.g., weighing large quantities, cleaning up spills), a dust mask (e.g., NIOSH-approved N95 or EN 143 P1) should be used.[3]
Operational Plan: Protocols for Safe Handling
Adherence to standardized procedures is the cornerstone of laboratory safety. The following protocols provide step-by-step guidance for common tasks involving this compound.
Experiment Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the scale and nature of the handling task.
Caption: PPE selection based on the potential for dust generation.
Protocol 1: Donning and Doffing PPE
This sequence is designed to prevent cross-contamination.
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the lab coat and fasten it completely.
-
If required, put on your respirator. Ensure it has a proper seal.
-
Put on eye protection (safety glasses or goggles).
-
Put on gloves, pulling the cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Remove gloves using a proper technique (e.g., peel one glove off, then use the clean hand to remove the second from the inside).
-
Remove the lab coat, folding it inward to contain any contaminants.
-
Wash hands thoroughly.
-
Remove eye protection.
-
If used, remove the respirator.
-
Wash hands again.
Protocol 2: Accidental Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Assess the Spill: Determine the extent of the spill. For a small, contained spill, proceed with cleanup. For a large spill, evacuate the area and contact your institution's safety officer.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves. For larger spills, an N95 respirator is required.[3]
-
Contain and Clean: Gently cover the spill with an absorbent material to avoid making the powder airborne.[3] Sweep up the material and place it in a suitable, sealed container for disposal.[4]
-
Decontaminate: Wipe the spill area with a damp cloth.
-
Dispose: Dispose of the sealed container and all contaminated cleaning materials as chemical waste.
-
Doff PPE and wash hands thoroughly.
Disposal Plan: Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] While not classified as hazardous waste by the EPA, waste generators must consult state and local regulations to ensure complete and accurate classification.[8]
-
Contaminated Materials: Dispose of contaminated packaging, gloves, and cleaning materials as you would the unused product.[3] Place these items in a sealed, clearly labeled waste container.
-
Environmental Precautions: Do not let the product enter drains or waterways.[3][4]
By integrating these expert-driven protocols and safety frameworks, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. oxfordlabchem.com [oxfordlabchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
